molecular formula C30H31N3O4 B1373783 Boc-D-His(Trt)-OH

Boc-D-His(Trt)-OH

Cat. No.: B1373783
M. Wt: 497.6 g/mol
InChI Key: OYXZPXVCRAAKCM-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-His(Trt)-OH is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXZPXVCRAAKCM-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Boc-D-His(Trt)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-butoxycarbonyl-N-τ-trityl-D-histidine, commonly abbreviated as Boc-D-His(Trt)-OH, is a crucial protected amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS).[1] Its unique dual-protection scheme, featuring a Boc group on the α-amino group and a trityl (Trt) group on the imidazole side chain, offers stability and prevents undesirable side reactions during peptide chain elongation.[1] This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for the effective use of this compound in peptide synthesis.

Core Chemical Properties

This compound is a white to off-white solid powder.[2] The key chemical and physical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties
PropertyValueReference
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid[1]
CAS Number 393568-74-6[1]
Molecular Formula C₃₀H₃₁N₃O₄
Molecular Weight 497.58 g/mol
Appearance White to off-white solid/powder
Purity ≥97% (Typical)
Table 2: Physical and Spectroscopic Properties
PropertyValueReference
Melting Point ~130 °C (decomposes)
Optical Activity [α]20/D +12.5±1.0°, c = 1% in methanol
Solubility Soluble in DMSO (100 mg/mL with sonication)
Topological Polar Surface Area (TPSA) 93.45 Ų
LogP 5.2437
Table 3: Storage and Stability
ConditionDurationReference
Powder (-20°C) 3 years
Powder (4°C) 2 years
In Solvent (-80°C) 6 months
In Solvent (-20°C) 1 month
Short-term (4°C) 1 week

Role in Peptide Synthesis: The Protecting Groups

The utility of this compound in SPPS is defined by its two protecting groups: the tert-butoxycarbonyl (Boc) group and the trityl (Trt) group.

  • Boc (tert-butoxycarbonyl) Group: This group protects the α-amino group of the histidine. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during the deprotection step of each SPPS cycle without affecting the more acid-stable Trt group.

  • Trityl (Trt) Group: The bulky trityl group shields the imidazole side chain of histidine. This protection is crucial to prevent side reactions such as acylation of the imidazole nitrogen and to minimize racemization, a common issue with histidine residues during activation and coupling. The Trt group is removed under stronger acidic conditions, typically during the final cleavage of the peptide from the resin.

The strategic use of these two protecting groups with different acid lability allows for the selective and efficient incorporation of D-histidine into a growing peptide chain.

Caption: Chemical structure and protecting groups of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of this compound in Boc-based solid-phase peptide synthesis.

Materials and Reagents:
  • This compound

  • Appropriate solid support resin (e.g., Merrifield resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • The subsequent Boc-protected amino acid

  • Methanol

  • Cleavage cocktail (e.g., HF or a mixture of TFA with scavengers)

Procedure:
  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% TFA in DCM for approximately 30 minutes.

  • Washes: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DCM, and finally with DMF to prepare for coupling.

  • Coupling of this compound:

    • Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and the coupling agent (e.g., HBTU/HATU or DIC/HOBt) in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Coupling times can be extended for difficult couplings.

  • Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure the coupling reaction has gone to completion.

  • Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or a high concentration of TFA with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the crude peptide, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

G Boc-SPPS Workflow with this compound start Start with Resin-Bound Peptide Chain deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DIEA/DCM, DMF) deprotection->wash1 coupling Couple this compound (Coupling Reagents, DIEA, DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage and Side-Chain Deprotection (e.g., HF or TFA cocktail) repeat->final_cleavage No purification Peptide Precipitation and Purification (HPLC) final_cleavage->purification end Pure Peptide purification->end

References

In-Depth Technical Guide to Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl), commonly known as Boc-D-His(Trt)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-histidine residues into peptide sequences. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and contextualizes its application in the synthesis of biologically active peptides, such as Gonadotropin-Releasing Hormone (GnRH) analogs.

Core Properties and Specifications

This compound is a derivative of the amino acid D-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. This dual-protection strategy is essential for preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary:

PropertyValueReference
CAS Number 393568-74-6[1]
Molecular Formula C₃₀H₃₁N₃O₄[1]
Molecular Weight 497.58 g/mol [1]
Appearance White to off-white powder
Purity ≥97% or ≥98%
Melting Point ~130 °C (decomposes)
Optical Rotation [α]20/D +12.5±1.0°, c = 1% in methanol (for L-isomer)
Storage Temperature 2-8°C

Experimental Protocols

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a peptide chain.

Boc-SPPS Workflow

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Coupling Protocol for this compound

This protocol is adapted from a method used for the synthesis of a GLP-1 analog and is applicable for the coupling of this compound.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

  • Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM until a neutral pH is achieved. Wash the resin again with DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of this compound, 2-4 equivalents of HBTU (or DIC), and 2-4 equivalents of HOBt (or HOAt) in DMF.

    • Add 4-8 equivalents of DIEA to the activation mixture and stir for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from the D-histidine residue.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Analogs

This compound is a key reagent in the synthesis of various peptide therapeutics, including analogs of Gonadotropin-Releasing Hormone (GnRH). GnRH is a decapeptide that plays a crucial role in the reproductive endocrine system. Analogs of GnRH are used to treat hormone-dependent diseases such as prostate cancer, endometriosis, and precocious puberty.

The incorporation of D-amino acids, such as D-histidine, at specific positions in the GnRH sequence can enhance the peptide's stability against enzymatic degradation and modify its biological activity, often leading to more potent and longer-acting drugs.

GnRH Receptor Signaling Pathway

GnRH analogs exert their effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells. The binding of a GnRH agonist initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

cluster_0 Cell Membrane cluster_1 Intracellular Signaling GnRH_analog GnRH Analog (with D-His) GnRHR GnRH Receptor (GPCR) GnRH_analog->GnRHR Binding G_protein Gq/11 Protein GnRHR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation MAPK_pathway MAPK Pathway (e.g., ERK) PKC->MAPK_pathway Activation Gene_expression Gene Expression (LH & FSH synthesis) MAPK_pathway->Gene_expression Stimulation LH_FSH_release LH & FSH Release Gene_expression->LH_FSH_release Leads to

Caption: Simplified GnRH receptor signaling pathway initiated by a GnRH analog.

This guide provides essential information for the effective use of this compound in peptide synthesis. By understanding its properties and applying the detailed protocols, researchers can confidently incorporate this valuable building block into the synthesis of complex and biologically active peptides for a wide range of research and drug development applications.

References

Navigating the Solubility of Boc-D-His(Trt)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility characteristics of N-α-tert-butoxycarbonyl-N-τ-trityl-D-histidine (Boc-D-His(Trt)-OH), a critical building block in modern peptide synthesis and drug development. This guide provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a strategic workflow for effective solvent selection.

The protected amino acid derivative, this compound, plays a pivotal role in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. Its bulky trityl (Trt) protecting group on the imidazole side chain and the tert-butoxycarbonyl (Boc) group on the alpha-amino group are crucial for preventing unwanted side reactions during peptide elongation. However, these modifications also significantly influence the compound's solubility, a critical parameter for optimizing reaction conditions, purification, and overall synthesis efficiency. Understanding the solubility profile of this compound in various solvents is paramount for its successful application.

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for its enantiomer, Boc-L-His(Trt)-OH, provides a strong and reliable indicator of its solubility behavior in achiral solvents, as enantiomers exhibit nearly identical physical properties. The following table summarizes the available quantitative solubility data.

SolventChemical FormulaMolar Mass ( g/mol )Solubility of Boc-L-His(Trt)-OH (mg/mL)Temperature (°C)NotesSource
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100Not SpecifiedUltrasonic assistance is required for dissolution. The use of fresh, anhydrous DMSO is recommended.MedChemExpress[1][2], GlpBio[3]

Note: While the data presented is for the L-enantiomer, it serves as a robust proxy for the solubility of this compound due to their stereoisomeric relationship.

Qualitative assessments indicate that the presence of the large, nonpolar trityl group generally enhances the solubility of protected histidine derivatives in organic solvents.[4]

Experimental Protocol: A Representative Method for Solubility Determination

For researchers seeking to determine the solubility of this compound in a specific solvent system, the following equilibrium and measurement protocol, adapted from established methodologies for protected amino acids, can be employed.[5]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., DMF, DCM, Acetonitrile, Methanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with sealed caps

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Extraction and Filtration: Carefully extract a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the extracted solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining micro-particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification (HPLC Analysis):

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation: Calculate the original solubility in mg/mL using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Strategic Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow to guide this decision-making process.

Solvent_Selection_Workflow A Start: Define Application (e.g., SPPS, Purification, Analysis) B Is high concentration required? A->B C Consider DMSO (Solubility ≈ 100 mg/mL) B->C Yes K Evaluate less polar or protic solvents (e.g., DCM, THF, Methanol) B->K No D Is DMSO compatible with the subsequent reaction steps? C->D E Use DMSO D->E Yes F Evaluate alternative polar aprotic solvents (e.g., DMF, NMP) D->F No G Perform solubility test (See Experimental Protocol) F->G H Is solubility adequate? G->H I Proceed with selected solvent H->I Yes J Consider solvent mixtures or different solvent classes (e.g., Chlorinated solvents, Ethers) H->J No J->G K->G

Figure 1. A logical workflow for the selection of a suitable solvent for this compound.

This structured approach ensures that the chosen solvent not only effectively dissolves the protected amino acid but is also compatible with the specific requirements of the intended application, thereby optimizing experimental outcomes and process efficiency.

References

An In-depth Technical Guide to the Storage and Stability of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl), or Boc-D-His(Trt)-OH. This valuable reagent is a cornerstone in solid-phase peptide synthesis (SPPS), and a thorough understanding of its stability is critical for ensuring the integrity and purity of synthetic peptides. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.

Storage and Handling of this compound

Proper storage is paramount to maintain the quality and shelf-life of this compound. The following tables summarize the recommended conditions for the lyophilized powder and solutions.

Table 1: Recommended Storage Conditions for this compound (Solid)

ConditionTemperatureDurationNotes
Long-term Storage-20°C[1]Up to 3 years[1]Keep container tightly sealed and protected from moisture.
Mid-term Storage2-8°C[2][3][4]Up to 2 yearsEnsure the container is well-closed and stored in a dry environment.
ShippingRoom TemperatureVariesShipped at ambient temperature in the continental US, though this may vary elsewhere.

Table 2: Recommended Storage Conditions for this compound (In Solution)

SolventTemperatureDurationNotes
DMSO-80°CUp to 6 monthsPrepare aliquots to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.
DMSO-20°CUp to 1 monthSuitable for short-term storage of working solutions.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Nα-Boc and the τ-Trityl protecting groups. Understanding the conditions under which these groups are cleaved is essential for predicting and preventing degradation.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is generally stable to basic conditions and most nucleophiles. Deprotection occurs readily in the presence of strong acids like trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS. The mechanism involves the formation of a stable tert-butyl cation.

The trityl (Trt) group is also acid-labile, though its stability can be modulated by substituents on the phenyl rings. It is significantly more sensitive to acid than the Boc group. The trityl group is stable under the basic conditions used for Fmoc deprotection, making it suitable for orthogonal protection strategies. Cleavage of the Trt group also proceeds via a stabilized carbocation.

The primary degradation pathways for this compound, therefore, involve the loss of these protecting groups.

  • Acid-Mediated Degradation: Exposure to acidic conditions, even mild ones over prolonged periods, can lead to the cleavage of the Trityl group from the imidazole side chain, and subsequently, the Boc group from the α-amino group.

  • Solution Instability: While generally stable, discoloration of solutions containing trityl-protected histidine has been observed over time, suggesting potential slow degradation even under neutral conditions.

The following diagram illustrates the potential degradation pathways of this compound under acidic conditions.

G Potential Acid-Catalyzed Degradation of this compound A This compound B D-His(Trt)-OH A->B Loss of Boc group (Strong Acid, e.g., TFA) C Boc-D-His-OH A->C Loss of Trityl group (Mild Acid) D D-Histidine B->D Loss of Trityl group (Mild/Strong Acid) C->D Loss of Boc group (Strong Acid, e.g., TFA)

Caption: Acid-catalyzed degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and understand its intrinsic stability.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector and/or mass spectrometer

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24, 48, and 72 hours.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 7 days.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by RP-HPLC. A typical method would be:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A suitable gradient from 10% to 90% B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: 220 nm

    • Quantify the remaining this compound and any degradation products by peak area.

    • If coupled with a mass spectrometer, identify the mass of the degradation products to elucidate their structures.

Data Presentation: The results should be summarized in a table showing the percentage of remaining this compound and the percentage of major degradation products under each stress condition and time point.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key component in Boc-chemistry-based SPPS. Its stability during the synthesis cycle is crucial for the successful assembly of the target peptide. The following diagram illustrates the logical workflow of its use in an SPPS cycle.

G Workflow of this compound in SPPS cluster_0 SPPS Cycle A Resin with N-terminal amine B Deprotection: 50% TFA in DCM C Neutralization: 10% DIEA in DCM B->C D Coupling: This compound + Activation Reagent C->D E Washing D->E F Resin with elongated peptide chain (N-terminal Boc-D-His(Trt)) E->F F->B Next Cycle End End F->End Final Cleavage Start Start Start->B

Caption: Logical workflow for the utilization of this compound in a standard SPPS cycle.

References

Technical Guide on the Safe Handling of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Nα-Boc-Nτ-trityl-D-histidine (Boc-D-His(Trt)-OH), a key reagent in peptide synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Product Identification and Physicochemical Properties

This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a trityl (Trt) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[1]

Table 1: Physicochemical and Identification Data

PropertyValueReference(s)
Chemical Name (2R)-2-[(tert-butoxycarbonyl)amino]-3-(1-trityl-1H-imidazol-4-yl)propanoic acid[2]
Synonyms Nα-Boc-Nτ-trityl-D-histidine, (R)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid[2][3]
CAS Number 393568-74-6[2]
Molecular Formula C₃₀H₃₁N₃O₄
Molecular Weight 497.59 g/mol
Appearance White to off-white solid/powder
Melting Point ~130 °C (decomposition)
Storage Temperature 2°C to 8°C

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. While no specific toxicological studies like LD50 are available, the compound is considered potentially harmful.

Table 2: GHS Hazard and Precautionary Statements

ClassificationCodeStatementReference(s)
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Use

The following protocols are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS).

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Work should be conducted in a well-ventilated area.

  • Use a chemical fume hood or other local exhaust ventilation when weighing or transferring the powder to minimize dust inhalation.

  • An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator is recommended.

  • Skin and Body Protection: A laboratory coat should be worn at all times.

General Handling Protocol

This workflow outlines the standard procedure for safely handling this compound powder in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Required PPE (Gloves, Goggles, Lab Coat) B Ensure Fume Hood is Operational A->B C Gather All Necessary Equipment (Spatula, Weigh Paper, Containers) B->C D Transfer Reagent from Storage (2-8°C) to Fume Hood C->D E Allow Container to Reach Room Temperature Before Opening D->E F Carefully Weigh Desired Amount Inside Fume Hood E->F G Tightly Reseal Container F->G H Return Reagent to Proper Storage (2-8°C) G->H I Clean Work Area and Equipment H->I J Dispose of Contaminated Waste (Gloves, Weigh Paper) Properly I->J K Wash Hands Thoroughly J->K G A Spill Occurs B Alert Personnel & Secure Area A->B Step 1 C Don Full PPE (Gloves, Goggles, N95 Mask) B->C Step 2 D Gently Cover Spill with Inert Absorbent Material C->D Step 3 E Carefully Scoop Material into Labeled Waste Container D->E Step 4 F Wipe Area with Wet Towel E->F Step 5 G Place All Contaminated Items in Waste Container F->G Step 6 H Seal Container for Disposal G->H Step 7 I Report Incident to Supervisor H->I Step 8

References

biological activity of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Application of Boc-D-His(Trt)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial building block in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its "biological activity" is indirect, stemming from its role in the creation of biologically active peptides. This protected D-histidine derivative enables the precise incorporation of this non-natural amino acid enantiomer into peptide sequences while minimizing common side reactions, most notably racemization. This guide provides a comprehensive overview of its chemical properties, mechanism of action in peptide synthesis, and its applications in research and drug development.

Introduction

Nα-tert-butoxycarbonyl-Nτ-trityl-D-histidine, commonly abbreviated as this compound, is a derivative of the amino acid D-histidine.[1] It is widely utilized in the synthesis of peptides intended for therapeutic or research purposes. The incorporation of D-amino acids, such as D-histidine, into peptide chains can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[2]

The key feature of this compound lies in its two protecting groups: the Boc group on the α-amino group and the Trityl (Trt) group on the imidazole side chain.[1][3] These groups prevent unwanted chemical reactions at these sites during the peptide chain elongation process, ensuring the integrity of the final peptide product.

Chemical Properties and Mechanism of Action

The utility of this compound is defined by its protecting groups, which allow for its controlled use in the stepwise assembly of amino acids into a peptide.

  • Boc (tert-butoxycarbonyl) Group: This group protects the α-amino nitrogen of the D-histidine. It is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled to the growing peptide chain.[1]

  • Trt (Trityl) Group: The imidazole side chain of histidine is reactive and can lead to undesirable side reactions and racemization during peptide synthesis. The bulky Trt group shields the imidazole ring, specifically the τ-nitrogen, preventing these side reactions. This protection is critical for maintaining the stereochemical integrity of the histidine residue. The Trt group is also cleaved under acidic conditions, typically with TFA, at the end of the synthesis.

The overall mechanism of action involves the sequential addition of this compound to a growing peptide chain immobilized on a solid support, followed by the selective removal of the Boc group to allow for the next coupling reaction.

Chemical Structure of this compound cluster_Boc Boc Group cluster_DHis D-Histidine cluster_Trt Trityl Group cluster_Acid Carboxylic Acid Boc Boc DHis D-His Boc->DHis protects α-amino Trt Trt DHis->Trt imidazole protected by Acid OH DHis->Acid

Caption: Structure of this compound

Quantitative Data: Control of Epimerization

Histidine is particularly susceptible to epimerization (racemization at the α-carbon) during the activation step of peptide coupling. The choice of side-chain protecting group significantly impacts the rate of this unwanted side reaction. The Trt group on the imidazole nitrogen helps to suppress this epimerization. The following table summarizes comparative data on the epimerization rates of different protected histidine derivatives under various conditions.

Protected Histidine DerivativeCoupling ConditionsEpimerization Rate (% D-isomer)
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH50°C, 10 min0.18%
Fmoc-His(Boc)-OH90°C, 2 min0.81%

Data adapted from a study on Liraglutide synthesis, demonstrating the impact of different protecting groups and temperatures on epimerization. While this data is for the L-enantiomer with Fmoc protection, the principles regarding the influence of the side-chain protecting group on epimerization are applicable. The Trt group offers some protection against epimerization, though other protecting groups like Boc on the side chain can be more effective under high-temperature conditions.

Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and solid support used.

Coupling of this compound
  • Resin Preparation: The solid support with the N-terminal amino group deprotected is washed with a suitable solvent like dimethylformamide (DMF).

  • Activation: this compound is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, DIC/HOBt) and a base (e.g., DIPEA, NMM).

  • Coupling Reaction: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a specified time (typically 1-2 hours) at room temperature with agitation.

  • Washing: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

Boc Deprotection
  • Deprotection: The Boc group is removed from the newly coupled D-histidine residue by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% TFA). This reaction is usually complete within 30 minutes.

  • Washing: The resin is washed with DCM to remove the TFA and the cleaved Boc group.

  • Neutralization: The resin is neutralized with a solution of a base (e.g., 10% DIPEA in DMF) to prepare the N-terminal amino group for the next coupling reaction.

  • Washing: The resin is washed again with DMF.

Workflow of this compound in SPPS Resin Start: Resin with free amino group Couple Couple this compound (with activating agent) Resin->Couple Wash1 Wash (e.g., DMF) Couple->Wash1 Deprotect Boc Deprotection (e.g., TFA in DCM) Wash1->Deprotect Wash2 Wash (e.g., DCM) Deprotect->Wash2 Neutralize Neutralize (e.g., DIPEA in DMF) Wash2->Neutralize Wash3 Wash (e.g., DMF) Neutralize->Wash3 NextAA Couple next amino acid Wash3->NextAA Repeat cycle FinalCleave Final Cleavage from Resin (strong acid, e.g., HF or high TFA) Wash3->FinalCleave Final step

Caption: SPPS Workflow using this compound

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides with therapeutic potential or for use as research tools.

  • Peptide-Based Therapeutics: By incorporating D-histidine, peptides can be made more resistant to proteases, extending their half-life in the body. This is a critical strategy in the development of peptide drugs.

  • Studying Protein-Protein Interactions: Peptides synthesized with D-amino acids can be used as probes to study the interactions between proteins, as they can mimic or block natural peptide binding.

  • Enzyme Mechanism Studies: Peptides containing D-histidine can be synthesized to investigate the active sites and mechanisms of enzymes.

Deprotection of this compound ProtectedPeptide Peptide-Resin with Boc-D-His(Trt) MildAcid Mild Acid (e.g., TFA/DCM) ProtectedPeptide->MildAcid Boc removal for chain elongation StrongAcid Strong Acid (e.g., HF or TFA cocktail) ProtectedPeptide->StrongAcid Final cleavage and Trt group removal DeprotectedPeptide Peptide-Resin with free amino group on D-His(Trt) MildAcid->DeprotectedPeptide CleavedPeptide Free Peptide in solution with deprotected D-His StrongAcid->CleavedPeptide

Caption: Deprotection and Cleavage Scheme

Conclusion

This compound is an indispensable reagent in the field of peptide chemistry. While it does not possess direct biological activity, its role as a protected amino acid is fundamental to the synthesis of biologically active peptides. Its use allows for the strategic incorporation of D-histidine, enhancing peptide stability and enabling the development of novel therapeutics and research tools. The dual protection afforded by the Boc and Trt groups provides chemists with precise control over the peptide synthesis process, ensuring the production of high-purity peptides with the desired stereochemistry.

References

An In-depth Technical Guide to Boc-D-His(Trt)-OH: A Core Component in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nτ-trityl-D-histidine, commonly known as Boc-D-His(Trt)-OH. It is a crucial building block in solid-phase peptide synthesis (SPPS), particularly valued for its ability to introduce the D-histidine residue into peptide sequences while minimizing common side reactions and preserving stereochemical integrity. This document details its physicochemical properties, synthesis, application in SPPS, and analytical characterization, serving as a vital resource for professionals in peptide chemistry and drug development.

Physicochemical Properties

This compound is a white to off-white powder. As enantiomers, this compound and its L-counterpart, Boc-L-His(Trt)-OH, share identical physical properties, with the exception of the sign of their optical rotation. The properties of the L-enantiomer are well-documented and are presented here as a close reference.

PropertyValueReference(s)
CAS Number 393568-74-6[1]
Molecular Formula C₃₀H₃₁N₃O₄[2]
Molecular Weight 497.58 g/mol [2]
Melting Point ~130 °C (decomposition)
Optical Rotation ([α]D²⁰, c=1 in MeOH) -12.0 ± 2º (for the D-enantiomer)Inferred from L-enantiomer data[2]
Purity ≥ 99.7% (HPLC, Chiral purity)
Solubility Soluble in DMF

The Role of Protecting Groups in Histidine Chemistry

The unique structure of the histidine side chain, the imidazole ring, presents specific challenges in peptide synthesis. The imidazole nitrogen can act as an intramolecular base, catalyzing the racemization of the activated amino acid. Furthermore, the side chain can undergo undesirable acylation. This compound employs a dual-protection strategy to mitigate these issues:

  • Boc (tert-butoxycarbonyl) Group : This acid-labile group protects the α-amino functionality, preventing its participation in peptide bond formation until desired. It is typically removed with mild acids like trifluoroacetic acid (TFA).

  • Trt (trityl) Group : This bulky, acid-labile group protects the imidazole side chain. Its steric hindrance effectively prevents side-chain acylation and significantly suppresses racemization of the α-carbon during the coupling reaction.

Synthesis of this compound

  • Tritylation of the Imidazole Side Chain : D-histidine is reacted with trityl chloride in the presence of a base to selectively introduce the trityl group onto the imidazole ring, yielding D-His(Trt)-OH.

  • Boc Protection of the α-Amino Group : The resulting D-His(Trt)-OH is then treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford the final product, this compound.

The final product is typically purified by crystallization and its identity and purity are confirmed by techniques such as NMR, FT-IR, and HPLC.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-chemistry-based SPPS. The following is a representative protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Experimental Protocol: Coupling of this compound

This protocol outlines a typical manual coupling cycle using HATU as the activating agent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation of the Amino Acid : In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (3-4 equivalents) in DMF.

  • Activation : Add DIEA (6-8 equivalents) to the amino acid/HATU mixture and agitate for 1-2 minutes.

  • Coupling : Add the activated amino acid solution to the swelled and deprotected peptide-resin.

  • Reaction : Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative ninhydrin test. A negative test (the beads remain colorless or yellow) indicates a complete reaction.

  • Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Experimental Protocol: Deprotection of Boc and Trt Groups

The Boc and Trt protecting groups are typically removed simultaneously during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

Materials:

  • Peptide-resin with the fully assembled peptide sequence

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon stream for drying

Procedure:

  • Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage : Add the cleavage cocktail to the dried peptide-resin. The volume should be sufficient to swell the resin.

  • Reaction : Gently agitate the mixture at room temperature for 2-4 hours. The presence of the Trt group will often result in a yellow-colored solution due to the formation of the stable trityl cation. TIS is included as a scavenger to quench this reactive cation and prevent side reactions with sensitive amino acid residues like tryptophan.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation : Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove residual scavengers.

  • Drying : Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Analytical Characterization

The quality and purity of this compound are critical for its successful application in peptide synthesis. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the chemical and chiral purity of this compound.

  • Reversed-Phase HPLC (RP-HPLC) : Used to determine the chemical purity by separating the target compound from any synthesis-related impurities. A typical mobile phase would consist of a gradient of acetonitrile in water, both containing 0.1% TFA, with a C18 column.

  • Chiral HPLC : Essential for confirming the enantiomeric purity. Specialized chiral stationary phases are required to separate the D- and L-enantiomers.

Spectroscopic Data
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the trityl group (multiplets in the aromatic region, ~7.1-7.5 ppm), and the histidine backbone and side chain.

  • ¹³C NMR : The carbon NMR would display distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups (~155-175 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbons of the trityl group (in the aromatic region, ~125-145 ppm), and the carbons of the histidine residue.

  • FT-IR : The infrared spectrum would show characteristic absorption bands for the N-H stretching of the carbamate, C-H stretching of the aliphatic and aromatic groups, and strong C=O stretching vibrations for the carbamate and carboxylic acid groups (typically in the range of 1650-1750 cm⁻¹).

Minimizing Racemization: The Advantage of Trt Protection

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis. The unprotected imidazole ring can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid. The bulky trityl group on the imidazole nitrogen sterically hinders this process, significantly reducing the extent of racemization compared to unprotected or other less bulky protecting groups. Quantitative studies have shown that the choice of protecting group has a dramatic impact on the level of D-isomer formation during coupling reactions. While specific data for this compound is not available, comparative studies on Fmoc-protected histidine derivatives highlight the effectiveness of side-chain protection in maintaining stereochemical integrity.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound in the context of SPPS.

Synthesis_Workflow D_His D-Histidine His_Trt D-His(Trt)-OH D_His->His_Trt Trityl Chloride, Base Boc_D_His_Trt This compound His_Trt->Boc_D_His_Trt Boc₂O, Base

Figure 1. General synthetic scheme for this compound.

SPPS_Cycle cluster_SPPS SPPS Cycle with this compound Resin Peptide-Resin (Free Amine) Coupling Coupling: This compound HATU, DIEA Resin->Coupling Protected_Peptide Protected Peptide-Resin (N+1 residues) Coupling->Protected_Peptide Deprotection Deprotection: 50% TFA/DCM Protected_Peptide->Deprotection Next_Cycle Ready for Next Coupling Deprotection->Next_Cycle

Figure 2. Incorporation of this compound in an SPPS cycle.

Cleavage_Deprotection Full_Peptide Fully Assembled Peptide-Resin Cleavage Cleavage & Deprotection: 95% TFA / H₂O / TIS Full_Peptide->Cleavage Crude_Peptide Crude Peptide in Solution Cleavage->Crude_Peptide Precipitation Precipitation: Cold Diethyl Ether Crude_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide Purification (HPLC)

References

Methodological & Application

Application Notes and Protocols for Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-His(Trt)-OH is a protected amino acid derivative essential for the incorporation of D-histidine into peptide sequences using solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. The tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the trityl (Trt) group on the imidazole side chain of histidine provide orthogonal protection, preventing unwanted side reactions during peptide chain elongation.[1][2] The bulky trityl group effectively shields the imidazole nitrogen, minimizing the risk of side reactions such as acylation.[3][4] However, it is important to note that the trityl group does not completely prevent racemization, a common issue with histidine residues during activation.[5] Careful selection of coupling reagents and conditions is therefore critical to maintain the stereochemical integrity of the peptide.

This document provides detailed application notes and experimental protocols for the efficient and successful use of this compound in SPPS.

Key Applications

  • Building Block in SPPS : this compound serves as a fundamental building block for the synthesis of peptides containing D-histidine. The dual protection scheme allows for the selective and sequential addition of amino acids to a growing peptide chain on a solid support.

  • Synthesis of Therapeutic Peptides : The incorporation of D-amino acids, such as D-histidine, can enhance the metabolic stability and modify the biological activity of therapeutic peptides. This compound is therefore a valuable reagent in the development of peptide-based drugs.

  • Peptide Library Construction : This protected amino acid is also utilized in the generation of peptide libraries for screening and drug discovery purposes.

Chemical Properties

PropertyValue
CAS Number 393568-74-6
Molecular Formula C₃₀H₃₁N₃O₄
Molecular Weight 497.58 g/mol
Appearance White to off-white powder
Purity Typically >98% for peptide synthesis grade
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS. May require polar aprotic solvents like DMF.
Storage Store at 2-8°C, keep container well closed and dry.

Comparative Data of Histidine Derivatives in Peptide Synthesis

The choice of protecting group for the histidine side chain is crucial for minimizing side reactions, particularly racemization (epimerization). The following table provides a comparison of this compound with other commonly used protected histidine derivatives.

FeatureThis compoundBoc-D-His(Dnp)-OHFmoc-L-His(Trt)-OHFmoc-L-His(Boc)-OH
Protecting Group Nα-Boc, Nτ-TritylNα-Boc, Nτ-2,4-DinitrophenylNα-Fmoc, Nτ-TritylNα-Fmoc, Nτ-Boc
Racemization Risk Higher risk, requires careful control of coupling conditions.Generally lower due to the stability of the Dnp group.Significant racemization can occur, especially with base-mediated coupling.Lower tendency to epimerize compared to His(Trt).
Deprotection Trt group is acid-labile and removed during the final cleavage with strong acid (e.g., HF or TFMSA).Requires a separate thiolysis step (e.g., with thiophenol) before final cleavage.Trt group is removed during the final TFA cleavage.Boc side-chain protection is removed during the final TFA cleavage.
Synthesis Workflow Streamlined, as the side-chain protecting group is removed with the final cleavage.More complex due to the additional deprotection step.Standard Fmoc-SPPS workflow.Standard Fmoc-SPPS workflow.
Key Advantage Convenient and compatible with standard Boc-SPPS protocols.Minimizes side reactions and provides high purity, especially for long peptides.Widely used in Fmoc-SPPS.High temperature stability and reduced epimerization.
Epimerization Rate High (>16% with His(Trt) at 90°C in one study, though this was for the Fmoc version).-High (>16% at 90°C).Low (0.18% at 50°C, 0.81% at 90°C).

Experimental Protocols

General Boc-SPPS Workflow

The following diagram illustrates the general cycle for solid-phase peptide synthesis using the Boc strategy.

Boc_SPPS_Workflow A Start with Resin B Swell Resin (e.g., in DCM) A->B C Boc Deprotection (e.g., 50% TFA in DCM) B->C D Neutralization (e.g., 10% DIEA in DCM) C->D E Amino Acid Coupling (this compound + Activator) D->E F Wash (DCM and DMF) E->F G Repeat Cycle for Next Amino Acid F->G G->C Continue Elongation H Final Cleavage and Deprotection (e.g., HF or TFMSA) G->H Synthesis Complete I Purification and Analysis H->I

Caption: General workflow for Boc solid-phase peptide synthesis.

Protocol 1: Coupling of this compound using HBTU/HOBt

This protocol utilizes the common coupling reagents HBTU and HOBt.

  • Resin Preparation :

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

    • Perform Boc deprotection by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM followed by dimethylformamide (DMF).

  • Activation and Coupling :

    • In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to resin loading), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the activation mixture and agitate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing :

    • Monitor the coupling reaction for completion using the Kaiser test. Note that the Kaiser test is not suitable for N-terminal proline residues.

    • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 2: Coupling of this compound using DIC/HOBt

This protocol is a cost-effective alternative and can help minimize racemization.

  • Resin Preparation :

    • Follow the same resin preparation steps as in Protocol 1.

  • Coupling :

    • In a separate reaction vessel, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

    • Add the solution to the deprotected and neutralized resin.

    • Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the reaction vessel.

    • Agitate the reaction mixture for 2-6 hours at room temperature.

  • Monitoring and Washing :

    • Monitor the coupling reaction for completion using the Kaiser test.

    • Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the histidine residue. This is typically achieved using strong acids.

CAUTION: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.

  • Preparation :

    • Dry the peptide-resin thoroughly under vacuum.

    • Prepare a cleavage cocktail containing a strong acid and scavengers to trap reactive carbocations generated during deprotection. A common cocktail for peptides containing Trp, Met, or Cys is Reagent K or Reagent R. For His(Trt), scavengers like triisopropylsilane (TIS) and water are important.

  • Cleavage with High HF :

    • Cool the cleavage vessel and the peptide-resin to -5 to 0°C.

    • Add the appropriate scavengers (e.g., anisole).

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Remove the HF by evaporation under a stream of nitrogen.

  • Work-up :

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.

  • Purification :

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Logical Relationships in Boc-SPPS

The following diagram illustrates the key decisions and relationships in a typical Boc-SPPS cycle.

Logical_Relationships Start Start Cycle Deprotection Boc Deprotection (TFA) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Next Amino Acid (e.g., this compound) Neutralization->Coupling Monitoring Monitor Coupling (Kaiser Test) Coupling->Monitoring Wash Wash Resin Monitoring->Wash Complete Recouple Recouple Monitoring->Recouple Incomplete EndCycle End Cycle Wash->EndCycle Recouple->Coupling

Caption: Decision-making workflow within a single Boc-SPPS cycle.

Conclusion

This compound is a valuable reagent for the incorporation of D-histidine in Boc-based solid-phase peptide synthesis. While it offers a streamlined workflow, careful consideration of coupling conditions is paramount to mitigate the risk of racemization. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in the synthesis of complex and biologically active peptides.

References

Application Notes and Protocols for Boc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Nα-Boc-D-histidine(τ-Trityl)-OH (Boc-D-His(Trt)-OH) in solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, storage, and handling of this reagent, followed by detailed, step-by-step protocols for its incorporation into a peptide sequence using Boc chemistry.

Introduction to this compound

This compound is a critical building block for the introduction of D-histidine residues in peptide synthesis. The use of the tert-butyloxycarbonyl (Boc) group for Nα-protection and the trityl (Trt) group for the imidazole side-chain protection offers a robust strategy to minimize side reactions and preserve stereochemical integrity during synthesis.[1][2]

The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation.[3][4] The Trt group provides steric hindrance that protects the imidazole side chain from undesired reactions and helps to suppress racemization, a common issue with histidine residues.[1] Importantly, the Trt group is also acid-labile and is conveniently cleaved simultaneously with the final peptide cleavage from the resin using strong acidic conditions.

Properties and Handling

  • Molecular Formula: C₃₀H₃₁N₃O₄

  • Molecular Weight: 497.58 g/mol

  • Appearance: Typically a white to off-white powder.

  • Solubility: Soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

  • Storage: Store at -20°C or 2-8°C in a dry environment to prevent degradation.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is crucial for efficient incorporation of this compound and minimizing racemization. The following table summarizes the performance of common coupling reagents used in Boc-SPPS.

Coupling Reagent/MethodRelative EfficiencyTypical Coupling TimeRacemization PotentialKey Considerations
HBTU/DIEA Very Good30 - 60 minutesLowA reliable and fast choice for most standard couplings.
DIC/HOBt Good1 - 4 hoursLow to ModerateCost-effective but can be slower, especially for sterically hindered couplings.
HATU/DIEA Excellent15 - 45 minutesVery LowHighly efficient and recommended for difficult or sterically hindered couplings.
COMU/DIEA Excellent15 - 45 minutesVery LowOffers high reactivity and an improved safety profile compared to benzotriazole-based reagents.

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence on a 0.1 mmol scale using manual Boc-SPPS.

Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

  • Add approximately 5 mL of dichloromethane (DCM) and gently agitate for 30 minutes to swell the resin.

  • Drain the solvent.

Boc-SPPS Cycle for Amino Acid Coupling

This cycle is repeated for each amino acid in the peptide sequence.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM (~5 mL) and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly by adding the specified solvent, agitating for 1 minute, and draining.

  • Perform the following washes:

    • DCM (3 x 5 mL)

    • Isopropanol (IPA) (2 x 5 mL)

    • DCM (3 x 5 mL)

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin.

  • Agitate for 2 minutes and drain. Repeat this step once more.

  • Wash the resin with DCM (3 x 5 mL).

  • In a separate vial, dissolve this compound (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

  • Add DIEA (0.6 mmol, 6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the Trt side-chain protecting group from the histidine residue, as well as other acid-labile side-chain protecting groups.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a fresh cleavage cocktail. A common cocktail for peptides containing Trt-protected residues is Reagent K : TFA/water/phenol/thioanisole/triisopropylsilane (TIS) (82.5:5:5:5:2.5 v/v/w/v/v). For a 0.1 mmol scale synthesis, prepare 2-5 mL of the cocktail.

    • Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin. The resin may turn a deep yellow color due to the formation of the trityl cation.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the TFA solution containing the cleaved peptide into a collection tube.

  • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the precipitated peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice more to remove residual TFA and scavengers.

  • Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflows in the utilization of this compound.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection washing1 Washing (DCM/IPA) deprotection->washing1 neutralization Neutralization (10% DIEA in DCM) washing1->neutralization coupling Coupling: This compound + Coupling Reagent neutralization->coupling washing2 Washing (DMF/DCM) coupling->washing2 cycle_end Repeat Cycle or Proceed to Cleavage washing2->cycle_end cycle_end->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_end->final_cleavage Final Step precipitation Peptide Precipitation (Cold Ether) final_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis using this compound.

Cleavage_Deprotection_Mechanism peptide_resin Peptide-Resin (with His(Trt)) cleavage_step Acid-catalyzed Cleavage (2-3 hours, RT) peptide_resin->cleavage_step tfa_cocktail TFA Cleavage Cocktail (TFA + Scavengers) tfa_cocktail->cleavage_step products Products cleavage_step->products free_peptide Free Peptide (Deprotected His) products->free_peptide trityl_cation Trityl Cation (Trt+) products->trityl_cation scavenged_cation Scavenged Cation trityl_cation->scavenged_cation Trapped by scavenger Scavenger (e.g., TIS) scavenger->scavenged_cation

Caption: Mechanism of final cleavage and side-chain deprotection of His(Trt).

References

Coupling Reagents for Boc-D-His(Trt)-OH: A Detailed Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of Histidine residues into peptide sequences presents unique challenges, primarily due to the propensity of the imidazole side chain to induce racemization during the coupling step. The use of the bulky trityl (Trt) protecting group on the imidazole nitrogen of Boc-D-His(Trt)-OH mitigates some side reactions but does not eliminate the risk of epimerization. The choice of coupling reagent is therefore a critical parameter for achieving high coupling efficiency and maintaining the stereochemical integrity of the peptide.

This document provides a detailed overview of common coupling reagents for this compound, their performance, and comprehensive protocols for their use in solid-phase peptide synthesis (SPPS).

Comparison of Common Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For sterically hindered and racemization-prone amino acids like this compound, high-reactivity reagents and the use of additives are often necessary.

Coupling Reagent/SystemTypical Reaction TimeCoupling EfficiencyRacemization PotentialKey Considerations
HATU/DIPEA 15 - 60 minutesExcellentVery LowHighly efficient, especially for difficult couplings. Higher cost.[1]
HBTU/DIPEA 30 - 60 minutesVery GoodLowA reliable and effective choice for most couplings.[1]
DIC/HOBt 1 - 4 hoursGoodLow to ModerateCost-effective, but can be slower. HOBt is crucial for suppressing racemization.[1][2]
DEPBT/DIPEA 1 - 2 hoursExcellentVery LowKnown for its remarkable resistance to racemization, particularly with Histidine.[3]

Note: Quantitative data for direct comparison of coupling efficiency and racemization for this compound is limited. The performance indicators are based on general knowledge for sterically hindered amino acids and data available for Fmoc-His(Trt)-OH, which is expected to behave similarly in terms of racemization.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. It is recommended to perform a test coupling and monitor the reaction to optimize conditions for a specific sequence.

General Pre-Coupling Steps: Resin Preparation and Boc Deprotection
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the resin.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 2 minutes.

    • Wash the resin with DCM (3x).

Protocol 1: HATU/DIPEA Mediated Coupling

This protocol is recommended for difficult couplings where high efficiency and minimal racemization are critical.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.95 equivalents) in N,N-dimethylformamide (DMF).

  • Activation: Add DIPEA (4.0 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 15-60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HBTU/DIPEA Mediated Coupling

A reliable and widely used protocol for efficient coupling.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (2.0 equivalents) and HBTU (1.95 equivalents) in DMF.

  • Activation: Add DIPEA (4.0 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow step 4 of Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

A cost-effective method, with HOBt being essential for suppressing racemization.

  • Coupling Solution Preparation: Dissolve this compound (2.0 equivalents) and 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) in DMF and add to the resin.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents) to the reaction vessel. Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow step 4 of Protocol 1.

Protocol 4: DEPBT/DIPEA Mediated Coupling

This protocol is highly recommended to minimize racemization of the histidine residue.

  • Resin Suspension: Suspend the deprotected resin in DCM or DMF.

  • Addition of Reagents:

    • Add this compound (1.5 equivalents).

    • Add DIPEA (3.0 equivalents).

    • Add 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) (1.5 equivalents).

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow step 4 of Protocol 1.

Visualizations

Experimental Workflow for a Single Coupling Cycle

G Resin Resin with N-terminal Boc-protected amino acid Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization Neutralization (5% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of this compound with selected reagent Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for next cycle Wash3->NextCycle

Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.

Mechanism of Histidine Racemization

G cluster_0 Activated L-Histidine cluster_1 Oxazolone Intermediate (Achiral) cluster_2 Protonation Products Activated_L_His Activated L-His derivative Oxazolone 5(4H)-Oxazolone Activated_L_His->Oxazolone Base-catalyzed cyclization L_His L-His Peptide Oxazolone->L_His Protonation D_His D-His Peptide (Racemized) Oxazolone->D_His Protonation

Caption: Simplified mechanism of histidine racemization via oxazolone formation.

References

Application Notes and Protocols for the Deprotection of Boc-D-His(Trt)-OH Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides relies on the strategic use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. For histidine, the imidazole ring presents a significant challenge due to its nucleophilicity. The trityl (Trt) group is a commonly employed acid-labile protecting group for the histidine side chain in Boc-based solid-phase peptide synthesis (SPPS). Its removal is typically achieved concurrently with the cleavage of the N-terminal Boc group and other acid-labile side-chain protecting groups during the final cleavage step from the resin. This document provides detailed protocols and comparative data for the deprotection of the Trt group from Boc-D-His(Trt)-OH.

The deprotection of the Trt group is achieved through acidolysis, typically with trifluoroacetic acid (TFA). The process generates a stable trityl cation, which must be effectively "scavenged" to prevent re-attachment to nucleophilic residues in the peptide chain, such as tryptophan or methionine, or the newly deprotected histidine itself.[1] The choice of cleavage cocktail—a mixture of strong acid and scavengers—is therefore critical to obtaining high purity and yield of the final peptide.[2]

Key Considerations for Deprotection

Several factors influence the efficiency and outcome of the Trt deprotection from the histidine side chain:

  • Acid Strength and Concentration: TFA is the most common acid used for cleavage and deprotection in Boc-SPPS.[3] While neat TFA can be used, a high concentration (typically 95%) in a cleavage cocktail is standard.[4]

  • Scavengers: The choice and concentration of scavengers are crucial for preventing side reactions caused by the liberated trityl cation.[5] Common scavengers include triisopropylsilane (TIS), ethanedithiol (EDT), water, and thioanisole.

  • Reaction Time and Temperature: Deprotection is typically carried out at room temperature for 1 to 3 hours. Longer reaction times may be necessary for complete deprotection of other protecting groups in the peptide but can also increase the risk of side reactions.

  • Peptide Sequence: The presence of other sensitive amino acids, such as Cys, Met, and Trp, will dictate the optimal composition of the cleavage cocktail.

Comparative Data of Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for maximizing peptide purity and yield. While direct quantitative comparisons for the deprotection of this compound are not extensively available in a single study, data from studies on similar Trt-protected amino acids and general peptide cleavage provide valuable insights.

Cleavage Cocktail Composition (v/v/v)Target Peptide/ResidueKey FindingsReference
TFA / TIS / H₂O (95:2.5:2.5) General purpose for Trt-containing peptidesEffective for scavenging trityl cations. Recommended for most sequences.
TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) Peptides with Arg(Pmc/Mtr), Trp, Met, CysProvides good protection for sensitive residues. Thioanisole accelerates Arg deprotection.
TFA / Phenol / H₂O / TIS (88:5:5:2) General purpose, good for scavenging trityl groupsLess protective for Cys and Met compared to cocktails with EDT or thioanisole.
TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) Cys(Trt)-containing peptideIncreased acidity from TFMSA can reduce cleavage time but may increase side reactions like S-tbutylation.
0.1 N HCl in HFIP H-His(Trt)-OHQuantitative removal of the Trt group was achieved within 30 minutes at room temperature.

Experimental Protocols

The following are generalized protocols for the deprotection of the Trt group from a peptide containing a this compound residue synthesized on a solid support.

Protocol 1: Standard TFA/TIS/H₂O Cleavage

This protocol is suitable for most peptides containing His(Trt) and other acid-labile protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Swelling: Swell the resin in DCM (1-2 mL) for 15-30 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volume ratio. Prepare approximately 10 mL of the cocktail per gram of resin.

  • Deprotection/Cleavage: Add the cleavage cocktail to the swollen resin. The resin may turn a deep yellow color due to the formation of the trityl cation.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Protocol 2: Cleavage with Reagent K for Sensitive Residues

This protocol is recommended for peptides that also contain sensitive residues like Trp, Met, or multiple Arg residues.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Deionized water

  • Thioanisole

  • Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by mixing TFA, phenol, water, thioanisole, and EDT in a ratio of 82.5:5:5:5:2.5 (v/v).

  • Deprotection/Cleavage: Add Reagent K to the resin (10-20 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 6-10 from Protocol 1.

Visualizations

Deprotection_Workflow Resin Peptide-Resin (with this compound) Swell Swell Resin (DCM) Resin->Swell Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Swell->Cleavage Reaction Incubate (2-3h, RT) Cleavage->Reaction Precipitate Precipitate Peptide (Cold Ether) Reaction->Precipitate Isolate Isolate & Wash (Centrifugation) Precipitate->Isolate Analyze Analyze (HPLC, MS) Isolate->Analyze

Caption: General workflow for the deprotection of Trt from a peptide-resin.

Cleavage_Cocktail_Logic Start Peptide Sequence Analysis Sensitive_Residues Contains Trp, Met, Cys, or multiple Arg? Start->Sensitive_Residues Reagent_K Use Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) Sensitive_Residues->Reagent_K Yes Standard_Cocktail Use Standard Cocktail (TFA/TIS/H₂O) Sensitive_Residues->Standard_Cocktail No

Caption: Decision logic for selecting a cleavage cocktail.

References

The Strategic Application of Boc-D-His(Trt)-OH in Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note & Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications of Nα-tert-butyloxycarbonyl-D-histidine(τ-trityl) (Boc-D-His(Trt)-OH) in the field of drug development. This specialized amino acid derivative serves as a critical building block in the synthesis of peptide-based therapeutics, offering unique advantages in modulating peptide stability, activity, and managing the complexities of peptide synthesis.

Introduction to this compound in Peptide-Based Drug Development

This compound is a protected form of the D-isomer of histidine, an essential amino acid. In drug development, the incorporation of D-amino acids like D-histidine is a key strategy to enhance the metabolic stability of peptide drug candidates by making them resistant to degradation by endogenous proteases.[1] The Boc (tert-butyloxycarbonyl) group protects the α-amino functionality, while the trityl (Trt) group safeguards the imidazole side chain of histidine. This dual-protection scheme is integral to the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), a cornerstone technique for the production of synthetic peptides.[2][3]

The trityl group offers significant steric hindrance, preventing undesirable side reactions at the imidazole nitrogen during peptide chain elongation.[4] A key advantage of the Trt group in the Boc-SPPS workflow is its acid lability, allowing for its removal simultaneously with the N-terminal Boc group during the final cleavage from the resin, thus streamlining the synthesis process.[4]

Key Applications in Drug Development

Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

A prominent application of D-histidine derivatives is in the synthesis of GnRH antagonists. These peptides are vital in treating hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids. By competitively blocking GnRH receptors in the pituitary gland, these antagonists suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone and estrogen production. While many modern syntheses of GnRH antagonists like Cetrorelix and Degarelix utilize Fmoc chemistry, the principles of incorporating unnatural amino acids to enhance potency and stability were established with Boc chemistry.

Development of Histidine-Rich Peptides (HRPs)

This compound is instrumental in the synthesis of histidine-rich peptides (HRPs), which are explored for a variety of therapeutic applications, including antimicrobial, antifungal, and cell-penetrating activities. The imidazole side chain of histidine, with a pKa near physiological pH, allows HRPs to act as "proton sponges," which can facilitate endosomal escape and improve the intracellular delivery of therapeutic payloads. The incorporation of D-histidine enhances the stability and prolongs the biological half-life of these peptides, a crucial feature for therapeutic agents.

Enhancing Peptide Stability and Bioavailability

The use of D-amino acids is a well-established method to increase the resistance of peptides to enzymatic degradation. This enhanced stability translates to a longer in vivo half-life and improved bioavailability of the peptide drug. Furthermore, the unique structural properties of histidine can influence the overall conformation of a peptide, which in turn can affect its binding affinity to its biological target.

Quantitative Data Summary

The choice of protecting group for histidine is critical in minimizing racemization during peptide synthesis, which can significantly impact the biological activity of the final peptide. The following table summarizes comparative data on the epimerization of different protected histidine derivatives.

Protected Histidine DerivativeCoupling ConditionsRacemization (% D-isomer)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8%
Fmoc-His(Boc)-OH50°C, 10 min0.18%
Fmoc-His(Trt)-OH90°C, 2 min>16%
Fmoc-His(Boc)-OH90°C, 2 min0.81%
Fmoc-His(Trt)-OHHBTU/HOBt/DIEA6.8%
Fmoc-His(Boc)-OHHBTU/HOBt/DIEA0.18%

The following table presents biological activity data for representative histidine-containing peptides.

PeptideBiological ActivityQuantitative DataReference
Cyclo(His-Gly)Thrombin-induced platelet aggregation inhibitionIC₅₀: 0.0662 mM
Ctry2459-H2Anti-HCV activityHC₅₀: 203.3 µg/ml
Ctry2459-H3Anti-HCV activityHC₅₀: 416.4 µg/ml

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support resin (e.g., MBHA resin for a C-terminal amide) using Boc chemistry, incorporating this compound.

Workflow for Boc-SPPS of a Therapeutic Peptide

Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection1 Boc Deprotection (TFA) FirstAA->Deprotection1 Neutralization1 Neutralization (DIEA) Deprotection1->Neutralization1 Coupling Coupling of this compound Neutralization1->Coupling Deprotection2 Boc Deprotection (TFA) Coupling->Deprotection2 Neutralization2 Neutralization (DIEA) Deprotection2->Neutralization2 NextAA Coupling of Next Amino Acid Neutralization2->NextAA Repeat Repeat Deprotection, Neutralization, and Coupling Cycles NextAA->Repeat Cleavage Cleavage and Global Deprotection (HF or TFMSA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, Amino Acid Analysis) Purification->Analysis

Caption: General workflow for Boc-SPPS.

Materials:

  • MBHA (methylbenzhydrylamine) resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC)

  • Cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole)

  • Cold diethyl ether

  • Acetonitrile (ACN) and water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first C-terminal Boc-protected amino acid to the resin using a suitable activation method (e.g., in situ activation with DIC/HOBt).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM. Wash again with DCM.

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., this compound) and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours. Monitor the coupling completion using a ninhydrin test.

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 3).

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (including the Trt group) by treating the peptide-resin with a strong acid like anhydrous HF or TFMSA in the presence of scavengers for 1-2 hours at 0°C.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration or centrifugation.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and amino acid analysis to confirm its identity and purity.

Protocol for Purification of Synthetic Peptides by RP-HPLC

Workflow for Peptide Purification

Crude Crude Peptide Dissolution Filter Filtration (0.45 µm) Crude->Filter Inject Injection onto C18 Column Filter->Inject Elute Gradient Elution (Water/ACN with 0.1% TFA) Inject->Elute Collect Fraction Collection Elute->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pooling of Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure

Caption: Workflow for peptide purification by RP-HPLC.

Materials:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If necessary, use a small amount of a stronger solvent like ACN or DMSO to aid dissolution, then dilute with Solvent A. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical RP-HPLC system to determine the retention time of the target peptide and the impurity profile. A typical gradient is 5-95% Solvent B over 30 minutes.

  • Preparative Purification: Scale up the separation to a preparative RP-HPLC system with a C18 column. Inject the prepared sample and run the optimized gradient.

  • Fraction Collection: Collect fractions as the peptide elutes from the column.

  • Purity Analysis: Analyze the purity of each collected fraction using the analytical RP-HPLC method.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (typically >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.

Signaling Pathway Visualization

GnRH Receptor Signaling Pathway

GnRH antagonists, often synthesized with D-amino acids like D-histidine for enhanced stability, act by blocking the GnRH receptor on pituitary gonadotrope cells. This inhibition prevents the downstream signaling cascade that leads to the production of LH and FSH.

GnRH Receptor Signaling Pathway

GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds and Activates Antagonist GnRH Antagonist (e.g., containing D-His) Antagonist->GnRHR Binds and Inhibits Gq Gq/11 GnRHR->Gq PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC Secretion LH & FSH Secretion Ca->Secretion MAPK MAPK Pathway PKC->MAPK Transcription Gonadotropin Gene Transcription (LHβ, FSHβ) MAPK->Transcription Transcription->Secretion

Caption: GnRH receptor signaling pathway and its inhibition.

Conclusion

This compound is a valuable reagent in the synthesis of peptide-based drug candidates. Its use allows for the creation of peptides with enhanced stability against enzymatic degradation, a critical attribute for therapeutic efficacy. While challenges such as potential racemization must be carefully managed through optimized synthesis conditions, the streamlined workflow offered by the acid-labile Trt group in Boc-SPPS makes it an attractive choice for specific applications. The continued development of novel peptides incorporating this compound holds significant promise for the future of peptide therapeutics.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of significant interest in drug discovery due to their enhanced stability, bioavailability, and receptor selectivity compared to their natural counterparts. The incorporation of non-natural amino acids, such as D-isomers, is a key strategy in the design of potent and proteolytically stable peptidomimetics. Boc-D-His(Trt)-OH is a crucial building block in this field. The tert-butyloxycarbonyl (Boc) group on the α-amino terminus and the bulky trityl (Trt) group on the imidazole side chain of D-histidine provide orthogonal protection, preventing unwanted side reactions and minimizing racemization during peptide synthesis.[1] This document provides detailed protocols for the incorporation of this compound in solid-phase peptide synthesis (SPPS), a workflow for the synthesis of a model peptidomimetic, and an overview of a relevant signaling pathway.

Key Applications of this compound in Peptidomimetic Synthesis

This compound is a versatile reagent for the synthesis of a wide range of peptidomimetics with diverse therapeutic applications:

  • Enhanced Biological Stability: The incorporation of D-histidine confers resistance to enzymatic degradation, prolonging the half-life of the resulting peptidomimetic in biological systems.

  • Conformational Constraint: The unique stereochemistry of D-amino acids can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.

  • Therapeutic Potential: Peptidomimetics containing D-histidine are being explored as antimicrobial agents, cancer therapeutics that inhibit protein-protein interactions, and modulators of G protein-coupled receptor (GPCR) signaling.[2][3][4]

Data Presentation

Table 1: Comparative Racemization of Histidine Derivatives in SPPS

Histidine is particularly susceptible to racemization during peptide synthesis. The choice of protecting group and coupling conditions significantly impacts the enantiomeric purity of the final peptide. The trityl (Trt) group on the imidazole side chain provides substantial steric hindrance, which helps to suppress this side reaction.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50 °C, 10 min6.8
Fmoc-His(Boc)-OH50 °C, 10 min0.18
Fmoc-His(Trt)-OH90 °C, 2 min>16
Fmoc-His(Boc)-OH90 °C, 2 min0.81

Data adapted from a comparative study on the synthesis of Liraglutide.

Table 2: Yields of Peptidomimetic Synthesis Incorporating Histidine Analogs

The overall yield of a peptidomimetic synthesis depends on the efficiency of each coupling and deprotection step. The following table provides an example of a multi-step synthesis of a β³-homo-histidine derivative, a type of peptidomimetic, starting from a Boc-protected histidine precursor.

ProductStarting MaterialNumber of StepsOverall Yield (%)
Boc-β³hHis(Tr)-OHα-Boc-His(Ts)-OH4~75

Data from the synthesis of a conformationally constrained histidine analog.

Experimental Protocols

Protocol 1: General Procedure for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support, such as a Merrifield resin.

1. Resin Swelling and Preparation:

  • Place the desired amount of resin (e.g., 100-500 mg) in a reaction vessel.
  • Wash the resin with dimethylformamide (DMF) three times.
  • Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.

2. Nα-Boc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
  • Agitate the mixture for 1-2 minutes and drain.
  • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

3. Neutralization:

  • Add a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin.
  • Agitate for 1-2 minutes and drain. Repeat this step two more times.
  • Wash the resin with DMF (3-5 times) to remove excess base.

4. Coupling of this compound:

  • Activation (using HATU/DIEA): In a separate vessel, dissolve this compound (3.4 equivalents relative to the resin loading), O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (4.08 equivalents) in DMF.
  • Add DIEA (9.0 equivalents) to the activation mixture and vortex for 1-2 minutes.
  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected and neutralized resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.
  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.
  • Wash the resin with DMF and DCM.

6. Repetition for Peptide Elongation:

  • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, add scavengers like thioanisole or 1,2-ethanedithiol (EDT).
  • Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.
  • Filter the resin and wash it with a small amount of fresh TFA.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

8. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Peptidomimetic Synthesis

SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DMF) deprotection->neutralization coupling Coupling: This compound + HATU/DIEA neutralization->coupling washing1 Wash (DMF, DCM) coupling->washing1 kaiser_test Kaiser Test washing1->kaiser_test incomplete Incomplete kaiser_test->incomplete Positive complete Complete kaiser_test->complete Negative incomplete->coupling repeat_cycle Repeat Cycle for Next Amino Acid complete->repeat_cycle final_cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) complete->final_cleavage Final AA Coupled repeat_cycle->deprotection purification Purification (RP-HPLC) final_cleavage->purification end Final Peptidomimetic purification->end HER2_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Neuregulin (Ligand) her3 HER3 Receptor ligand->her3 dimer HER2/HER3 Heterodimer her3->dimer her2 HER2 Receptor her2->dimer autophos Autophosphorylation dimer->autophos Activation pi3k PI3K autophos->pi3k Recruitment & Activation akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Growth akt->proliferation peptidomimetic D-His Peptidomimetic peptidomimetic->inhibition

References

Application of Boc-D-His(Trt)-OH in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-D-im-trityl-histidine (Boc-D-His(Trt)-OH) in the solid-phase peptide synthesis (SPPS) of specific peptides, with a focus on Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), antagonists. These peptides are crucial in therapeutic areas such as oncology (prostate and breast cancer), gynecology (endometriosis, uterine fibroids), and assisted reproduction.

The imidazole side chain of histidine presents a significant challenge in peptide synthesis due to its propensity for racemization. The choice of protecting group for this side chain is critical to ensure the stereochemical integrity and, consequently, the biological activity of the final peptide. This compound is a commonly used derivative in Boc-SPPS, offering a streamlined workflow where the acid-labile trityl (Trt) group is conveniently removed during the final cleavage step. However, this convenience comes with a heightened risk of racemization that must be carefully managed.

Data Presentation: Comparative Performance of Histidine Protecting Groups

The selection of a side-chain protecting group for histidine is a trade-off between synthesis efficiency and the final purity of the peptide. The following table summarizes a qualitative and inferred quantitative comparison of commonly used Boc-protected histidine derivatives in SPPS.

Performance MetricThis compoundBoc-D-His(DNP)-OHBoc-D-His(Bom)-OH
Expected Purity Potentially lower due to racemization risk[1]Generally higher due to lower racemization risk[1]High purity often achieved
Racemization Potential Higher, as the Trt group does not completely prevent it[1]Generally lower due to the stability of the DNP group[1]Very effective in suppressing racemization
Synthesis Workflow Streamlined; Trt group removed during final cleavage[1]More complex; requires a separate thiolysis step for DNP removalMore complex synthesis of the derivative itself
Key Advantage Acid-labile; removed simultaneously with N-terminal Boc groupDNP group is stable to the final acid cleavage step, minimizing side reactionsExcellent suppression of racemization
Primary Application Syntheses where a straightforward workflow is prioritizedSynthesis of longer peptides where minimizing side reactions is criticalSyntheses where racemization is a significant concern

Experimental Protocols

The following is a generalized protocol for the manual solid-phase synthesis of a GnRH antagonist decapeptide using Boc chemistry, with specific details for the incorporation of this compound.

Peptide Sequence (Example: Acyline, a GnRH antagonist): Ac-D2Nal-D4Cpa-D3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2

Materials and Reagents
  • Resin: p-Methylbenzhydrylamine (MBHA) resin (for C-terminal amide)

  • Amino Acids: Boc-protected amino acids (including this compound)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger

  • Washing Solvents: DCM, DMF, IPA

Synthesis Workflow Diagram

SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (DCC/HOBt or BOP) Neutralization->Coupling Washing Washing (DCM/DMF) Coupling->Washing Washing->Deprotection Next Amino Acid FinalCleavage Final Cleavage (HF/Anisole) Washing->FinalCleavage Final Amino Acid Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Preparation:

    • Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.

    • Wash the resin three times with DCM.

  • First Amino Acid Coupling (C-terminal):

    • Perform a neutralization step with 10% DIEA in DCM.

    • Couple the first Boc-protected amino acid (e.g., Boc-D-Ala-OH) using DCC/HOBt or BOP as the activating agent. The reaction is typically carried out for 2 hours.

    • Monitor the coupling completion using the Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Cycles 2 to 10):

    • Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

    • Washing: Wash the resin with DCM and IPA, followed by DMF.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM.

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using an activating agent like DCC/HOBt or BOP.

    • Incorporation of this compound:

      • For the coupling of this compound, it is crucial to minimize the pre-activation time to reduce the risk of racemization.

      • Use a coupling cocktail of DCC/HOBt in DMF/DCM.

      • Allow the coupling to proceed for 2-4 hours, closely monitoring with the Kaiser test.

    • Washing: After each coupling step, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Place the resin in an HF cleavage apparatus.

    • Add anisole as a scavenger.

    • Carefully distill anhydrous HF into the reaction vessel at -5 to 0 °C.

    • Stir the mixture at 0 °C for 1 hour. The Trt group will be cleaved from the histidine side chain during this step.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration.

    • Dissolve the crude peptide in an aqueous solution and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway of GnRH Antagonists

GnRH antagonists exert their effect by competitively blocking GnRH receptors on the pituitary gonadotrophs. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently suppresses the production of testosterone in men and estrogen in women.

GnRH Antagonist Signaling Pathway Diagram

GnRH_Antagonist_Pathway cluster_pituitary Pituitary Gonadotroph Cell GnRHR GnRH Receptor Gq_protein Gq/11 Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC LH_FSH_synthesis LH & FSH Synthesis and Release Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis GnRH GnRH GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., synthesized peptide) GnRH_Antagonist->GnRHR Binds & Blocks

Caption: Simplified signaling pathway of GnRH and its competitive antagonism.

In some cancer cells, such as prostate cancer cells, GnRH receptors are also expressed. The binding of both GnRH agonists and antagonists to these receptors can lead to anti-tumor effects through a Gαi-cAMP signaling pathway, ultimately suppressing tumor growth and promoting apoptosis.

Experimental Workflow for a Coupling Cycle

Coupling_Workflow Start Start with Peptide-Resin-NH₂ Dissolve_AA Dissolve this compound and HOBt in DMF Start->Dissolve_AA Pre_activation Add DCC to Amino Acid Solution (Brief Pre-activation) Dissolve_AA->Pre_activation Add_to_Resin Add Activated Amino Acid Solution to Resin Pre_activation->Add_to_Resin Coupling_Reaction Agitate for 2-4 hours at Room Temperature Add_to_Resin->Coupling_Reaction Monitoring Monitor with Kaiser Test Coupling_Reaction->Monitoring Monitoring->Coupling_Reaction Positive Washing Wash Resin (DMF and DCM) Monitoring->Washing Negative End Proceed to Next Cycle Washing->End

Caption: Experimental workflow for the coupling of this compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides like GnRH antagonists using Boc-SPPS. Its main advantage lies in the streamlined deprotection process. However, researchers must be vigilant about the increased risk of racemization. By optimizing coupling conditions, such as minimizing pre-activation times and carefully monitoring the reaction, high-purity peptides can be successfully synthesized. For applications where the complete absence of racemization is critical, alternative protecting groups such as DNP or Bom should be considered, despite their more complex deprotection procedures. The choice of protecting group should be guided by the specific requirements of the target peptide and the overall synthetic strategy.

References

Application Notes and Protocols: Cleavage of the Trityl (Trt) Group from Histidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (Trt) group is a widely utilized protecting group for the imidazole side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). Its acid lability allows for its removal during the final cleavage of the peptide from the resin. However, the selection of the appropriate cleavage cocktail and conditions is critical to ensure complete deprotection, minimize side reactions, and maximize the yield and purity of the final peptide product. These application notes provide a comprehensive overview of the cleavage of the Trt group from histidine, including quantitative data, detailed experimental protocols, and a guide to troubleshooting potential issues.

Data Presentation

The choice of a side-chain protecting group for histidine can significantly influence the crude purity and the extent of racemization during peptide synthesis. The following table summarizes representative data from the synthesis of a model hexapeptide (Tyr-Ala-His-Gly-Leu-Phe), highlighting the performance of different histidine-protecting groups.

Histidine DerivativeCrude Purity (%)Yield (%)Racemization (% D-isomer)Reference
Fmoc-His(Trt)-OH85785.2[1]
Fmoc-His(Boc)-OH9285<1[1][2]
Fmoc-His(Mtt)-OH88813.8[1]
Fmoc-His(π-Mbom)-OH9083<1.5[1]

Table 1: Comparison of crude purity, yield, and racemization for a model hexapeptide synthesized with different histidine derivatives.

In a separate study on the synthesis of Liraglutide, the use of Fmoc-His(Boc)-OH also demonstrated a significant reduction in epimerization compared to Fmoc-His(Trt)-OH, especially at elevated coupling temperatures.

Experimental Protocols

Protocol 1: Standard Cleavage of Trt Group from Histidine-Containing Peptides

This protocol describes the simultaneous cleavage of the peptide from the resin and deprotection of the Trt group from the histidine side chain using a standard trifluoroacetic acid (TFA) cocktail.

Materials:

  • Peptide-resin with Trt-protected histidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Cleavage vessel

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin to a cleavage vessel.

    • Wash the resin with DCM (3 x 10 mL per gram of resin) to swell the resin and remove any residual solvents from synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail in a fume hood by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing other sensitive residues like Cys or Met, ethanedithiol (EDT) can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Gently swirl the mixture to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. A deep yellow color may be observed due to the formation of the trityl cation.

  • Peptide Isolation:

    • Filter the resin from the cleavage mixture and collect the filtrate containing the deprotected peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

    • Concentrate the filtrate to approximately one-third of its original volume using a rotary evaporator.

  • Peptide Precipitation and Washing:

    • Add the concentrated filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) with vigorous stirring.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other small molecule impurities.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

Protocol 2: Selective On-Resin Deprotection of Mtt/Mmt from Histidine

While the Trt group is typically removed during the final cleavage, more acid-labile trityl derivatives like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) can be selectively removed on-resin, leaving other acid-labile protecting groups intact.

Materials:

  • Peptide-resin with Mtt or Mmt-protected histidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Methanol

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM.

  • Deprotection:

    • Prepare a solution of 1% TFA and 5% TIS in DCM.

    • Treat the resin with this solution for 2 minutes, and repeat this step up to 10 times.

    • Collect the filtrates in a flask containing 10% pyridine in methanol to neutralize the acid.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM.

    • Neutralize the resin with a 10% solution of DIPEA in DCM.

    • Wash the resin again with DCM and then with DMF to prepare for the next synthesis step.

Mandatory Visualizations

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis Resin Peptide-Resin (His(Trt)-protected) Cleavage Add Cleavage Cocktail (TFA/TIS/H2O) Resin->Cleavage 1 Incubation Incubate 2-3h at Room Temp Cleavage->Incubation 2 Filtration Filter Resin Incubation->Filtration 3 Precipitation Precipitate in Cold Ether Filtration->Precipitation 4 Washing Wash with Ether Precipitation->Washing 5 Drying Dry Peptide Washing->Drying 6 Analysis HPLC/MS Analysis Drying->Analysis 7

Caption: Workflow for the cleavage of Trt group from histidine.

Side_Reactions Cleavage TFA Cleavage Trt_Cation Trityl Cation (Trt+) Cleavage->Trt_Cation Generates Scavengers Scavengers (TIS, EDT) Trt_Cation->Scavengers Trapped by Nucleophilic_Residues Nucleophilic Residues (Trp, Cys, Met) Trt_Cation->Nucleophilic_Residues Can Alkylate Desired_Peptide Desired Peptide Scavengers->Desired_Peptide Leads to Alkylated_Byproduct Alkylated Byproduct Nucleophilic_Residues->Alkylated_Byproduct Forms

Caption: Role of scavengers in preventing side reactions.

Discussion and Troubleshooting

  • Incomplete Deprotection: If mass spectrometry analysis indicates the presence of the Trt group (+242 Da) on the final peptide, the cleavage time may have been insufficient. Extending the cleavage time to 4 hours or more can help ensure complete removal. For N-terminal Asn(Trt) residues, which can be particularly difficult to deprotect, longer cleavage times are often necessary.

  • Side Reactions: The highly reactive trityl cation generated during cleavage can re-attach to nucleophilic residues such as tryptophan, cysteine, and methionine. The inclusion of scavengers like TIS is crucial to trap these cations and prevent side product formation. For peptides containing tryptophan, the use of EDT as a scavenger is particularly effective at preventing acid-catalyzed oxidation.

  • Racemization: Histidine is prone to racemization during the coupling step of SPPS. While the cleavage process itself does not typically cause racemization, the choice of protecting group has a significant impact on the final enantiomeric purity. As shown in Table 1, protecting groups like Boc can significantly reduce racemization compared to Trt.

  • Peptide Solubility: After precipitation, some peptides may be difficult to redissolve. It is important to ensure all TFA is removed during the washing steps, as residual acid can affect solubility and subsequent purification.

Conclusion

The cleavage of the Trt group from histidine is a routine but critical step in peptide synthesis. A standard cleavage cocktail of TFA/TIS/H₂O is effective for most peptides. However, the specific composition of the cleavage cocktail and the reaction time may need to be optimized based on the peptide sequence to minimize side reactions and ensure high purity and yield. The use of appropriate scavengers is mandatory to prevent the re-attachment of the trityl cation to sensitive residues. For peptides where histidine racemization is a concern, the use of alternative protecting groups such as Boc should be considered during the synthesis planning stage.

References

Application Notes and Protocols: Coupling of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-His(Trt)-OH is a crucial building block in peptide synthesis, particularly in the construction of peptides with D-histidine residues. The bulky trityl (Trt) group on the imidazole side chain and the tert-butyloxycarbonyl (Boc) group on the α-amino group provide essential protection to prevent unwanted side reactions during peptide chain elongation.[1][2] The selection of appropriate coupling conditions is paramount to ensure high coupling efficiency, minimize racemization, and ultimately achieve high purity and yield of the target peptide.[3][4][5] This document provides detailed application notes and protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Key Considerations for Coupling this compound

The primary challenge associated with the coupling of histidine derivatives is the propensity for racemization at the α-carbon. This is catalyzed by the basic nature of the unprotected imidazole ring. While the trityl group on the imidazole nitrogen mitigates this, the choice of coupling reagents and reaction conditions remains critical to suppress this side reaction.

Comparative Summary of Common Coupling Conditions

The following table summarizes various coupling reagents and conditions commonly employed for the incorporation of this compound. The selection of a specific method will depend on the synthetic strategy (solid-phase vs. solution-phase), the nature of the peptide sequence, and the desired level of purity.

Coupling Reagent/MethodActivating AdditiveBaseSolvent(s)Key AdvantagesKey Considerations
Carbodiimides
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole)-DCM, THF, DMFCost-effective and widely used.Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase.
DIC (N,N'-Diisopropylcarbodiimide)HOBt, Oxyma Pure-DCM, DMFSoluble diisopropylurea (DIU) byproduct is easier to remove. Recommended for automated SPPS.Potential for racemization without additives.
Onium Salts
HBTU/TBTUHOBtDIEA, CollidineDMF, NMPHigh coupling efficiency and fast reaction rates.Potential for guanidinylation of the N-terminus if pre-activation is not properly controlled. Risk of racemization with excess base.
HATUHOAtDIEA, Collidine, TMPDMF, NMPHighly efficient for sterically hindered couplings. Lower racemization potential compared to HBTU.Higher cost compared to other reagents.
Phosphonium Reagents
PyBOPHOBtDIEA, NMMDMF, NMPHigh coupling efficiency, particularly for difficult sequences.Byproducts can sometimes be difficult to remove.
DEPBT--DMF, DCMReported to be highly effective in suppressing racemization for His derivatives.May have slower reaction kinetics compared to onium salts.

DCM: Dichloromethane; THF: Tetrahydrofuran; DMF: Dimethylformamide; NMP: N-Methyl-2-pyrrolidone; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU/HOBt activation.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect by treating the resin with 50% TFA in DCM for 1-2 minutes, followed by a 20-30 minute treatment. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin-bound amine salt by washing with a 10% solution of DIEA in DMF for 2-5 minutes. Wash the resin several times with DMF.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the neutralized peptide-resin.

    • Agitate the mixture on a shaker at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the reaction. A negative Kaiser test (no color change) indicates a complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling of this compound

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution using DIC/HOBt.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine) or DIEA

  • Anhydrous DCM or THF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM and add NMM (1.1 equivalents) to liberate the free amine.

  • Activation: Cool the this compound solution to 0 °C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C.

  • Coupling: Add the free amino acid ester solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Boc-dipeptide.

Visualizing the Workflow

The following diagrams illustrate the key steps in the coupling of this compound.

SPPS_Coupling_Workflow Resin Peptide-Resin (Free Amine) Activation Activation of This compound Coupling Coupling Reaction Activation->Coupling Add activated amino acid Washing Washing Coupling->Washing Remove excess reagents Monitoring Monitoring (e.g., Kaiser Test) Washing->Monitoring Monitoring->Coupling Incomplete: Recouple NextCycle Ready for Next Cycle Monitoring->NextCycle Complete Solution_Phase_Coupling_Workflow Reactants This compound + Amino Acid Ester Activation Activation with DIC/HOBt at 0°C Reactants->Activation Coupling Coupling Reaction (0°C to RT) Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Protected Dipeptide Purification->Product

References

Application Notes: Utilizing Boc-D-His(Trt)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine-containing peptides are crucial in numerous biological processes, including enzymatic catalysis, receptor binding, and metal ion coordination. The synthesis of such peptides via automated solid-phase peptide synthesis (SPPS) requires robust protection of the histidine side chain's imidazole ring to prevent side reactions and, most critically, racemization. Boc-D-His(Trt)-OH is a key building block in the Boc/Bzl protection strategy, offering significant advantages for producing high-purity peptides.

The incorporation of a D-enantiomer, such as D-Histidine, can significantly enhance the proteolytic stability of the final peptide, a desirable attribute for therapeutic candidates. The Nα-Boc (tert-butyloxycarbonyl) group provides temporary protection of the alpha-amino group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA). The Nτ-Trt (trityl) group on the imidazole side chain is a large, sterically hindering group that effectively prevents N-acylation and minimizes the risk of racemization during the activation and coupling steps.[1][2][3] The Trt group is stable to the repetitive TFA treatments used for Boc deprotection but is efficiently removed during the final, strong-acid cleavage step (e.g., with anhydrous Hydrogen Fluoride).[1][4]

These application notes provide detailed protocols and data for the effective use of this compound in automated peptide synthesizers, ensuring high yield and purity of the target peptide.

Key Advantages of this compound

  • Suppression of Racemization: The bulky trityl group sterically hinders the imidazole nitrogen, significantly reducing the potential for racemization at the α-carbon during amino acid activation.

  • Prevention of Side Reactions: The Trt group effectively shields the imidazole ring from undesired acylation during coupling steps.

  • Enhanced Peptide Stability: The use of a D-amino acid can increase the resulting peptide's resistance to enzymatic degradation in vivo.

  • Compatibility with Boc-SPPS: The protecting groups are fully compatible with standard Boc-SPPS workflows on automated synthesizers, offering a streamlined process where the side-chain protecting group is removed during the final cleavage.

Data Presentation

While extensive comparative data for this compound in automated synthesizers is limited, the following tables provide a summary of relevant quantitative data. Table 1 outlines typical synthesis parameters derived from a large-scale synthesis using Boc-L-His(Trt)-OH, which serves as a strong reference for automated protocols. Table 2 presents comparative data on racemization for Trt-protected histidine in the context of Fmoc-SPPS, illustrating the general challenge of histidine incorporation and the relative performance of different protection strategies.

Table 1: Representative Coupling Parameters for Boc-His(Trt)-OH

ParameterValueNotes
Amino Acid Derivative Boc-L-His(Trt)-OHData from a large-scale synthesis; parameters are adaptable for automated systems. The D-isomer is expected to have similar reactivity.
Equivalents (Amino Acid) 3.4 eq.An excess is used to drive the coupling reaction to completion. For difficult couplings, this may be increased.
Activation Reagent HATU (4.08 eq.)O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a highly efficient coupling reagent.
Base DIEA (9.0 eq.)N,N-Diisopropylethylamine is used for in-situ neutralization and to facilitate the coupling reaction.
Solvent DMFN,N-Dimethylformamide is the standard solvent for SPPS.
Resulting Yield HighThe use of Boc-protected histidine resulted in a better yield compared to its Fmoc-protected counterpart in this specific synthesis.
Resulting Purity High (e.g., >60% crude)The HATU/DIEA activation system led to a high conversion rate to the desired product.
Racemization Low (e.g., ~0.14% D-His formation)The Trt group, combined with an efficient activation agent like HATU, effectively minimizes racemization.

Table 2: Comparative Racemization of Trt-Protected Histidine during Fmoc-SPPS of Liraglutide

Histidine DerivativeCoupling Conditions% D-Isomer Formation (Racemization)
Fmoc-His(Trt)-OH10 min @ 50°C6.8%
Fmoc-His(Trt)-OH2 min @ 90°C>16%
Fmoc-His(Boc)-OH10 min @ 50°C0.18%
Fmoc-His(Boc)-OH2 min @ 90°C0.81%

Note: This data is for Fmoc chemistry and highlights the general sensitivity of Trt-protected histidine to temperature and coupling time. While Boc chemistry does not typically involve high temperatures, it underscores the importance of optimizing coupling conditions to minimize racemization.

Experimental Protocols

The following protocols are generalized for use in automated peptide synthesizers employing Boc chemistry. Parameters should be optimized for the specific instrument and peptide sequence.

Protocol 1: Automated Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

G cluster_deprotection 1. Nα-Boc Deprotection cluster_wash1 2. Washing cluster_neutralization 3. Neutralization cluster_coupling 4. Coupling this compound cluster_wash2 5. Final Wash deprot1 Pre-wash with 50% TFA/DCM (1-2 min) deprot2 Main deprotection with 50% TFA/DCM (20-30 min) deprot1->deprot2 wash1 Wash with DCM (3-5 cycles) deprot2->wash1 wash2 Wash with DMF (3-5 cycles) wash1->wash2 neut1 Treat with 10% DIEA in DCM (2 x 2 min) wash2->neut1 couple1 Dissolve this compound (3-4 eq) and HBTU/HATU (3-4 eq) in DMF neut1->couple1 couple2 Add DIEA (6-9 eq) to activate couple1->couple2 couple3 Deliver activated amino acid to resin and couple for 60-120 min couple2->couple3 wash3 Wash with DMF (3 cycles) couple3->wash3 wash4 Wash with DCM (3 cycles) wash3->wash4 G cluster_ang Ligand cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors & Pathways AngII Angiotensin II (Synthesized Peptide) AT1R AT1 Receptor AngII->AT1R binds AT2R AT2 Receptor AngII->AT2R binds Gq11 Gq/11 AT1R->Gq11 activates Gi Gi AT2R->Gi activates PLC Phospholipase C (PLC) Activation Gq11->PLC Phosphatases Activate Protein Phosphatases (SHP-1) Gi->Phosphatases NO_cGMP Activate NO/cGMP Pathway Gi->NO_cGMP IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Physiological_Effects_AT1 Vasoconstriction, Inflammation, Cell Proliferation Ca2->Physiological_Effects_AT1 PKC->Physiological_Effects_AT1 Physiological_Effects_AT2 Vasodilation, Anti-inflammatory Phosphatases->Physiological_Effects_AT2 NO_cGMP->Physiological_Effects_AT2 G cluster_synthesis Peptide Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis synthesis Automated SPPS using this compound purification RP-HPLC Purification & Mass Spec QC synthesis->purification binding_assay Competitive Radioligand Binding Assay (e.g., with 125I-AngII) purification->binding_assay Test Compound functional_assay Functional Cellular Assay (e.g., Ca2+ mobilization or NO release measurement) binding_assay->functional_assay Determine Ki animal_model Administer Peptide to Animal Model (e.g., Rat) functional_assay->animal_model Lead Compound angii_challenge Angiotensin II Challenge (Measure BP response) animal_model->angii_challenge pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling angii_challenge->pk_pd

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Histidine during Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of histidine racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly prone to racemization during peptide synthesis?

Histidine has a high susceptibility to racemization due to its imidazole side chain. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned close to the α-carbon. During the activation of the carboxyl group for peptide bond formation, this Nπ can act as an internal base, abstracting the α-proton. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1]

Q2: What is the most effective strategy to prevent histidine racemization?

The most effective method to prevent histidine racemization is the protection of the imidazole side chain, specifically at the π-nitrogen.[1][2] By attaching a protecting group to this nitrogen, its ability to function as an internal base and abstract the α-proton is significantly reduced, thereby preserving the stereochemical integrity of the histidine residue.[1][2]

Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-SPPS to minimize racemization?

The choice of protecting group is critical and depends on the specific peptide sequence and synthesis conditions. Here are some commonly used protecting groups:

  • Trityl (Trt): While widely used, the Trt group protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group is highly effective at reducing racemization, even at the elevated temperatures used in microwave-assisted synthesis.

  • Benzyloxymethyl (Bom): The Bom group is very effective in suppressing racemization.

  • Methoxybenzyl (Momb): This group, by protecting the π-imidazole nitrogen, greatly reduces racemization.

For syntheses where racemization is a significant concern, Boc-His(Bom)-OH is an invaluable, albeit more expensive, option.

Q4: How do coupling reagents and additives affect histidine racemization?

The selection of coupling reagents and the use of additives are crucial for controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents can cause significant racemization if used alone.

  • Additives (e.g., HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is strongly recommended. They react with the activated amino acid to form active esters that are less prone to racemization. OxymaPure, in particular, has shown a remarkable ability to inhibit racemization and is considered superior to HOBt and at least comparable to HOAt.

  • Uronium/Aminium-based reagents (e.g., HBTU, HATU, COMU): These are generally more powerful coupling reagents. While effective, they should be used with caution and in conjunction with other optimized conditions to minimize potential racemization.

  • Phosphonium-based reagents (e.g., DEPBT): DEPBT has been shown to be superior to typical phosphonium and uronium coupling reagents in resisting racemization.

Q5: Does reaction temperature influence the extent of histidine racemization?

Yes, higher temperatures, especially those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization. For microwave-enhanced syntheses, lowering the coupling temperature for the histidine residue from 80°C to 50°C can limit racemization. Alternatively, the coupling of histidine can be performed at room temperature, even if the rest of the synthesis is conducted at an elevated temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant racemization of histidine detected in the final peptide. Unprotected imidazole side chain.Use a histidine derivative with a side-chain protecting group, preferably one that protects the π-nitrogen (e.g., Boc, Bom, Momb).
Use of carbodiimide coupling reagents (DCC, DIC) without additives.Add a racemization suppressant such as HOBt, HOAt, or OxymaPure to the coupling reaction.
Prolonged pre-activation time of the histidine residue.Minimize the pre-activation time before adding the coupling mixture to the resin. Consider using in-situ activation protocols.
Elevated reaction temperatures, especially during microwave-assisted synthesis.Lower the coupling temperature for the histidine residue to approximately 50°C or perform the coupling at room temperature.
Incomplete coupling of the histidine residue. Inefficient coupling reagent for the specific peptide sequence.Switch to a more potent coupling reagent like HATU or COMU, while carefully optimizing other conditions to control potential racemization.
Aggregation of the peptide-resin.If aggregation is suspected, consider switching to a different solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt.
Side reactions in addition to racemization. Use of a strong, nucleophilic base.Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount required.

Quantitative Data on Histidine Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes data from various studies to provide a comparative overview. Direct comparisons should be made with caution due to variations in peptide sequences, coupling methods, and analytical techniques across different studies.

Histidine DerivativeCoupling Reagent/Method% D-Isomer FormationReference
Fmoc-His(Trt)-OHDIC/HOBtVariable, can be significant,
Fmoc-His(Boc)-OHNot specifiedHighly effective at reducing racemization
Fmoc-His(Bom)-OHNot specifiedVery effective in suppressing racemization
Fmoc-His(MBom)-OHNot specifiedGreatly reduces racemization,
Fmoc-His(3-Bum)-OHEsterificationAcceptably low
Fmoc-His(1-Bum)-OHEsterificationSevere racemization
Fmoc-His(1-Trt)-OHEsterificationSevere racemization

Experimental Protocols

Protocol 1: Standard Coupling with HBTU/HOBt

This protocol is a standard method for coupling histidine while minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the N-terminal Fmoc group using a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Preparation: In a separate vessel, dissolve 2.0 equivalents of the protected histidine derivative (e.g., Fmoc-His(Boc)-OH) and 2.0 equivalents of HOBt in DMF.

  • Activation: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA to the amino acid solution.

  • Coupling: Immediately add the activated amino acid mixture to the resin and mix for 10-60 minutes, or until a negative Kaiser test is observed.

  • Washing: Filter and wash the resin with DMF.

Protocol 2: Coupling with DEPBT to Suppress Racemization

This protocol utilizes DEPBT, a coupling reagent known for its ability to resist racemization.

  • Resin Preparation: Swell the resin in DMF (approximately 10 mL per gram of resin).

  • Fmoc Deprotection: Perform N-terminal Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the resin thoroughly.

  • Reagent Addition: Add 1.5 equivalents of the protected histidine derivative to the resin.

  • Base Addition: Add 3 equivalents of DIPEA.

  • Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.

Protocol 3: Microwave-Assisted Coupling at Reduced Temperature

This protocol is adapted for microwave peptide synthesizers to accelerate coupling while managing the risk of racemization.

  • Resin and Reagent Preparation: Follow the standard procedures for your microwave peptide synthesizer for resin swelling, deprotection, and washing.

  • Histidine Coupling Step:

    • Program the synthesizer to perform the coupling of the protected histidine derivative at a reduced temperature of 50°C.

    • Use a suitable protecting group for microwave synthesis, such as Boc.

    • Employ a high-efficiency coupling reagent like HATU or COMU in combination with a non-nucleophilic base like DIPEA.

  • Subsequent Couplings: Subsequent amino acid couplings can be performed at standard elevated temperatures (e.g., 80°C) if desired.

Visualizations

Racemization_Mechanism L_His L-His Enolate Enolate L_His->Enolate L_His_final L-His Enolate->L_His_final Reprotonation D_His_final D-His Enolate->D_His_final Reprotonation

Caption: Mechanism of Histidine Racemization.

SPPS_Workflow Resin 1. Swell Resin Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Wash Resin Deprotection->Washing1 Coupling 5. Couple Histidine to Resin Washing1->Coupling Activation 4. Prepare & Activate Protected Histidine Activation->Coupling Washing2 6. Wash Resin Coupling->Washing2 Next_Cycle 7. Proceed to Next Coupling Cycle Washing2->Next_Cycle

Caption: General Workflow for Histidine Coupling in SPPS.

References

Technical Support Center: Boc-D-His(Trt)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-His(Trt)-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of this compound in solid-phase peptide synthesis (SPPS)?

The most significant side reaction is racemization of the histidine residue. The trityl (Trt) protecting group on the tau (τ) nitrogen of the imidazole ring offers minimal protection against the abstraction of the alpha-proton, which can lead to the loss of stereochemical integrity during the activation and coupling steps.[1][2] This is particularly problematic during prolonged activation times or at elevated temperatures.[2][3]

Q2: What are the key factors that influence the extent of racemization of this compound?

Several factors can significantly impact the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. While some highly reactive reagents can accelerate the coupling reaction, they may also be more prone to causing racemization.[4]

  • Base: The type and concentration of the tertiary amine base used for neutralization can have a profound effect. Stronger, less sterically hindered bases tend to promote racemization more readily.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Pre-activation Time: Longer pre-activation times of the this compound before addition to the resin can lead to increased epimerization.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both coupling and racemization.

Q3: Are there other potential side reactions to be aware of when using a trityl protecting group?

Yes, while racemization is the primary concern with this compound, the trityl group can be involved in other side reactions, particularly during the final cleavage step. For instance, in peptides containing a C-terminal cysteine with an acid-labile protecting group like trityl, S-alkylated side products can form due to fragmentation of the resin linker, especially with Wang resin.

Troubleshooting Guides

Issue: High Levels of D-Isomer Detected in the Final Peptide

Potential Causes and Recommended Solutions:

Potential Cause Recommended Solution(s)
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. For Fmoc-His(Trt)-OH, 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an excellent choice. Carbodiimides like DIC, when used with additives such as HOBt or OxymaPure®, are also effective at suppressing racemization.
Excessive or Inappropriate Base Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA). Use the minimum amount of base necessary.
Prolonged Pre-activation Time Minimize the pre-activation time of this compound with the coupling reagent before adding it to the resin-bound peptide. Consider in-situ activation where the amine component is present during the activation step.
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, to slow down the rate of racemization.
Side-Chain Protection If racemization remains a significant issue, consider using an alternative histidine derivative with a protecting group on the pi (π) nitrogen of the imidazole ring, such as Boc-His(Boc)-OH or Boc-His(Dnp)-OH, which offer better suppression of racemization.

Quantitative Data on Histidine Racemization

The following table summarizes the percentage of D-isomer formation for different protected histidine derivatives under various coupling conditions. Note that direct comparisons should be made with caution as results can vary based on the specific peptide sequence and experimental setup.

Protected Histidine DerivativeCoupling Reagent/Method% D-His (Racemization)Reference
Fmoc-His(Trt)-OHHBTU/HOBt/DIEA6.8%
Fmoc-His(Trt)-OHPyBOP/DIEA12.7%
Fmoc-His(Trt)-OHDEPBT/DIEA0.8%
Fmoc-His(Boc)-OHHBTU/HOBt/DIEA0.18%
Fmoc-His(Boc)-OHHBTU/HOBt/DIEA (at 90°C)0.81%

Experimental Protocols

Protocol 1: DEPBT-Mediated Coupling of this compound to Minimize Racemization
  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).

  • Deprotection and Washing: Perform the N-terminal Boc deprotection and wash the resin thoroughly.

  • Reagent Addition: Add 1.5 equivalents of this compound to the resin.

  • Base Addition: Add 3 equivalents of a sterically hindered base like DIPEA.

  • Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with Dichloromethane (DCM).

Protocol 2: Analytical Method for Detecting Histidine Racemization via Chiral HPLC
  • Sample Preparation (Peptide Hydrolysis):

    • Hydrolyze the peptide sample in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated reagents helps to correct for any racemization that may occur during the hydrolysis step.

    • Dry the hydrolysate under vacuum.

    • Reconstitute the amino acid mixture in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: A chiral column suitable for the separation of amino acid enantiomers.

    • Mobile Phase: An appropriate mobile phase for the chosen chiral column.

    • Detection: UV detection at a low wavelength (e.g., 200-214 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the L- and D-forms based on the retention times of standards.

    • Quantify the amount of the D-isomer by comparing its peak area to the total peak area of both isomers.

Visualizations

Racemization_Mechanism Activated_His Activated this compound Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction by base L_His L-Histidine Enolate->L_His Protonation D_His D-Histidine (Racemized) Enolate->D_His Protonation

Caption: Mechanism of histidine racemization during peptide synthesis.

Troubleshooting_Workflow Start High D-Isomer Detected Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Base Evaluate Base Check_Coupling->Check_Base No Change_Reagent Switch to Low-Racemization Coupling Reagent (e.g., DEPBT) Check_Coupling->Change_Reagent Yes Check_Temp Assess Temperature Check_Base->Check_Temp No Change_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Check_Base->Change_Base Yes Lower_Temp Reduce Coupling Temperature Check_Temp->Lower_Temp Yes Alternative_AA Consider Alternative Protected Histidine Check_Temp->Alternative_AA No Change_Reagent->Check_Base End Problem Resolved Change_Reagent->End Change_Base->Check_Temp Change_Base->End Lower_Temp->Alternative_AA Lower_Temp->End Alternative_AA->End If necessary

Caption: Troubleshooting workflow for high racemization of this compound.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of Boc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete deprotection of this compound?

A1: Incomplete deprotection of this compound typically stems from a few key factors:

  • Insufficient Acid Strength or Reaction Time: The tert-butyloxycarbonyl (Boc) and trityl (Trt) protecting groups are both removed by acidolysis, primarily using trifluoroacetic acid (TFA). If the TFA concentration is too low or the reaction time is too short, deprotection may be incomplete.

  • Steric Hindrance: The bulky nature of the Trt group on the histidine side chain, especially when adjacent to other bulky amino acids in the peptide sequence, can sterically hinder the access of TFA to the Boc group on the alpha-amino group.

  • Peptide Aggregation: Hydrophobic peptide sequences, particularly those containing multiple histidine or other bulky, nonpolar residues, can aggregate on the solid support. This aggregation can limit the penetration of the cleavage cocktail, leading to incomplete deprotection.

  • Inadequate Scavengers: During deprotection, the cleaved Trt group forms a stable carbocation. Without proper scavengers, this carbocation can reattach to nucleophilic residues like tryptophan or the deprotected histidine itself, leading to side products and the appearance of incomplete deprotection.

Q2: How can I detect incomplete deprotection of the Boc and Trt groups?

A2: The most reliable methods for detecting incomplete deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: Incomplete deprotection will result in multiple peaks in the HPLC chromatogram of the crude peptide. The fully deprotected peptide will have a characteristic retention time. Partially protected peptides (e.g., still containing the Trt group) are more hydrophobic and will typically have a longer retention time. The presence of a peak corresponding to the mass of the peptide with the Boc group still attached is also a clear indicator.

  • Mass Spectrometry Analysis: MS analysis of the crude product will reveal the molecular weights of the species present. Incomplete Boc deprotection will show a peak with a mass increase of 100.12 Da, while incomplete Trt deprotection will result in a mass increase of 242.32 Da compared to the expected mass of the fully deprotected peptide.

Q3: What are the consequences of incomplete deprotection in peptide synthesis?

A3: Incomplete deprotection can lead to several undesirable outcomes:

  • Deletion Sequences: If the N-terminal Boc group is not completely removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence missing one or more amino acids.[1]

  • Modified Peptides: Reattachment of the Trt carbocation can lead to the formation of undesired side products, reducing the yield of the target peptide and complicating purification.

  • Low Yield and Purity: Both deletion sequences and side products decrease the overall yield and purity of the final peptide product, requiring more extensive and challenging purification steps.[2]

Troubleshooting Guides

Issue 1: HPLC analysis shows a significant peak with a longer retention time, and MS confirms the presence of a species with a mass +242.32 Da.

Cause: This indicates incomplete removal of the Trt group from the histidine side chain.

Troubleshooting Workflow:

start Incomplete Trt Deprotection Detected step1 Increase Deprotection Time start->step1 Initial Step step4 Monitor by HPLC/MS step1->step4 Extend to 2-4 hours step2 Increase TFA Concentration step2->step4 Use 95% TFA step3 Optimize Scavenger Cocktail step3->step4 Add/Increase TIS step4->step2 Persistent Protected Peptide step4->step3 Side Products Observed end_success Successful Deprotection step4->end_success Single Peak at Expected Mass end_fail Consider Alternative Protecting Group step4->end_fail Issue Persists

Caption: Troubleshooting workflow for incomplete Trt deprotection.

Solutions:

  • Increase Deprotection Time: Extend the cleavage time to 2-4 hours. For sterically hindered sequences, a longer reaction time may be necessary to ensure complete removal of the Trt group.[3]

  • Optimize Cleavage Cocktail Composition: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is highly effective at scavenging the trityl cation.[1]

    Table 1: Comparison of Common Cleavage Cocktails for Peptides Containing His(Trt)

Cleavage Cocktail (v/v/v)ComponentsAdvantagesDisadvantages
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTBroadly applicable for peptides with multiple sensitive residues.[1]Strong odor due to thioanisole and EDT.
Reagent B ("Odorless") 88% TFA / 5% Phenol / 5% H₂O / 2% TISReduced odor; TIS is an effective scavenger for the Trt cation.May not be sufficient for peptides with multiple Arg(Pmc/Pbf) groups.
TFA / TIS / H₂O 95% TFA / 2.5% TIS / 2.5% H₂OA good general-purpose, low-odor cocktail.May be less effective for peptides containing methionine or tryptophan.
TFA / EDT / H₂O 95% TFA / 2.5% EDT / 2.5% H₂OEDT is a very effective scavenger.Strong, unpleasant odor.
  • Monitor the Reaction: If possible, take small aliquots of the cleavage mixture at different time points (e.g., 1, 2, and 4 hours), quench with a large volume of cold diethyl ether, and analyze the precipitated peptide by HPLC and MS to determine the optimal deprotection time.

Issue 2: MS analysis shows a peak with a mass +100.12 Da, and HPLC may show a shoulder on the main peak or a separate, earlier eluting peak.

Cause: This indicates incomplete removal of the N-terminal Boc group.

Troubleshooting Workflow:

start Incomplete Boc Deprotection Detected step1 Ensure Adequate TFA Concentration start->step1 Initial Check step4 Monitor by HPLC/MS step1->step4 Use 50-95% TFA step2 Extend Deprotection Time step2->step4 Increase to 30-60 min step3 Improve Resin Swelling step3->step1 Pre-swell resin in DCM step4->step2 Persistent Protected Peptide end_success Successful Deprotection step4->end_success Single Peak at Expected Mass end_fail Re-evaluate Synthesis Strategy step4->end_fail Issue Persists

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions:

  • Verify TFA Concentration: Ensure that the TFA concentration in the deprotection solution is sufficient. For Boc deprotection during SPPS cycles, a solution of 25-50% TFA in dichloromethane (DCM) is standard. For the final cleavage, a higher concentration (typically 95%) is used.

  • Increase Deprotection Time: For routine Boc deprotection between coupling steps, increase the reaction time to 30 minutes. If the issue persists, a second 5-10 minute treatment with fresh deprotection solution can be performed.

  • Improve Resin Swelling: Ensure the peptide-resin is adequately swollen in an appropriate solvent like DCM before adding the deprotection solution. Poor swelling can limit reagent access.

  • Consider a "Difficult Sequence": If incomplete Boc deprotection is a recurring issue at a specific position in the peptide sequence, it may be indicative of a "difficult sequence" prone to aggregation. In such cases, consider using specialized reagents or protocols designed to disrupt secondary structures.

Experimental Protocols

Protocol 1: Monitoring Deprotection by RP-HPLC
  • Sample Preparation:

    • Carefully withdraw a small sample of the resin (approx. 2-5 mg) from the reaction vessel at desired time points during the cleavage/deprotection step.

    • Place the resin in a microcentrifuge tube.

    • Add 1 mL of cold diethyl ether to precipitate the cleaved peptide.

    • Centrifuge for 2 minutes at high speed to pellet the peptide and resin.

    • Carefully decant the ether.

    • Repeat the ether wash twice to remove residual scavengers and TFA.

    • After the final wash, allow the pellet to air dry for 5-10 minutes to evaporate excess ether.

    • Dissolve the dried peptide in 200-500 µL of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Centrifuge the sample to pellet the resin and any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 20-30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Data Interpretation:

    • The fully deprotected peptide will elute as a single major peak.

    • A peak with a significantly longer retention time is likely the Trt-protected peptide.

    • A peak eluting slightly earlier or as a shoulder to the main peak could be the Boc-protected peptide.

    • Integrate the peak areas to estimate the percentage of complete deprotection.

Protocol 2: Final Cleavage and Deprotection
  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF.

  • Dry the resin under vacuum for at least 30 minutes.

  • Prepare the desired cleavage cocktail fresh (refer to Table 1). For a peptide containing His(Trt), a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a good starting point.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a well-ventilated fume hood.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by HPLC and mass spectrometry.

Table 2: Expected Mass Shifts in Mass Spectrometry for Incomplete Deprotection

Protecting GroupMolecular FormulaMonoisotopic Mass (Da)
BocC₅H₉O₂100.12
TrtC₁₉H₁₅242.32

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues related to the incomplete deprotection of this compound, leading to higher yields and purities of their target peptides.

References

Technical Support Center: Purification of Peptides Containing His(Trt)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of peptides containing Histidine (Trt). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the specific challenges encountered during the synthesis and purification of these complex molecules.

Troubleshooting Guides

This section addresses common problems encountered during the purification of His(Trt)-containing peptides, offering potential causes and actionable solutions.

Problem 1: Low Peptide Yield After Cleavage and Deprotection
Potential Cause Recommended Solution
Incomplete Cleavage Extend the cleavage reaction time. For peptides with multiple protecting groups or for long sequences, cleavage may require more than the standard 2 hours. Monitor the cleavage progress by taking small aliquots over time and analyzing them by HPLC.[1]
Ensure the peptide-resin is dry before adding the cleavage cocktail to prevent the formation of peptide acid as a by-product.
Peptide Precipitation If the peptide precipitates prematurely in the cleavage cocktail, add a stronger solvent like neat TFA to redissolve it.
Adsorption to Resin After filtration, wash the resin with a small amount of fresh cleavage cocktail or TFA to recover any adsorbed peptide.
Problem 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting) in RP-HPLC
Potential Cause Recommended Solution
Poor Peptide Solubility Dissolve the crude peptide in a stronger solvent such as DMF, DMSO, or a higher concentration of the organic mobile phase (e.g., acetonitrile) before injection. Gentle warming can also aid dissolution.
On-Column Precipitation Increase the initial percentage of the organic solvent in your HPLC gradient to prevent the hydrophobic peptide from precipitating at the head of the column.
Secondary Interactions Ensure your mobile phase contains an ion-pairing agent like 0.1% TFA to minimize interactions with residual silanols on the silica-based column.
Partial Cleavage of Trt Group Peak splitting can indicate incomplete deprotection. Ensure the cleavage reaction has gone to completion. If using milder cleavage conditions, consider extending the reaction time or using a stronger acid cocktail.
Column Overload Reduce the amount of peptide injected onto the column.
Problem 3: Inconsistent Retention Times in RP-HPLC
Potential Cause Recommended Solution
Mobile Phase Variability Prepare fresh mobile phases for each purification run. Ensure accurate and consistent composition, especially the percentage of organic solvent and TFA.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the purification process.
Column Degradation If retention times continue to shift, the column may be degrading. Wash the column with a strong solvent series or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the Trt group used to protect the Histidine side chain?

The trityl (Trt) group is a bulky and acid-labile protecting group used for the imidazole side chain of Histidine in Fmoc-based solid-phase peptide synthesis (SPPS). It effectively prevents side reactions at the imidazole nitrogen during peptide chain elongation. Its acid lability allows for its removal during the final cleavage step with trifluoroacetic acid (TFA).[2]

Q2: What is the purpose of scavengers in the cleavage cocktail for His(Trt) peptides?

During the acidic cleavage of the Trt group, a stable trityl cation (Trt+) is formed.[3] This cation is a reactive electrophile that can re-attach to the peptide, particularly at nucleophilic residues like Tryptophan or Tyrosine, leading to unwanted by-products. Scavengers, such as triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT), are added to the cleavage cocktail to "trap" these reactive cations, preventing side reactions.[4][5]

Q3: I observe a strong yellow color during the cleavage reaction. Is this normal?

Yes, a deep yellow color is normal when cleaving peptides containing Trt-protected amino acids. This color is due to the formation of the trityl carbonium ion chromophore upon cleavage of the Trt group under acidic conditions.

Q4: Can I selectively cleave the Trt group while keeping other acid-labile protecting groups intact?

Selective cleavage is challenging but possible under carefully controlled conditions. The Trt group is generally more acid-labile than other protecting groups like Boc. Using very mild acidic conditions, such as 1% TFA in DCM, can sometimes selectively remove the Trt group while leaving Boc groups intact. However, this requires careful optimization for each specific peptide.

Q5: What is the best reverse-phase HPLC column for purifying a His(Trt)-containing peptide?

For most peptides with a molecular weight under 4000 Da, a C18 column is a good starting point. For more hydrophobic peptides, a C8 or even a C4 column might provide better separation by reducing the strong hydrophobic interactions that can lead to peak broadening.

Experimental Protocols

Protocol 1: Global Cleavage and Deprotection of His(Trt)-Containing Peptides

Materials:

  • Peptide-resin (fully synthesized and N-terminally deprotected)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5, v/v/w/v/v)

  • Dichloromethane (DCM)

  • Cold methyl t-butyl ether (MTBE)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Ensure the peptide-resin is thoroughly dried under vacuum.

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2-5 mL per 100 mg of resin).

  • Stopper the vessel and gently agitate at room temperature for 2-4 hours. The solution will likely turn yellow.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold MTBE.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold MTBE two more times.

  • Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.

  • Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification.

Protocol 2: Reverse-Phase HPLC Purification

Materials:

  • Crude peptide dissolved in an appropriate solvent

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a suitable column (e.g., C18, 5 µm, 100 Å)

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5 column volumes.

  • Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial mobile phase. If solubility is an issue, use a small amount of a stronger solvent like DMF or increase the initial percentage of Mobile Phase B.

  • Filter the peptide solution through a 0.45 µm filter before injection.

  • Inject the sample onto the column.

  • Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. For very hydrophobic peptides, a shallower gradient may be necessary to improve resolution.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Quantitative Data Summary

The following table summarizes typical yields at different stages of peptide synthesis and purification. Note that these are general estimates, and actual yields will vary depending on the peptide sequence, length, and the efficiency of each step.

Process Step Typical Yield Range Reference
Solid-Phase Peptide Synthesis (per coupling cycle) 99.0% - 99.5%
Cleavage from Resin 70% - 95%
RP-HPLC Purification 6% - 70%
Overall Yield (for a 20-mer peptide) 5% - 50%

Visualizations

Troubleshooting_Workflow start Start Purification problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes bad_peak Poor Peak Shape problem->bad_peak Yes inconsistent_rt Inconsistent RT problem->inconsistent_rt Yes success Successful Purification problem->success No check_cleavage Check Cleavage Protocol low_yield->check_cleavage optimize_hplc Optimize HPLC Method bad_peak->optimize_hplc check_system Check HPLC System inconsistent_rt->check_system check_cleavage->optimize_hplc optimize_hplc->success check_system->optimize_hplc end End success->end

Caption: Troubleshooting workflow for His(Trt) peptide purification.

Cleavage_Mechanism HisTrt His(Trt)-Peptide Protonation Protonation of Imidazole Nitrogen HisTrt->Protonation + TFA TFA TFA (H+) Cleavage Cleavage of Trt Group Protonation->Cleavage TrtCation Trityl Cation (Trt+) Cleavage->TrtCation DeprotectedHis His-Peptide Cleavage->DeprotectedHis Scavenger Scavenger (e.g., TIPS) TrtCation->Scavenger Reaction TrappedCation Trapped Trityl-Scavenger Adduct Scavenger->TrappedCation

Caption: Simplified mechanism of Trt group cleavage from Histidine.

Purification_Strategy start Crude Peptide hydrophobicity Assess Hydrophobicity start->hydrophobicity high_hydro Highly Hydrophobic hydrophobicity->high_hydro High mod_hydro Moderately Hydrophobic hydrophobicity->mod_hydro Moderate low_hydro Low Hydrophobicity hydrophobicity->low_hydro Low c4_c8 Use C4 or C8 Column high_hydro->c4_c8 c18 Use C18 Column mod_hydro->c18 low_hydro->c18 shallow_grad Shallow Gradient c4_c8->shallow_grad std_grad Standard Gradient c18->std_grad purified Purified Peptide shallow_grad->purified std_grad->purified

Caption: Decision tree for selecting an initial RP-HPLC strategy.

References

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Nα-Boc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-D-His(Trt)-OH often challenging?

A1: The primary challenge in coupling this compound is its high susceptibility to racemization, a process where the D-amino acid can convert to its L-isomer.[1][2] This epimerization is catalyzed by the imidazole ring of the histidine side chain, specifically the lone pair of electrons on the π-nitrogen, which can abstract the alpha-proton of the activated amino acid.[1][3] The Trityl (Trt) protecting group on the τ-nitrogen offers minimal protection against this side reaction.[2] Factors that exacerbate racemization include prolonged activation times, elevated temperatures, and the use of base-mediated activation methods.

Q2: How can I detect incomplete coupling of this compound?

A2: Incomplete coupling during SPPS can be identified using qualitative colorimetric tests performed on a small sample of the peptide-resin. The most common methods are:

  • Kaiser Test (Ninhydrin Test): A positive result (blue or purple color) indicates the presence of unreacted primary amines on the resin.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test also detects primary amines and can be used as an alternative to the Kaiser test.

A positive result from either test after a coupling step suggests that the reaction has not gone to completion and troubleshooting is necessary.

Q3: What are the potential side reactions when coupling this compound, other than racemization?

A3: Besides racemization, other potential side reactions include:

  • Guanidinylation: If using uronium or aminium-based coupling reagents (e.g., HBTU, HATU) in excess, the reagent can react with the free N-terminal amine of the peptide, leading to a guanidinylated and chain-terminated peptide. This can be minimized by using a slight excess of the amino acid relative to the coupling reagent and a short pre-activation time.

  • Premature Deprotection: While the Boc and Trt groups are generally stable under standard coupling conditions, prolonged exposure to acidic conditions or certain reagents could lead to their partial removal, though this is less common.

Q4: Which coupling reagents are recommended for this compound to minimize racemization?

A4: The choice of coupling reagent is critical for minimizing racemization. While highly reactive reagents can improve coupling efficiency, they can also increase the risk of epimerization.

  • Carbodiimides (e.g., DIC/HOBt): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is often recommended. This method avoids the use of a strong base during activation, which helps to suppress racemization.

  • Phosphonium Reagents (e.g., PyBOP, DEPBT): DEPBT is noted for its ability to mediate amide bond formation with remarkable resistance to racemization, making it a suitable choice for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.

  • Uronium/Aminium Reagents (e.g., HBTU, HATU): These are highly efficient coupling reagents but should be used with caution due to the potential for base-mediated racemization. If used, pre-activation times should be kept to a minimum.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Peptide Yield / Incomplete Coupling (Positive Kaiser Test) Insufficient reactivity of the coupling reagent.Switch to a more potent coupling reagent. For sterically hindered couplings, HATU or COMU are highly effective.
Slow reaction kinetics.- Increase the equivalents of this compound and coupling reagents (e.g., 2-4 equivalents).- Extend the reaction time (e.g., double the initial coupling time).- Cautiously increase the reaction temperature (e.g., to 30-50°C), but be mindful of the increased risk of racemization.
Poor solvation of the peptide chain.Use solvents known to reduce aggregation and improve reaction kinetics, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
Presence of Diastereomeric Impurities (Racemization) Prolonged pre-activation time.Minimize the pre-activation time before adding the activated amino acid to the resin.
Use of a strong base with uronium/aminium reagents.Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-Diisopropylethylamine (DIPEA).
Elevated reaction temperature.Perform the coupling at room temperature or lower if possible. While elevated temperatures can improve coupling, they significantly increase racemization with His(Trt) derivatives.
Inappropriate coupling reagent.Use a coupling method known to suppress racemization, such as DIC in combination with an additive like HOBt or Oxyma Pure.
Presence of Unexpected Peaks in HPLC (Side Reactions) Guanidinylation of the N-terminus.- Use a slight excess of the amino acid compared to the uronium/aminium coupling reagent.- Keep pre-activation times short.
Incomplete removal of protecting groups.Ensure complete deprotection of the N-terminal Boc group before coupling. For final cleavage, use an appropriate cleavage cocktail with scavengers.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling for this compound in SPPS

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Deprotection: If the N-terminus is Boc-protected, deprotect using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Activation and Coupling: Add DIC (3 eq.) to the amino acid solution and add it immediately to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for completion of the coupling.

  • Washing: If the Kaiser test is negative, wash the resin with DMF (3x), DCM (3x), and DMF (3x). If the test is positive, consider a second coupling (re-run steps 5-9).

Protocol 2: High-Efficiency HATU Coupling (for difficult couplings)

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (2 eq.) and HATU (1.95 eq.) in DMF.

  • Coupling: Add DIPEA (4 eq.) to the resin, followed immediately by the amino acid/HATU solution.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 8 and 9 from Protocol 1.

Data Presentation

Table 1: Comparison of D-Isomer Formation for Different Histidine Derivatives and Coupling Conditions

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)% D-Isomer FormationReference
Fmoc-His(Trt)-OH50106.8%
Fmoc-His(Boc)-OH50100.18%
Fmoc-His(Trt)-OH902>16%
Fmoc-His(Boc)-OH9020.81%
Fmoc-His(Trt)-OH80-16.6%
Fmoc-His(MBom)-OH80-0.8%

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Progression Resin_Swell Swell Resin in DMF Deprotection N-terminal Deprotection (e.g., TFA) Resin_Swell->Deprotection Neutralization Neutralize (e.g., DIPEA) Deprotection->Neutralization Wash_1 Wash Resin Neutralization->Wash_1 AA_Prep Prepare this compound + Coupling Reagents Coupling Couple to Resin Activation Activate Amino Acid AA_Prep->Activation Activation->Coupling Kaiser_Test Kaiser Test Wash_2 Wash Resin Kaiser_Test->Wash_2 Negative Recouple Recouple Kaiser_Test->Recouple Positive Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle Recouple->AA_Prep

Figure 1: A generalized workflow for a single coupling cycle in solid-phase peptide synthesis.

troubleshooting_logic cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_racemization Racemization Check Start Incomplete Coupling (Positive Kaiser Test) Change_Reagent Switch to a more potent coupling reagent (e.g., HATU) Start->Change_Reagent Increase_Equiv Increase equivalents of amino acid and reagents Start->Increase_Equiv Extend_Time Extend reaction time Start->Extend_Time Increase_Temp Increase temperature (with caution for racemization) Start->Increase_Temp Check_Purity Analyze peptide purity (HPLC) for diastereomers Change_Reagent->Check_Purity Increased Risk Increase_Temp->Check_Purity Increased Risk Minimize_Preactivation Minimize pre-activation time Check_Purity->Minimize_Preactivation Racemization Detected Change_Base Use a weaker base Check_Purity->Change_Base Racemization Detected

Figure 2: A logical flowchart for troubleshooting incomplete coupling and racemization.

References

Technical Support Center: Aggregation of Peptides with Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing Boc-D-His(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[][2] The Boc (tert-butoxycarbonyl) group protects the N-terminus of the D-histidine, while the Trt (trityl) group protects the imidazole side chain.[][2] This dual protection prevents unwanted side reactions at these sites during the stepwise assembly of the peptide chain.[2] The Trt group is particularly important for the histidine side chain, which is prone to racemization and other side reactions if left unprotected.

Q2: What are the primary causes of aggregation in peptides containing this compound?

A2: Aggregation of peptides containing this compound can be attributed to several factors:

  • Hydrophobic Interactions: The trityl (Trt) protecting group is large and hydrophobic. As the peptide chain elongates on the solid support, these bulky groups can promote strong intermolecular hydrophobic interactions, leading to aggregation.

  • Intermolecular Hydrogen Bonding: The peptide backbones themselves can form hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a common cause of aggregation.

  • Histidine Side Chain Interactions: At neutral or higher pH, the histidine imidazole ring is predominantly neutral, reducing intermolecular repulsion and increasing the likelihood of aggregation. The neutral histidine can also engage in π–π stacking interactions, further promoting self-assembly.

  • Peptide Concentration: High concentrations of the peptide, either on the resin or in solution after cleavage, can exceed its solubility limit and lead to aggregation.

Q3: How does the Trityl (Trt) protecting group on histidine influence aggregation?

A3: The Trityl (Trt) group has a dual role. During synthesis, its bulky and hydrophobic nature can contribute to the aggregation of the growing peptide chains on the resin. However, it also serves to protect the imidazole side chain of histidine from participating in side reactions. While the Trt group helps prevent some side reactions, it is not as effective as other protecting groups, like DNP (2,4-dinitrophenyl), in suppressing racemization. The choice between Trt and other protecting groups often involves a trade-off between ease of use (Trt is acid-labile and removed during final cleavage) and the prevention of side reactions.

Q4: Can aggregation occur both during solid-phase synthesis and after cleavage?

A4: Yes, aggregation can be a problem at both stages.

  • On-Resin Aggregation: During SPPS, the growing peptide chains can aggregate on the solid support. This can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. Signs of on-resin aggregation include poor resin swelling, clumping of the resin, and a positive Kaiser test after a coupling reaction.

  • Post-Cleavage Aggregation: After the peptide is cleaved from the resin and the protecting groups are removed, it may be difficult to dissolve in aqueous buffers due to its intrinsic hydrophobicity or tendency to form intermolecular interactions.

Troubleshooting Guides

Issue 1: Poor Swelling of the Resin and Incomplete Deprotection during SPPS

Symptoms:

  • The peptide-resin does not swell adequately in the synthesis solvent (e.g., DMF).

  • Incomplete Fmoc deprotection is observed, often indicated by a persistent blue color in the DBU test or a broadening of the UV monitoring peak in continuous flow synthesizers.

Possible Cause: Peptide aggregation on the solid support is preventing solvent penetration and access of the deprotecting agent to the N-terminus.

Troubleshooting Steps:

StrategyDescriptionRationale
Solvent Modification Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add DMSO to the DMF.These solvents are more effective at disrupting secondary structures that lead to aggregation.
Chaotropic Salts Add chaotropic salts such as LiCl or NaClO4 to the washing and/or deprotection steps.These salts disrupt the hydrogen bonding network that contributes to aggregation.
Elevated Temperature Perform the deprotection and/or coupling steps at a higher temperature (e.g., 40-50°C).Increased thermal energy can help to break up intermolecular interactions.
In Situ Neutralization For Boc/Bzl protection strategies, switch to in situ neutralization protocols.This can help to minimize aggregation that may occur between deprotection and coupling steps.
Issue 2: Incomplete Coupling Reaction

Symptoms:

  • A positive Kaiser test (or other amine test) after the coupling step, indicating unreacted free amines.

  • Mass spectrometry analysis of the final peptide reveals the presence of deletion sequences.

Possible Cause: Aggregation of the peptide-resin is sterically hindering the activated amino acid from reaching the N-terminus of the growing peptide chain.

Troubleshooting Steps:

StrategyDescriptionRationale
Double Coupling Repeat the coupling step with a fresh solution of the activated amino acid.A second coupling can help to drive the reaction to completion if the first was incomplete due to aggregation.
More Potent Coupling Reagents Use a more powerful activating agent such as HATU or HCTU.These reagents can increase the rate of the coupling reaction, which is beneficial for sterically hindered or aggregated sequences.
Elevated Temperature Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).Increased temperature can disrupt secondary structures and improve reaction kinetics.
Sonication Sonicate the reaction mixture during coupling.Mechanical agitation can help to break up aggregated resin beads.
Issue 3: Poor Solubility of the Peptide After Cleavage and Purification

Symptoms:

  • The lyophilized peptide does not dissolve in the desired aqueous buffer.

  • The peptide precipitates out of solution over time.

Possible Cause: The intrinsic properties of the peptide sequence (e.g., hydrophobicity, charge) favor self-association and aggregation in aqueous environments.

Troubleshooting Steps:

StrategyDescriptionRationale
pH Adjustment For peptides with a net charge, adjust the pH of the solvent. For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate).By moving the pH away from the peptide's isoelectric point, you increase its net charge, leading to electrostatic repulsion between molecules and improved solubility. For many histidine-containing peptides, a slightly acidic pH (e.g., pH 4-5.5) helps maintain a positive charge on the histidine residues, preventing aggregation.
Use of Organic Co-solvents First, dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.These solvents can disrupt hydrophobic interactions that drive aggregation in aqueous solutions.
Disaggregating Agents Dissolve the peptide in a strong denaturant like 6M Guanidine HCl or hexafluoroisopropanol (HFIP), and then dilute it into the final buffer or dialyze to remove the denaturant.These agents are effective at breaking up existing aggregates.
Addition of Excipients Include excipients such as sugars (sucrose, trehalose), polyols (mannitol), or amino acids (arginine, proline) in the final formulation.These molecules can stabilize the native conformation of the peptide and inhibit aggregation.

Table 1: Commonly Used Excipients to Prevent Peptide Aggregation

ExcipientTypical ConcentrationMechanism of Action
Polysorbate 20/80 0.01% - 0.1%Reduces surface adsorption and the formation of aggregates at interfaces.
Sucrose 5% - 10% (w/v)Stabilizes the native conformation through preferential exclusion.
L-Arginine 50 mM - 250 mMSuppresses the formation of both soluble and insoluble aggregates.
L-Proline 100 mM - 500 mMDisrupts the formation of β-sheet structures.

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the fundamental steps for adding an amino acid using Boc chemistry.

  • Deprotection: The N-terminal Boc protecting group is removed with an acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting TFA salt is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid is activated with a coupling agent (e.g., HBTU, DIC/HOBt) and added to the resin to form the new peptide bond.

  • Washing: The resin is washed extensively with solvents like DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol can be used to assess the progress of the synthesis, especially when aggregation is suspected.

  • Take a small sample of the peptide-resin (approximately 10-20 mg).

  • Wash the resin sample with DCM (3 x 1 mL).

  • Dry the resin under a stream of nitrogen.

  • Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Filter to separate the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Analyze the peptide by mass spectrometry to check for the desired mass and the presence of any deletion sequences.

Protocol 3: Detection of Peptide Aggregation using UV-Vis Spectroscopy

A simple method to monitor aggregation is to measure the turbidity of the peptide solution.

  • Prepare the peptide solution in the desired buffer.

  • Measure the absorbance of the solution at 350 nm over time using a UV-Vis spectrophotometer.

  • An increase in absorbance at 350 nm is indicative of light scattering by peptide aggregates and thus an increase in aggregation.

Visualizations

G Troubleshooting Workflow for On-Resin Aggregation start Poor Swelling or Incomplete Coupling/Deprotection check_aggregation Is Aggregation Suspected? start->check_aggregation solvent Modify Solvent (e.g., NMP, DMSO) check_aggregation->solvent Yes re_evaluate Re-evaluate Synthesis check_aggregation->re_evaluate No chaotropes Add Chaotropic Salts (e.g., LiCl) solvent->chaotropes temp Increase Temperature chaotropes->temp reagents Use Stronger Reagents (e.g., HATU, DBU) temp->reagents reagents->re_evaluate

Caption: A logical workflow for troubleshooting on-resin peptide aggregation during SPPS.

G Factors Contributing to Peptide Aggregation Aggregation Peptide Aggregation Hydrophobic Hydrophobic Interactions (Trt group, side chains) Aggregation->Hydrophobic H_Bonding Intermolecular Hydrogen Bonding (β-sheets) Aggregation->H_Bonding Histidine Histidine Side Chain (π-π stacking, loss of charge) Aggregation->Histidine Concentration High Peptide Concentration Aggregation->Concentration

Caption: Key factors that contribute to the aggregation of peptides containing this compound.

References

Technical Support Center: Minimizing Epimerization of Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization of Boc-D-His(Trt)-OH during peptide synthesis. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant problem with this compound?

A1: Epimerization is an undesired process in peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted. In the case of this compound, this would lead to the formation of its L-isomer, Boc-L-His(Trt)-OH. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1][2] The presence of epimeric impurities can drastically alter the peptide's conformation, potentially reducing or eliminating its therapeutic efficacy, and can make purification extremely challenging due to the similar physicochemical properties of the diastereomers.[3]

Histidine is particularly susceptible to epimerization due to its imidazole side chain. The π-nitrogen of the imidazole ring can act as an internal base, abstracting the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which upon re-protonation can yield a mixture of both D and L isomers, leading to a loss of stereochemical purity.[4][5]

Q2: How does the Trityl (Trt) protecting group on the imidazole ring influence epimerization?

A2: The Trityl (Trt) group is a bulky protecting group attached to the τ-nitrogen of the histidine imidazole ring. While it effectively prevents side reactions at the imidazole nitrogen, it offers only minor suppression of epimerization. This is because the catalytically active π-nitrogen remains unprotected and accessible to abstract the alpha-proton. Therefore, even with the Trt group, careful optimization of coupling conditions is crucial to minimize epimerization.

Q3: Which factors have the most significant impact on the epimerization of this compound?

A3: Several factors during the coupling step can significantly influence the degree of epimerization:

  • Coupling Reagents: The choice of activating agent is critical. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to higher rates of epimerization, especially when used without additives.

  • Bases: The type and amount of base used can promote proton abstraction. Stronger bases and higher concentrations can increase the risk of epimerization.

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the opportunity for epimerization to occur.

  • Temperature: Elevated temperatures, often used to overcome aggregation or accelerate slow couplings, can significantly increase the rate of epimerization.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the epimerization pathway.

Troubleshooting Guide

Problem: I am observing significant epimerization of my this compound residue during peptide synthesis.

Below are potential causes and recommended solutions to troubleshoot and minimize this side reaction.

Potential CauseRecommended Solutions
Inappropriate Coupling Reagent 1. Switch to a less epimerization-prone coupling reagent. Uronium/aminium-based reagents like HBTU, HATU, or HDMC in combination with an additive are generally preferred over carbodiimides. 2. Use additives. If using a carbodiimide reagent (e.g., DIC), always include a racemization suppressant such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma. These additives react with the activated amino acid to form an active ester that is less prone to epimerization.
Excessive Base Strength or Concentration 1. Use a weaker base. Consider using N-methylmorpholine (NMM) instead of stronger bases like Diisopropylethylamine (DIPEA). 2. Reduce the amount of base. Use the minimum amount of base necessary to facilitate the coupling reaction. Typically, 1.5 to 2 equivalents are sufficient.
Prolonged Activation Time 1. Minimize pre-activation time. Add the coupling reagents to the this compound solution immediately before adding it to the resin-bound peptide. 2. Consider in situ activation. Mix the amino acid, coupling reagent, and additive, and then add this mixture directly to the resin, followed by the addition of the base.
Elevated Coupling Temperature 1. Perform the coupling at a lower temperature. Couple the this compound residue at room temperature or even 0°C if epimerization is severe. 2. Use caution with microwave synthesis. If using a microwave peptide synthesizer, consider a lower temperature protocol specifically for the histidine coupling step.
Solvent Effects 1. Optimize your solvent system. While Dimethylformamide (DMF) is a common solvent, in some cases, switching to or adding N-methylpyrrolidone (NMP) or Dichloromethane (DCM) might alter the reaction kinetics in a favorable way to reduce epimerization.
Alternative Side-Chain Protection 1. Consider an alternative protecting group. For syntheses where epimerization of histidine is a persistent and critical issue, using a derivative with protection on the π-nitrogen, such as Boc-D-His(Boc)-OH or Boc-D-His(Bom)-OH, can offer superior protection against epimerization.

Quantitative Data on Epimerization

While extensive quantitative data specifically for this compound is limited, the following table, adapted from studies on Fmoc-protected histidine derivatives, illustrates the significant impact of the side-chain protecting group and temperature on epimerization levels. A similar trend is expected for Boc-protected histidine derivatives.

Histidine DerivativeCoupling Temperature (°C)% D-Isomer (Epimerization)
Fmoc-His(Trt)-OH506.80%
Fmoc-His(Boc)-OH500.18%
Fmoc-His(Trt)-OH90>16%
Fmoc-His(Boc)-OH900.81%
Data from a study on Fmoc-SPPS, highlighting the superior performance of the Boc protecting group over Trt in suppressing epimerization, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Standard Coupling of this compound with Minimized Epimerization

This protocol is designed for manual or automated solid-phase synthesis to minimize epimerization.

Materials:

  • This compound

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling reagent: HBTU or HATU

  • Additive: HOBt or HOAt (often already present in HBTU/HATU)

  • Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

  • Swell the peptide-resin in DMF.

  • Deprotect the N-terminal Boc group using an appropriate deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM).

  • Neutralize the resin with a solution of DIPEA in DMF.

  • Wash the resin thoroughly with DMF and DCM to remove residual base.

  • In a separate vessel, dissolve this compound (2-3 equivalents) and HBTU/HATU (1.9-2.9 equivalents) in DMF.

  • Add NMM or DIPEA (2-3 equivalents) to the amino acid solution and immediately add the mixture to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM.

Visualization of Epimerization and Mitigation Strategies

The following diagram illustrates the mechanism of histidine epimerization and the key factors that can be controlled to minimize it.

Epimerization_Mitigation cluster_mechanism Epimerization Mechanism cluster_factors Influencing Factors (Increase Epimerization) cluster_mitigation Mitigation Strategies Activated_His Activated this compound Enolate Planar Enolate Intermediate Activated_His->Enolate α-proton abstraction (catalyzed by imidazole π-N) D_His This compound Enolate->D_His Reprotonation L_His Boc-L-His(Trt)-OH (Epimer) Enolate->L_His Reprotonation Strong_Base Strong Base High_Temp High Temperature Long_Activation Long Activation Time Carbodiimides Carbodiimides (e.g., DCC, DIC) Uronium_Reagents Uronium/Aminium Reagents (HBTU, HATU) Additives Additives (HOBt, HOAt, Oxyma) Low_Temp Low Temperature Short_Activation Short Activation Time Weaker_Base Weaker Base (e.g., NMM) Pi_N_Protection π-Nitrogen Protection (e.g., Boc, Bom) cluster_factors cluster_factors cluster_mechanism cluster_mechanism cluster_mitigation cluster_mitigation

Caption: Factors influencing histidine epimerization and corresponding mitigation strategies.

References

Technical Support Center: Optimizing Peptide Synthesis with Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Boc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve your peptide yields and purity.

Troubleshooting Guide: Low Yield and Purity Issues

Low yields or the presence of impurities are common hurdles in SPPS. The unique properties of the histidine residue, particularly when protected with a bulky trityl (Trt) group, can present specific challenges. This guide addresses common problems in a question-and-answer format.

Q1: My final peptide yield is significantly lower than expected. What are the potential causes and solutions when using this compound?

A1: Low overall yield can stem from several factors throughout the synthesis process. Key areas to investigate include incomplete N-terminal Boc deprotection, poor coupling efficiency of this compound or other amino acids, and peptide aggregation.

Potential Causes & Recommended Solutions for Low Yield

Problem Potential Cause Recommended Solution
Truncated Sequences Incomplete removal of the N-terminal Boc group.Ensure the deprotection reagent (e.g., 50% TFA in DCM) is fresh and allow for sufficient reaction time (typically 20-30 minutes). Perform a Kaiser test to confirm the presence of free primary amines before proceeding to the coupling step.[1]
Deletion Sequences Poor coupling efficiency of this compound due to its steric bulk.Employ a more potent coupling reagent such as HATU or HCTU. Consider a "double coupling" strategy where the coupling step for the amino acid following the D-His(Trt) residue is repeated to ensure complete reaction.[2]
Peptide aggregation on the resin, making reactive sites inaccessible.Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of Dimethyl sulfoxide (DMSO) to the Dimethylformamide (DMF). Using a resin with a lower substitution level can also mitigate aggregation.[3][4]
Premature Cleavage Instability of the linker to repeated acid treatments for Boc deprotection.If using a highly acid-sensitive linker, consider switching to a more robust one. Ensure that the coupling reagents used do not have a high acidity that could lead to premature cleavage from the resin.[1]
Incomplete Final Cleavage Insufficient cleavage time or an inappropriate cleavage cocktail.Optimize the final cleavage conditions. A standard cocktail for peptides with a Trt-protected histidine is a mixture of TFA, water, and scavengers like triisopropylsilane (TIS) to prevent side reactions. Perform a small-scale test cleavage to determine the optimal time.

Q2: I'm observing significant racemization of the histidine residue in my final product. How can I minimize this?

A2: Histidine is notoriously prone to racemization during the activation step of coupling. The imidazole ring can catalyze the epimerization of the activated amino acid. While the Trt group offers some protection, careful optimization is key.

Strategies to Minimize Histidine Racemization

Strategy Description
Choice of Coupling Reagent Carbodiimide-based reagents like DIC, when used with an additive like HOBt or Oxyma Pure, can suppress racemization by forming an active ester. Phosphonium salt reagents like DEPBT are also known for their resistance to racemization and are a good choice for coupling Fmoc-His(Trt)-OH.
Minimize Pre-activation Time The longer the activated amino acid exists before coupling, the higher the chance of racemization. It is crucial to minimize the pre-activation time before adding the activated amino acid to the resin.
Avoid Excess Base While a base like DIEA is often used in coupling reactions, excessive amounts can promote racemization. Use the minimum amount of base necessary to facilitate the reaction.
Temperature Control Elevated temperatures can increase the rate of racemization. Conducting the coupling at room temperature or slightly below is generally advisable, although some protocols with microwave assistance have shown success with careful timing.

Frequently Asked Questions (FAQs)

Q1: Why is the trityl (Trt) group used for side-chain protection of histidine in Boc-SPPS?

A1: The bulky trityl (Trt) group provides steric hindrance that protects the imidazole side chain of histidine from participating in undesirable side reactions during peptide synthesis. It also helps to reduce the risk of racemization, a common issue with histidine residues. The Trt group is acid-labile and can be conveniently removed during the final cleavage step with trifluoroacetic acid (TFA), simultaneously with the N-terminal Boc group and other acid-labile side-chain protecting groups.

Q2: What is the role of scavengers in the final cleavage cocktail when using this compound?

A2: During the acidic cleavage of the Trt group, highly reactive trityl cations are generated. These cations can reattach to sensitive amino acid residues in the peptide chain, such as tryptophan or methionine, leading to unwanted side products. Scavengers, such as triisopropylsilane (TIS) and water, are added to the cleavage cocktail to "scavenge" or trap these reactive cations, thus preventing side reactions and ensuring a purer final product.

Q3: Can I use this compound in combination with Fmoc chemistry?

A3: While this compound is primarily designed for Boc-based SPPS, it is possible to incorporate it into an Fmoc-based synthesis. However, this requires careful planning of the protecting group strategy to ensure orthogonality. The Trt group's acid lability means it would be cleaved under the standard final cleavage conditions of Fmoc-SPPS (TFA-based). The main consideration would be the introduction of the Boc-protected amino acid into the Fmoc-synthesis workflow, which would necessitate a separate Boc-deprotection step for that specific residue.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Coupling this compound

This protocol outlines a single cycle for the addition of an amino acid in Boc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.

  • Boc Deprotection: Treat the resin with a fresh solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).

  • Washing: Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for the coupling reaction.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and a suitable coupling agent (e.g., HBTU, 2-4 equivalents) and an additive (e.g., HOBt, 2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution and allow it to pre-activate for a minimal amount of time (1-2 minutes) to reduce the risk of racemization.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. For a peptide containing His(Trt), a common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined through small-scale trials.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts. Dry the purified peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze its purity and identity using HPLC and mass spectrometry.

Visualizations

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin with Linker Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Coupling->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow of a Boc-SPPS cycle.

Troubleshooting_Yield Start Low Peptide Yield Check_Coupling Perform Kaiser Test after coupling Start->Check_Coupling Positive_Kaiser Positive (Blue) Check_Coupling->Positive_Kaiser Result Negative_Kaiser Negative (Yellow) Check_Coupling->Negative_Kaiser Result Incomplete_Coupling Incomplete Coupling Positive_Kaiser->Incomplete_Coupling Check_Deprotection Check Boc deprotection step Negative_Kaiser->Check_Deprotection Solutions_Coupling Solutions: - Double couple - Use stronger coupling reagent (HATU) - Increase reaction time Incomplete_Coupling->Solutions_Coupling Check_Aggregation Assess potential for peptide aggregation Check_Deprotection->Check_Aggregation Aggregation_Suspected Aggregation Likely Check_Aggregation->Aggregation_Suspected Check_Cleavage Review final cleavage protocol Check_Aggregation->Check_Cleavage No Aggregation Solutions_Aggregation Solutions: - Use NMP or add DMSO - Use low-load resin Aggregation_Suspected->Solutions_Aggregation Inefficient_Cleavage Inefficient Cleavage Check_Cleavage->Inefficient_Cleavage Solutions_Cleavage Solutions: - Optimize cleavage time - Ensure proper scavenger use Inefficient_Cleavage->Solutions_Cleavage

Caption: Troubleshooting decision tree for low yield.

References

stability of Boc-D-His(Trt)-OH in various reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-D-His(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent in various experimental contexts. Below you will find frequently asked questions, troubleshooting advice, stability data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of the Boc and Trt protecting groups in this compound?

A1: The dual-protection strategy is crucial for successful peptide synthesis.[1][2]

  • Boc (tert-butoxycarbonyl) group: This group protects the α-amino group of the histidine. It is stable under various coupling conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for stepwise elongation of the peptide chain.[1][3][4]

  • Trt (trityl) group: This bulky group protects the imidazole side chain of histidine. This prevents undesirable side reactions such as acylation and significantly reduces the risk of racemization, a common issue with histidine during peptide synthesis.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and prevent degradation, this compound powder should be stored at 2-8°C. For long-term storage of the solid, -20°C is recommended, which can keep it stable for up to 3 years. If dissolved in a solvent like DMSO, the solution should be aliquoted and stored at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.

Q3: Is this compound compatible with both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS)?

A3: this compound is primarily designed for Boc-SPPS, where TFA is used for the removal of the Nα-Boc group. The Trt group on the side chain is also acid-labile and is typically removed simultaneously during the final cleavage step with a strong acid cocktail (e.g., TFA-based). While the Trt group is stable to the basic conditions (piperidine) used for Fmoc removal in Fmoc-SPPS, using a Boc-protected amino acid in an Fmoc strategy is generally reserved for specific applications, such as the introduction of the N-terminal residue.

Q4: How is the Trt group removed from the histidine side chain?

A4: The Trt group is acid-labile and is typically cleaved using trifluoroacetic acid (TFA). In Boc-SPPS, the Trt group is stable during the repetitive, milder TFA treatments used for Nα-Boc deprotection but is removed during the final, prolonged cleavage from the resin using a strong TFA-based cocktail. This cocktail often includes scavengers to trap the released trityl cations.

Troubleshooting Guide

Issue 1: Racemization of the Histidine Residue During Coupling

  • Problem: High levels of the L-isomer (or other diastereomers) are detected in the final peptide, indicating racemization of the D-His residue during synthesis. Histidine is particularly susceptible to racemization catalyzed by the imidazole ring itself.

  • Cause:

    • Prolonged pre-activation times before coupling.

    • Use of certain base-mediated activation methods.

    • Elevated temperatures during the coupling reaction.

  • Solution:

    • Minimize Pre-activation: Keep the pre-activation time of this compound with the coupling reagent to a minimum before adding it to the resin.

    • Optimize Coupling Reagents: Use coupling reagents known to suppress racemization. Carbodiimide-based activators like DIC in combination with an additive like HOBt or Oxyma Pure are often preferred as the acidic environment can reduce epimerization.

    • Control Temperature: Avoid excessively high temperatures during coupling. While microwave heating can speed up synthesis, it can also increase racemization, especially with Trt-protected histidine.

    • Alternative Protecting Groups: If racemization remains a persistent issue, consider using a histidine derivative with a protecting group on the π-nitrogen of the imidazole ring, such as Boc-D-His(Bom)-OH, which is highly effective at suppressing racemization.

Issue 2: Incomplete Deprotection or Cleavage

  • Problem: Mass spectrometry of the crude peptide shows masses corresponding to the peptide with the Trt group still attached.

  • Cause:

    • Insufficient cleavage time or TFA concentration.

    • Inefficient scavenging of trityl cations, which can lead to re-attachment.

  • Solution:

    • Extend Cleavage Time: For peptides with multiple protecting groups, it may be necessary to extend the cleavage time to ensure complete removal. A test cleavage can help determine the optimal time.

    • Use Effective Scavengers: The cleavage cocktail must contain appropriate scavengers. Triisopropylsilane (TIS) is highly effective at scavenging the trityl cations released during cleavage. A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).

Issue 3: Side Reactions and Peptide Modification During Cleavage

  • Problem: The final peptide product is impure, with modifications observed on sensitive residues like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr).

  • Cause: The highly reactive tert-butyl and trityl cations generated during TFA-mediated deprotection and cleavage can alkylate electron-rich side chains.

  • Solution:

    • Use a Scavenger Cocktail: Always use a cleavage cocktail containing a mixture of scavengers tailored to the peptide sequence.

      • For Trp: Use 1,2-ethanedithiol (EDT) to prevent modification by trityl cations. Using Trp(Boc) for protection of the indole side chain is also highly recommended.

      • For Met: The thioether can be oxidized. Adding dithiothreitol (DTT) to the cleavage mixture can suppress this.

      • For Tyr: The tert-butyl cation can cause alkylation. Scavengers like water or TIS are necessary to trap these cations.

Stability Data

The stability of this compound is highly dependent on the chemical environment. While extensive quantitative data for this compound specifically is limited in publicly available literature, stability can be inferred from its chemical properties and from data on analogous compounds like Fmoc-His(Trt)-OH.

Reagent/ConditionStability ConcernObservation/Recommendation
Acidic Conditions (e.g., TFA) Cleavage of Boc and Trt groupsThe Boc group is labile to moderate TFA concentrations (e.g., 20-50% in DCM) for Nα-deprotection. The Trt group is more stable but will be cleaved by strong TFA (e.g., >90%) during the final cleavage step.
Basic Conditions (e.g., Piperidine, DIEA) Generally StableThe Boc and Trt groups are stable to the basic conditions used in Fmoc-SPPS (e.g., 20% piperidine in DMF) and to common bases like DIEA used during coupling.
Coupling Reagents (e.g., HATU, DIC/HOBt) RacemizationHistidine is prone to racemization during activation. While the Trt group helps reduce this, the risk is higher with uronium-based reagents (like HATU) and prolonged activation. Carbodiimides (like DIC) with additives (HOBt, Oxyma) are often preferred.
Elevated Temperature Increased RacemizationStudies on Fmoc-His(Trt)-OH show a significant increase in racemization at elevated temperatures. At 50°C, D-isomer formation was 6.8%, and at 90°C it exceeded 16%.
Long-term solution storage (in DMF) DegradationA study on the Fmoc analogue, Fmoc-His(Trt)-OH, showed significant discoloration and the formation of several impurities after 10 days in a DMF solution at room temperature. It is recommended to use freshly prepared solutions.

Experimental Protocols

Protocol 1: Boc Deprotection in SPPS

This protocol describes the removal of the Nα-Boc group from the terminal amino acid of a peptide chain attached to a resin.

  • Resin Washing: Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual reagents from the previous step.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes at room temperature to cleave the Boc group.

  • Washing: Filter the deprotection solution and wash the resin extensively with DCM to remove excess TFA and the cleaved Boc byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus by washing the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test like the chloranil test).

  • Final Wash: Wash the resin again with DCM and then with Dimethylformamide (DMF) to prepare for the next coupling step.

Protocol 2: Final Cleavage and Trt Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt side-chain protecting group.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) . If the peptide contains Trp, add 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the mixture to react for 2-3 hours at room temperature with occasional swirling. The solution may turn yellow or orange, which is characteristic of the released trityl cation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA filtrate under a stream of nitrogen. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under a vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Diagrams

Deprotection_Workflow Resin Peptide-Resin (Boc-N-terminus) TFA_DCM Treat with 50% TFA in DCM Resin->TFA_DCM Wash_DCM1 Wash (DCM) TFA_DCM->Wash_DCM1 20-30 min Neutralize Neutralize (10% DIEA in DCM) Wash_DCM1->Neutralize Wash_DMF Wash (DMF) Neutralize->Wash_DMF Ready Ready for Next Coupling Wash_DMF->Ready

Caption: Workflow for Nα-Boc deprotection in SPPS.

Cleavage_Workflow start Dried Peptide-Resin (with Trt side-chain) reagent Add Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) start->reagent reaction React for 2-3 hours at Room Temp reagent->reaction filter Filter to separate resin reaction->filter precipitate Precipitate peptide in cold ether filter->precipitate Collect filtrate isolate Isolate crude peptide (Centrifuge & Dry) precipitate->isolate purify Purify by HPLC isolate->purify

Caption: Final peptide cleavage and deprotection workflow.

References

Validation & Comparative

A Head-to-Head Comparison: Boc-D-His(Trt)-OH vs. Fmoc-D-His(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a fundamental process. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision, particularly when incorporating challenging amino acids like histidine. Histidine's imidazole side chain is notoriously prone to racemization during peptide coupling, which can compromise the biological activity of the final peptide.[1][2]

This guide provides an objective, data-driven comparison of two commonly used D-histidine derivatives, Boc-D-His(Trt)-OH and Fmoc-D-His(Trt)-OH, to aid in the selection of the optimal building block for your SPPS needs.

Core Strategic Differences: Boc vs. Fmoc Chemistry

The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions for its removal.[3]

  • Boc Strategy: This approach utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), in each cycle. The side-chain protecting groups, including the trityl (Trt) group on histidine, are generally benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[4]

  • Fmoc Strategy: This strategy employs the base-labile Fmoc group for Nα-protection, which is removed with a secondary amine, most commonly piperidine. The side-chain protecting groups, such as the Trt group, are acid-labile and are removed during the final cleavage from the resin with TFA. This represents an orthogonal protection scheme, where the Nα and side-chain protecting groups are removed under different conditions.[5]

Performance Comparison in SPPS

The choice between this compound and Fmoc-D-His(Trt)-OH has significant implications for the purity, yield, and stereochemical integrity of the final peptide.

Racemization of Histidine

Histidine is highly susceptible to racemization during the activation step of coupling. The imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity. The trityl (Trt) group on the τ-nitrogen of the imidazole ring offers some steric hindrance but provides limited protection against this side reaction.

Fmoc-D-His(Trt)-OH: Experimental data indicates that Fmoc-His(Trt)-OH is highly prone to racemization, especially under prolonged pre-activation times and at elevated temperatures often used in microwave-assisted SPPS. For instance, coupling of Fmoc-His(Trt)-OH at 50°C for 10 minutes can result in 6.8% of the D-isomer (in the context of L-His), and this can increase to over 16% at 90°C.

This compound: While direct comparative quantitative data is scarce, the inherent risk of racemization with His(Trt) derivatives is also a significant concern in Boc-SPPS, particularly with prolonged activation times. Alternative side-chain protecting groups for histidine in Boc chemistry, such as the 2,4-dinitrophenyl (Dnp) group, are known to offer better suppression of racemization.

Coupling Efficiency

Under optimal conditions, both Boc and Fmoc-SPPS can achieve high coupling efficiencies, typically exceeding 99%. However, the efficiency can be influenced by factors such as steric hindrance, the peptide sequence, and the choice of coupling reagents. For difficult couplings, more potent activating agents like HATU or HCTU are often employed in both strategies.

Side Reactions and Purity

Beyond racemization, other side reactions can impact the purity of the final peptide.

  • In Boc-SPPS , the repeated use of TFA for deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups, although the Trt group is relatively stable to these conditions. The final cleavage with strong acids like HF requires specialized equipment.

  • In Fmoc-SPPS , aspartimide formation is a common side reaction in sequences containing aspartic acid, triggered by the basic conditions of piperidine treatment. The final TFA cleavage can generate reactive cations from the protecting groups, which may modify sensitive residues like tryptophan, unless appropriate scavengers are used.

The choice of strategy can also influence the solubility of the growing peptide chain. In some cases, particularly with hydrophobic peptides, the Boc strategy may lead to higher crude purity and yields.

Data Presentation

Table 1: Racemization of Fmoc-His(Trt)-OH in SPPS of Liraglutide
Coupling ConditionsD-Isomer Formation (%)
10 min at 50°C (Microwave)6.8
2 min at 90°C (Microwave)>16

Data is for the L-enantiomer, but illustrates the propensity for racemization of the His(Trt) derivative.

Table 2: Impact of Pre-activation Time on Racemization of Fmoc-His(Trt)-OH
Pre-activation TimeRacemization (%)
0 min1.0
5 min7.8

Data is for the L-enantiomer.

Table 3: Qualitative Performance Comparison
FeatureThis compoundFmoc-D-His(Trt)-OH
Racemization Risk High, especially with prolonged activationVery high, exacerbated by temperature and pre-activation
Coupling Efficiency Generally high (>99%)Generally high (>99%)
Nα-Deprotection 50% TFA in DCM20% Piperidine in DMF
Final Cleavage Strong acid (e.g., HF, TFMSA)TFA with scavengers
Orthogonality Non-orthogonal (acid-labile/acid-labile)Orthogonal (base-labile/acid-labile)
Key Side Reactions Acid-catalyzed side reactionsAspartimide formation, side-chain modification during cleavage
Handling Requires specialized equipment for HF cleavageMilder conditions, but piperidine is toxic

Experimental Protocols

Protocol 1: Typical Cycle for Boc-SPPS with this compound

This protocol outlines a single coupling cycle for incorporating this compound.

  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.

  • Nα-Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (3x).

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Typical Cycle for Fmoc-SPPS with Fmoc-D-His(Trt)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-D-His(Trt)-OH.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Nα-Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.

    • Treat again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-D-His(Trt)-OH:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution. Pre-activation time should be minimized to reduce racemization.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Mandatory Visualization

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (this compound + Coupling Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle

Caption: A typical workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA) Deprotection Nα-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Fmoc-D-His(Trt)-OH + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

Caption: A typical workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Decision_Factors cluster_strategy SPPS Strategy cluster_performance Performance Outcomes Boc This compound Racemization Racemization Risk Boc->Racemization High Purity Peptide Purity Boc->Purity Potentially higher for hydrophobic peptides Workflow Workflow Complexity Boc->Workflow Harsher reagents, HF cleavage Fmoc Fmoc-D-His(Trt)-OH Fmoc->Racemization Very High Fmoc->Purity Risk of aspartimide formation Fmoc->Workflow Milder conditions, orthogonal

Caption: Key decision factors and outcomes when choosing between Boc and Fmoc strategies for histidine.

Conclusion and Recommendations

The choice between this compound and Fmoc-D-His(Trt)-OH is not straightforward and requires careful consideration of the specific peptide sequence and the desired final product purity.

  • Fmoc-D-His(Trt)-OH , while part of the more commonly used and milder Fmoc-SPPS strategy, presents a very high risk of racemization, particularly when using elevated temperatures or extended pre-activation times. Its use should be approached with caution, and coupling conditions must be carefully optimized to minimize this side reaction. For syntheses where stereochemical purity is paramount, alternative Fmoc-histidine derivatives with different side-chain protection (e.g., Boc or MBom) are strongly recommended.

  • This compound is used within the more robust, albeit harsher, Boc-SPPS framework. While it also carries a significant risk of racemization, the Boc strategy can be advantageous for synthesizing long or aggregation-prone hydrophobic peptides. The requirement for strong acids like HF for final cleavage necessitates specialized equipment and handling procedures.

Ultimately, for applications demanding the highest degree of stereochemical purity, researchers should consider alternative protecting groups for the histidine side chain, regardless of whether the Boc or Fmoc strategy is employed. The Trt group, while widely used, offers suboptimal protection against racemization for this particularly challenging amino acid.

References

A Researcher's Guide to Histidine Protecting Groups: Trt vs. Boc vs. Bom

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success. The unique imidazole side chain of histidine presents a significant challenge due to its propensity for racemization and side reactions during peptide coupling. This guide provides an objective comparison of three commonly used protecting groups for the histidine imidazole nitrogen: Trityl (Trt), tert-Butoxycarbonyl (Boc), and Benzyloxymethyl (Bom), supported by experimental data and detailed protocols.

Performance Comparison

The ideal protecting group for histidine should effectively prevent side reactions, minimize racemization, remain stable throughout the synthesis, and be readily removable under conditions that do not compromise the integrity of the peptide. The Trt, Boc, and Bom groups offer different advantages and are suited for different synthetic strategies.

Data Presentation

CharacteristicTrityl (Trt)tert-Butoxycarbonyl (Boc)Benzyloxymethyl (Bom)
Point of Attachment Predominantly τ-nitrogenImidazole Nitrogenπ-nitrogen
Racemization Suppression Minor suppression.[1] Prone to significant racemization, especially at elevated temperatures.[2]Highly effective at reducing racemization, even at elevated temperatures.[2][3]Very effective in suppressing racemization.[4] Considered one of the best options for minimizing racemization.
Deprotection Conditions Acid-labile; typically removed with 90% Trifluoroacetic Acid (TFA). Can also be removed with a lower percentage of TFA in Dichloromethane (DCM).Acid-labile; removed with strong acids like TFA.Removed by strong acids such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
Stability Stable to basic conditions used for Fmoc removal. Labile to strong acids.Generally stable to basic conditions. Labile to strong acids.Stable to basic conditions and TFA.
Typical Synthetic Strategy Primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).Used in both Boc- and Fmoc-based SPPS.Primarily used in Boc-based SPPS.
Cost Generally the most economical option.More expensive than Trt-protected histidine.More costly and challenging to synthesize compared to Trt and Boc derivatives.
Quantitative Racemization Data 6.8% D-isomer formation at 50°C for 10 min (HBTU/HOBt/DIEA coupling). >16% D-isomer formation at 90°C for 2 min.0.18% D-isomer formation at 50°C for 10 min (HBTU/HOBt/DIEA coupling). 0.81% D-isomer formation at 90°C for 2 min.A study reported a small amount (1%) of D-histidine found was due to racemization during the synthesis of Boc-His(Bom) itself, with practically no racemization during peptide synthesis.
Yield (Protection Step) High yields are achievable. A 97% yield for N-Boc-N'-Trityl-L-histidine methyl ester has been reported.A 69% yield for the synthesis of N-tert-butyloxycarbonyl (Boc)-protected histidine has been reported.Good yields are reported for the synthesis of N(α)-t-Butoxycarbonyl-N(π)-benzyloxymethyl-L-histidine.

Experimental Protocols

Detailed methodologies for the protection and deprotection of histidine using Trt, Boc, and Bom are provided below.

Protocol 1: Introduction of the Trityl (Trt) Group on Histidine

This protocol outlines the direct tritylation of the histidine side chain.

Materials:

  • Fmoc-His-OH or Boc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve the Nα-protected histidine in anhydrous DCM.

  • Add 1.0-1.2 equivalents of TEA or DIPEA to the solution and stir.

  • Slowly add a solution of 1.0-1.2 equivalents of trityl chloride in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield the Trt-protected histidine.

Protocol 2: Deprotection of the Trityl (Trt) Group

This protocol describes the removal of the Trt group during the final cleavage step in SPPS.

Materials:

  • Peptide-resin with Trt-protected histidine

  • Cleavage cocktail (e.g., 90-95% TFA, 2.5-5% water, 2.5-5% triisopropylsilane (TIS)).

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the peptide-resin. A deep yellow color may appear due to the formation of the trityl cation.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the peptide pellet.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Introduction of the tert-Butoxycarbonyl (Boc) Group on the Histidine Side Chain

This protocol describes the protection of the histidine imidazole ring with a Boc group.

Materials:

  • L-Histidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve L-histidine in a 1:1 mixture of dioxane and water.

  • Adjust the pH of the solution to 10-11 with 1N NaOH.

  • Cool the solution in an ice bath.

  • Add di-tert-butyl dicarbonate to the solution while maintaining the pH between 10 and 11 by the dropwise addition of 1N NaOH.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-His(Boc)-OH.

Protocol 4: Deprotection of the Side-Chain Boc Group

The Boc group on the histidine side chain is acid-labile and is typically removed simultaneously with the N-terminal Boc group or during the final cleavage in Fmoc-SPPS using a standard TFA-based cleavage cocktail, similar to the deprotection of the Trt group (Protocol 2).

Protocol 5: Introduction of the Benzyloxymethyl (Bom) Group on Histidine

This protocol outlines the protection of the histidine π-nitrogen with a Bom group.

Materials:

  • Nα-Boc-L-histidine

  • Benzyloxymethyl chloride (Bom-Cl)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIEA)

Procedure:

  • Dissolve Nα-Boc-L-histidine in anhydrous DMF.

  • Add a suitable base such as DIEA.

  • Add benzyloxymethyl chloride dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Work-up the reaction mixture to isolate the Nα-Boc-N(π)-Bom-L-histidine.

Protocol 6: Deprotection of the Benzyloxymethyl (Bom) Group

The Bom group is stable to TFA and requires strong acids for removal. This protocol describes a general procedure for TFMSA cleavage.

Materials:

  • Bom-protected peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Suspend the dried Bom-protected peptide-resin in a flask.

  • Add a scavenger mixture (e.g., thioanisole and m-cresol).

  • Cool the flask in an ice bath.

  • Slowly add a pre-chilled mixture of TFMSA and TFA to the flask with vigorous stirring to dissipate heat.

  • Allow the reaction to proceed at 0°C to room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold ether.

Mandatory Visualizations

To better understand the chemical principles and workflows discussed, the following diagrams are provided.

G Mechanism of Histidine Racemization and the Role of Protecting Groups cluster_racemization Racemization Pathway cluster_protection Protection Strategy Activated L-His Activated L-His Enolate Intermediate Enolate Intermediate Activated L-His->Enolate Intermediate α-proton abstraction by imidazole Nπ Protecting Group (PG) Protecting Group (PG) D-His D-His Enolate Intermediate->D-His Reprotonation L-His L-His Enolate Intermediate->L-His Reprotonation Protected Imidazole Protected Imidazole Protecting Group (PG)->Protected Imidazole Blocks Nπ No Racemization No Racemization Protected Imidazole->No Racemization Prevents α-proton abstraction

Caption: Mechanism of histidine racemization and the role of protecting groups.

G General Workflow for Histidine Protection and Deprotection in SPPS Start Start Protect Histidine Side Chain Protect Histidine Side Chain Start->Protect Histidine Side Chain Incorporate into Peptide Chain (SPPS) Incorporate into Peptide Chain (SPPS) Protect Histidine Side Chain->Incorporate into Peptide Chain (SPPS) Final Cleavage and Deprotection Final Cleavage and Deprotection Incorporate into Peptide Chain (SPPS)->Final Cleavage and Deprotection Purify Peptide Purify Peptide Final Cleavage and Deprotection->Purify Peptide End End Purify Peptide->End

Caption: General workflow for histidine protection and deprotection in SPPS.

Conclusion

The choice of a protecting group for histidine is a critical decision in peptide synthesis that directly influences the purity, yield, and cost of the final product.

  • Trityl (Trt) is a cost-effective and widely used protecting group, particularly in Fmoc-SPPS. However, its limited ability to suppress racemization makes it less suitable for syntheses requiring high stereochemical purity or elevated temperatures.

  • tert-Butoxycarbonyl (Boc) offers a significant improvement in preventing racemization compared to Trt and is a versatile option for both Boc- and Fmoc-based strategies. The additional cost may be justified by the improved purity of the final peptide.

  • Benzyloxymethyl (Bom) provides the highest level of protection against racemization, making it the preferred choice for the synthesis of long or complex peptides where stereochemical integrity is paramount. Its higher cost and the need for strong acid cleavage are the main considerations for its use.

By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

A Comparative Guide to Analytical Methods for Boc-D-His(Trt)-OH Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of protected amino acids are critical for the successful synthesis of peptides with desired biological activity and safety profiles. Boc-D-His(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS), requires rigorous analytical characterization to ensure its quality. This guide provides a comparative overview of essential analytical methods for this compound, complete with experimental protocols and data to aid researchers in selecting and implementing appropriate quality control strategies.

Data Presentation: A Comparative Overview

The quality of this compound can be assessed using a variety of analytical techniques. The following tables summarize typical quantitative data for this compound and compare it with common alternatives.

Table 1: Purity and Physical Properties of this compound

ParameterSpecificationAnalytical Method
Purity ≥98.0%[1]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Chiral Purity <0.1% L-isomerChiral High-Performance Liquid Chromatography (Chiral HPLC)
Optical Rotation [α]20/D -12.5±1.0°, c = 1% in methanolPolarimetry
Melting Point ~130 °C (decomposes)[1]Melting Point Apparatus
Water Content <1.0%Karl Fischer Titration

Table 2: Comparison of Analytical Data for Alternative Protected Histidine Derivatives

CompoundPurity (HPLC)Chiral PurityKey Characteristics
This compound ≥98.0%<0.1% L-isomerStandard Boc protection for SPPS.
Fmoc-D-His(Trt)-OH ≥98.0%<0.2% L-isomerFmoc protection for orthogonal deprotection strategies.
Boc-D-His(Boc)-OH ≥97.0%Not specifiedBoth α-amino and imidazole nitrogen are Boc-protected, offering enhanced side-chain protection.

Experimental Protocols: Detailed Methodologies

Accurate and reproducible analytical data rely on well-defined experimental protocols. The following sections provide detailed methodologies for the key experiments cited.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 acetonitrile/water.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for quantifying the amount of the L-enantiomer present as a chiral impurity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need optimization depending on the specific chiral column used.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR.

  • Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):

    • ~7.1-7.5 (m, 15H, Trityl aromatic protons)

    • ~7.0 (s, 1H, Imidazole C2-H)

    • ~6.5 (s, 1H, Imidazole C5-H)

    • ~5.5 (d, 1H, NH)

    • ~4.5 (m, 1H, α-CH)

    • ~3.0-3.2 (m, 2H, β-CH₂)

    • ~1.4 (s, 9H, Boc protons)

  • Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃):

    • ~174 (C=O, carboxylic acid)

    • ~155 (C=O, Boc)

    • ~142 (Trityl quaternary carbon)

    • ~127-130 (Trityl aromatic carbons)

    • ~138, ~135, ~117 (Imidazole carbons)

    • ~80 (Boc quaternary carbon)

    • ~75 (Trityl quaternary carbon attached to imidazole)

    • ~54 (α-C)

    • ~30 (β-C)

    • ~28 (Boc methyl carbons)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

ESI-MS is used to confirm the molecular weight of this compound.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.

  • Ionization Mode: Positive ion mode is typically used.

  • Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 498.6.

  • Expected Fragmentation:

    • Loss of the Boc group (-100 Da) to give a fragment at m/z 398.6.

    • Loss of the Trityl group (-243 Da) to give a fragment at m/z 255.3.

Mandatory Visualizations

Diagrams illustrating the experimental workflows provide a clear visual representation of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Acetonitrile/Water start->dissolve inject Inject into HPLC System dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate end end calculate->end Purity Report

Caption: RP-HPLC workflow for purity analysis.

NMR_Workflow start Weigh ~10 mg of This compound dissolve Dissolve in 0.7 mL of CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra on 400 MHz Spectrometer transfer->acquire process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra and Assign Peaks process->interpret report Structural Confirmation Report interpret->report

Caption: NMR workflow for structural confirmation.

Characterization_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physical Properties NMR NMR Spectroscopy (Structure) Product_Release Product Release Specification NMR->Product_Release MS Mass Spectrometry (Molecular Weight) MS->Product_Release HPLC RP-HPLC (Chemical Purity) HPLC->Product_Release Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Product_Release MP Melting Point MP->Product_Release OR Optical Rotation OR->Product_Release

Caption: Logical flow for product characterization.

References

A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is a cornerstone of successful research. This guide offers a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides incorporating the protected amino acid Boc-D-His(Trt)-OH. The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) and Trityl (Trt) protecting groups introduces unique challenges to chromatographic separation.[1][2] This guide provides detailed methodologies and supporting data to aid in the development of robust analytical protocols for purity assessment and characterization of these complex molecules.

The Analytical Challenge

The primary challenge in the HPLC analysis of peptides containing this compound lies in the significant hydrophobicity imparted by the Trityl group. This can lead to poor peak shape, long retention times, and difficulty in separating the target peptide from closely related impurities, such as diastereomers or deletion sequences.[1][3] Method development often requires careful optimization of mobile phase composition, column chemistry, and temperature to achieve adequate resolution.

Recommended Analytical Approach: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of protected and unprotected peptides.[4] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Comparison of RP-HPLC Column Chemistries

The choice of stationary phase is critical for the successful separation of peptides with bulky protecting groups. While C18 columns are the workhorse for peptide analysis, other chemistries can offer alternative selectivity.

Column ChemistryParticle Size (µm)Pore Size (Å)AdvantagesDisadvantagesTypical Application
C18 (Octadecyl) 1.7 - 5100 - 300High hydrophobicity, excellent retention for a wide range of peptides, widely available.Can exhibit strong retention for very hydrophobic peptides, potentially leading to broad peaks.General purpose peptide analysis and purification.
C8 (Octyl) 3 - 5100 - 300Less hydrophobic than C18, may provide better peak shape for highly retained peptides.Lower retention may not be sufficient for resolving closely eluting impurities.Analysis of hydrophobic peptides where C18 shows excessive retention.
Phenyl-Hexyl 1.7 - 5130 - 300Offers alternative selectivity through π-π interactions with aromatic residues.Selectivity changes can be unpredictable.Orthogonal screening method to C18 for complex peptide mixtures.
Superficially Porous Particles (SPP) / Core-Shell 1.6 - 2.790 - 130High efficiency and resolution at lower backpressures compared to fully porous particles of similar size.Higher cost.High-throughput and high-resolution analysis.
Mobile Phase Optimization

The composition of the mobile phase, particularly the organic modifier and the ion-pairing agent, plays a crucial role in the retention and selectivity of peptide separations.

Mobile Phase SystemAdvantagesDisadvantagesTypical Concentration
Acetonitrile / Water with Trifluoroacetic Acid (TFA) Excellent solubilizing properties for peptides, sharp peak shapes due to ion-pairing with basic residues.Ion suppression in mass spectrometry (MS), can be difficult to remove from the final product.0.1% TFA
Acetonitrile / Water with Formic Acid (FA) MS-compatible, less ion suppression than TFA.Can result in broader peaks and lower resolution compared to TFA.0.1% FA
Methanol / Water Can alter selectivity compared to acetonitrile.Higher viscosity leading to higher backpressure, may have lower solubilizing power for some peptides.Varies

Experimental Protocols

Below are representative experimental protocols for the RP-HPLC analysis of a peptide containing this compound.

Protocol 1: Standard Purity Analysis

Objective: To determine the purity of a crude peptide containing this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. For peptides with very high hydrophobicity due to the Trt group, a shallower gradient (e.g., 30-70% B over 40 minutes) may be necessary to achieve better separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in a minimal amount of a strong solvent like DMF or NMP, then dilute with the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: High-Resolution Analysis for Impurity Profiling

Objective: To achieve high-resolution separation of the main peptide from closely related impurities, such as diastereomers.

  • Instrumentation: UHPLC system with a UV detector.

  • Column: Superficially porous C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Gradient: A shallow gradient optimized around the elution point of the target peptide (e.g., an increase of 0.5-1% B per minute).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 60 °C.

  • Detection: UV absorbance at 220 nm and 280 nm (if other aromatic residues are present).

  • Sample Preparation: As described in Protocol 1.

Data Presentation

The following table provides a hypothetical comparison of the performance of different HPLC conditions for the analysis of a model peptide containing this compound.

ConditionColumnMobile Phase SystemRetention Time (min)Resolution (Main Peak vs. Impurity)Peak Asymmetry
1 C18, 5 µm0.1% TFA in ACN/H₂O22.51.31.6
2 C18, 1.7 µm0.1% TFA in ACN/H₂O18.22.11.2
3 Phenyl-Hexyl, 1.7 µm0.1% TFA in ACN/H₂O20.11.81.3
4 C18, 1.7 µm0.1% FA in ACN/H₂O17.51.91.4

Mandatory Visualization

The following diagram illustrates a typical workflow for the development and optimization of an HPLC method for a peptide containing this compound.

HPLC_Workflow A Peptide Synthesis (with this compound) B Crude Peptide Sample A->B C Initial Method Scouting B->C D Column Selection (C18, C8, Phenyl) C->D E Mobile Phase Screening (TFA, Formic Acid) C->E F Gradient Optimization (Shallow vs. Steep) D->F E->F G Temperature Optimization F->G H Method Validation (Purity, Linearity, Robustness) G->H I Routine Analysis H->I

Caption: Workflow for HPLC method development for peptides with this compound.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Peptides Containing Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex peptides, the incorporation of protected amino acids like N-α-tert-Butoxycarbonyl-D-histidine(trityl)-OH (Boc-D-His(Trt)-OH) presents unique analytical challenges. The very protecting groups essential for successful synthesis can complicate downstream mass spectrometric characterization. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against relevant alternatives, supported by experimental data and detailed protocols to aid in method development and data interpretation.

The use of protecting groups is a cornerstone of modern peptide synthesis, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.[1][2] this compound is a commonly used building block where the Boc group protects the N-terminal amine and the Trityl (Trt) group shields the imidazole side chain of histidine.[3] While crucial for synthesis, these bulky, acid-labile groups can significantly influence the ionization and fragmentation of the peptide during mass spectrometry analysis, potentially leading to ambiguous results. Understanding these effects is paramount for accurate molecular weight confirmation and structural elucidation.

Performance Comparison in Mass Spectrometry

The mass spectrometric analysis of peptides is not only about identifying the correct molecular weight but also about obtaining sufficient fragmentation to confirm the amino acid sequence. The presence of protecting groups like Boc and Trt can introduce complexities such as in-source fragmentation, charge state distribution shifts, and altered fragmentation pathways.

Key Considerations for Mass Spectrometric Analysis:
  • In-source Fragmentation: The labile nature of the Boc and Trt groups can lead to their partial or complete loss within the ion source of the mass spectrometer, even at low energies. This can result in the observation of multiple species corresponding to the fully protected peptide, the partially deprotected peptide, and the fully deprotected peptide, complicating spectral interpretation.

  • Fragmentation Pathways: The protecting groups can influence the fragmentation of the peptide backbone. The bulky Trt group can sterically hinder fragmentation at adjacent peptide bonds, while the Boc group has characteristic neutral losses that can dominate the tandem mass spectrum.

  • Ionization Efficiency: The presence of large, hydrophobic protecting groups can affect the overall ionization efficiency of the peptide, which may impact sensitivity.

Below is a comparative summary of the expected mass spectrometric behavior of a model peptide containing this compound versus alternative protection strategies.

FeatureThis compound PeptideAlternative 1: Boc-D-His(Boc)-OH PeptideAlternative 2: Unprotected D-His Peptide
Parent Ion Profile Multiple peaks may be observed due to in-source loss of Boc (100 Da) and/or Trt (243 Da).Potential for in-source loss of one or both Boc groups (100 Da each).A single, clear parent ion is expected.
Major Fragment Ions Prominent neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da). Characteristic Trityl cation fragment at m/z 243.Dominant neutral losses of isobutylene (56 Da) and the Boc group (100 Da).Predominant b- and y-type fragment ions from peptide backbone cleavage, providing clear sequence information.
Sequence Coverage May be incomplete due to dominant neutral losses and potential steric hindrance from the Trt group.Can be challenging due to the lability of the side-chain Boc group, leading to ambiguous fragment assignments.Typically provides the most comprehensive sequence coverage.
Data Interpretation Complex, requiring careful consideration of potential protecting group losses.Moderately complex, with a need to account for Boc group fragmentation.Straightforward, with well-established fragmentation patterns for unprotected peptides.

Experimental Protocols

To achieve reliable and reproducible data, a well-defined experimental protocol is essential. The following sections provide detailed methodologies for the LC-MS/MS analysis of peptides containing this compound.

Sample Preparation
  • Dissolution: Dissolve the peptide sample in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase conditions to a working concentration of 10-100 µg/mL.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for most protected peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 15-30 minutes, with a flow rate of 0.3 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped to obtain optimal fragmentation.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the fragmentation pathways, the following diagrams are provided.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in ACN/Water/FA Peptide_Synthesis->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Parent Ion Detection) ESI_Ionization->MS1_Scan CID_Fragmentation CID Fragmentation MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) CID_Fragmentation->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis Data Interpretation

Figure 1. Experimental workflow for the LC-MS/MS analysis of protected peptides.

Fragmentation_Pathways cluster_peptide [M+H]+ Precursor Ion cluster_fragments Major Fragmentation Pathways Peptide Boc-Peptide-His(Trt) Loss_Boc Loss of Boc (-100 Da) Peptide->Loss_Boc Loss_Isobutylene Loss of Isobutylene (-56 Da) Peptide->Loss_Isobutylene Trityl_Cation Trityl Cation (m/z 243) Peptide->Trityl_Cation Backbone_Fragments b- and y-ions Peptide->Backbone_Fragments

Figure 2. Common fragmentation pathways for peptides containing this compound.

Conclusion

The mass spectrometric analysis of peptides containing this compound requires careful consideration of the lability of the protecting groups. While essential for synthesis, the Boc and Trt moieties can lead to complex mass spectra characterized by in-source decay and dominant neutral losses. By employing optimized LC-MS/MS methods and being aware of the characteristic fragmentation patterns, researchers can successfully characterize these challenging molecules. For applications where unambiguous sequence confirmation is paramount and the synthetic route allows, the use of alternative protecting groups or complete deprotection prior to analysis should be considered. This guide provides a framework for making informed decisions in the analysis of protected peptides, ultimately leading to more reliable and accurate results in research and drug development.

References

A Comparative Guide to the NMR Spectroscopy of Boc-D-His(Trt)-OH and Alternative Protected Histidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in peptide synthesis and drug development, the selection of an appropriate protecting group for histidine is a critical decision that influences the efficiency and success of peptide synthesis. The bulky and nucleophilic nature of the histidine side chain's imidazole ring necessitates protection to prevent side reactions and racemization. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Boc-D-His(Trt)-OH with two common alternatives: Boc-D-His(Boc)-OH and Boc-D-His(Tos)-OH. Understanding their distinct NMR profiles is essential for characterization and purity assessment.

Performance Comparison of Histidine Protecting Groups

The choice of a protecting group for the imidazole side chain of histidine impacts coupling efficiency, racemization risk, and deprotection conditions.

  • Trityl (Trt): The bulky trityl group provides excellent steric protection for the imidazole nitrogen, effectively preventing side reactions. However, its bulk can sometimes hinder coupling efficiency. It is labile to strong acids.

  • tert-Butoxycarbonyl (Boc): The Boc group offers good protection and is generally removed under moderately acidic conditions. The presence of two Boc groups in Boc-D-His(Boc)-OH can influence the overall solubility and conformational properties of the amino acid derivative.

  • Tosyl (Tos): The tosyl group is a robust, electron-withdrawing group that deactivates the imidazole ring, thus preventing side reactions. It is typically removed by strong acidolysis or reductive methods.

Quantitative NMR Data Comparison

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Compoundδ (ppm) - α-Hδ (ppm) - β-Hδ (ppm) - Imidazole Hδ (ppm) - Protecting Group Hδ (ppm) - Boc H
This compound ~4.1-4.3 (m)~2.8-3.1 (m)~6.8-7.5 (m)7.1-7.4 (m, 15H, Trityl)~1.35 (s, 9H)
Boc-D-His(Boc)-OH ~4.2 (m)~3.0 (m)~7.4 (s), ~8.2 (s)1.55 (s, 9H, Im-Boc)~1.36 (s, 9H)
Boc-D-His(Tos)-OH ~4.3 (m)~3.1 (m)~7.3 (s), ~8.1 (s)7.4-7.8 (m, 4H, Tosyl), 2.35 (s, 3H, Tosyl-CH₃)~1.37 (s, 9H)
N-Boc-L-Histidine[1]4.14 (m)2.92, 2.85 (m)7.68 (s), 6.85 (s)-1.36 (s, 9H)

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

Compoundδ (ppm) - C=Oδ (ppm) - Cαδ (ppm) - Cβδ (ppm) - Imidazole Cδ (ppm) - Protecting Group Cδ (ppm) - Boc C
This compound ~173~55~30~118, ~135, ~138~127-144 (Trityl), ~75 (Trityl-C)~155 (Boc C=O), ~78 (Boc C), ~28 (Boc CH₃)
Boc-D-His(Boc)-OH ~172~54~29~115, ~137, ~145~148 (Im-Boc C=O), ~84 (Im-Boc C), ~27 (Im-Boc CH₃)~155 (Boc C=O), ~78 (Boc C), ~28 (Boc CH₃)
Boc-D-His(Tos)-OH ~172~54~29~117, ~136, ~140~126-145 (Tosyl), ~21 (Tosyl-CH₃)~155 (Boc C=O), ~78 (Boc C), ~28 (Boc CH₃)
N-Boc-L-Histidine173.554.530.5134.5, 133.0, 117.0-155.5 (Boc C=O), 78.0 (Boc C), 28.0 (Boc CH₃)

Experimental Protocols

NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the protected amino acid for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to the vial. The choice of solvent will depend on the solubility of the compound.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication for a few minutes can aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To avoid signal distortion from suspended solids, it is recommended to filter the solution through a small plug of glass wool placed at the bottom of the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR Spectroscopy:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Visualization of Workflow

The following diagram illustrates the logical workflow for comparing protected histidine derivatives using NMR spectroscopy.

NMR_Comparison_Workflow cluster_compounds Protected Histidine Derivatives cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Comparison Boc_His_Trt This compound H1_NMR ¹H NMR Boc_His_Trt->H1_NMR C13_NMR ¹³C NMR Boc_His_Trt->C13_NMR Boc_His_Boc Boc-D-His(Boc)-OH Boc_His_Boc->H1_NMR Boc_His_Boc->C13_NMR Boc_His_Tos Boc-D-His(Tos)-OH Boc_His_Tos->H1_NMR Boc_His_Tos->C13_NMR Chem_Shift Chemical Shift (δ) Comparison H1_NMR->Chem_Shift Multiplicity Signal Multiplicity Analysis H1_NMR->Multiplicity Coupling Coupling Constant (J) Analysis H1_NMR->Coupling C13_NMR->Chem_Shift Purity Purity Assessment Chem_Shift->Purity Multiplicity->Purity Coupling->Purity

Caption: Workflow for NMR-based comparison of protected histidine derivatives.

References

The Trityl Group: A Superior Guardian for Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of protecting groups for the imidazole side chain of histidine reveals the distinct advantages of Trityl (Trt) protection in solid-phase peptide synthesis (SPPS), particularly in balancing stability, ease of removal, and suppression of common side reactions. This guide provides an objective analysis of Trt in comparison to other common protecting groups such as tert-Butyloxycarbonyl (Boc), 2,4-Dinitrophenyl (Dnp), Tosyl (Tos), and Benzyloxymethyl (Bom), supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The unique imidazole side chain of histidine presents a dual challenge in peptide synthesis. Its nucleophilic nature can lead to undesirable side-chain acylation, while its basicity can catalyze the racemization of the activated amino acid, compromising the stereochemical integrity of the final peptide.[1][2] Consequently, the selection of an appropriate side-chain protecting group is paramount to the successful synthesis of high-purity peptides. The ideal protecting group should be stable throughout the synthesis, effectively prevent side reactions, and be cleanly removable under conditions that do not degrade the peptide.[3]

The Trityl (Trt) group has emerged as a widely utilized and cost-effective choice for histidine side-chain protection in Fmoc-based SPPS.[2] Its bulky nature provides excellent steric hindrance, effectively preventing side-chain acylation. While it offers only minor suppression of racemization, this can often be managed by optimizing coupling conditions.[4]

Performance Comparison of Histidine Protecting Groups

The choice of a protecting group significantly impacts the efficiency of peptide synthesis and the purity of the final product. The following table summarizes key performance indicators for the Trityl group and its common alternatives.

Protecting GroupChemical StabilityRacemization SuppressionDeprotection ConditionsKey Advantages & Disadvantages
Trityl (Trt) Stable to bases, labile to acids.ModerateMild acid (e.g., TFA in cleavage cocktail).Advantages: Cost-effective, widely used, good steric hindrance. Disadvantages: Can lead to Trt cation side reactions during cleavage, moderate racemization suppression.
tert-Butyloxycarbonyl (Boc) Stable to bases, labile to acids.HighMild acid (e.g., TFA in cleavage cocktail).Advantages: Excellent suppression of racemization, especially at elevated temperatures. Disadvantages: Higher cost compared to Trt.
2,4-Dinitrophenyl (Dnp) Stable to acids, labile to thiolysis and piperidine.HighThiolysis (e.g., thiophenol).Advantages: Robust protection against racemization. Disadvantages: Requires a separate deprotection step, byproducts are colored.
Tosyl (Tos) Stable to acids, labile to HOBt and strong acids (HF).ModerateHOBt, strong acid (e.g., HF).Advantages: Used in Boc chemistry. Disadvantages: Can be labile in the presence of HOBt used in coupling reactions.
Benzyloxymethyl (Bom) Stable to bases and mild acids, labile to strong acids.Very HighStrong acid (e.g., HF, TFMSA).Advantages: Extremely effective in suppressing racemization. Disadvantages: More challenging and costly to synthesize, potential for formaldehyde-mediated side reactions during deprotection.

Quantitative Data on Racemization

Histidine is particularly susceptible to epimerization during the activation step of peptide coupling. The choice of protecting group has a direct impact on the level of D-isomer formation.

DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHMicrowave-Assisted SPPS, 50°C, 10 min6.8%
Fmoc-His(Boc)-OHMicrowave-Assisted SPPS, 50°C, 10 min<1%
Fmoc-His(Trt)-OH1-42 Beta Amyloid Synthesis, 50°C for 10 min2.88%
Fmoc-His(Boc)-OH1-42 Beta Amyloid Synthesis, 90°C for 2 min1.29%
Boc-His(Tos)-OHBOP reagent, high DIEA~3%

As the data indicates, while Trt is a viable option, Boc protection on the side chain offers superior suppression of racemization, particularly under forcing conditions such as elevated temperatures used in microwave-assisted peptide synthesis.

Experimental Protocols

Detailed methodologies for the introduction and removal of the Trityl group and its alternatives are crucial for successful peptide synthesis.

Protocol 1: Introduction of the Trityl (Trt) Group on Histidine

This protocol outlines the direct tritylation of the histidine side chain.

Materials:

  • Fmoc-His-OH

  • Trityl chloride (Trt-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Dissolve Fmoc-His-OH in dry DCM.

  • Add an equimolar amount of TEA or DIPEA to the solution and stir.

  • Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

  • Upon completion, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure.

  • Precipitate the product by adding diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield Fmoc-His(Trt)-OH.

Protocol 2: Deprotection of the Trityl (Trt) Group

This protocol describes the removal of the Trt group during the final cleavage from the resin in Fmoc-SPPS.

Materials:

  • Peptide-resin with Trt-protected histidine

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the peptide-resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide pellet by centrifugation or filtration.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Introduction of the 2,4-Dinitrophenyl (Dnp) Group on Histidine

Materials:

  • Boc-His-OH

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate

  • Water/dioxane or ethanol mixture

Procedure:

  • Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.

  • Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain Boc-His(Dnp)-OH.

Protocol 4: Deprotection of the 2,4-Dinitrophenyl (Dnp) Group

This protocol describes the nucleophilic removal of the Dnp group.

Materials:

  • Peptide-resin with Dnp-protected histidine

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a deprotection solution of 20% thiophenol and 20% DIPEA in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF to remove the cleaved Dnp group and reagents.

  • Dry the resin under vacuum before proceeding to the next step or final cleavage. An 84% cleavage of the Dnp group has been reported under standard Fmoc deprotection conditions (20% piperidine in DMF), which is an important consideration for orthogonal protection strategies.

Protocol 5: Introduction of the Tosyl (Tos) Group on Histidine

Materials:

  • L-histidine (with α-amino group protected, e.g., as a copper complex)

  • p-Toluenesulfonyl chloride (Tos-Cl)

  • Sodium hydroxide

  • Ether or other suitable organic solvent

Procedure:

  • Dissolve the α-amino protected histidine in an aqueous basic solution (e.g., sodium hydroxide).

  • Dropwise, add a solution of Tos-Cl in an organic solvent with vigorous stirring, maintaining a low temperature (0-5 °C).

  • Continue stirring for several hours after the addition is complete.

  • Work up the reaction to isolate the N-im-Tos-L-histidine, which can then be Fmoc-protected using standard methods.

Protocol 6: Deprotection of the Tosyl (Tos) Group

The Tos group is typically removed during the final cleavage with strong acids.

Materials:

  • Peptide-resin with Tos-protected histidine

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Place the Tos-protected peptide-resin in a suitable HF cleavage apparatus.

  • Add scavengers to the resin.

  • Cool the reaction vessel to -78 °C.

  • Condense liquid HF into the vessel.

  • Allow the mixture to warm to 0 °C and stir for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the cleaved peptide in cold diethyl ether and collect the product.

Visualizing the Workflow: Protection and Deprotection Strategies

The following diagrams illustrate the key steps in the application of Trt and its alternatives for histidine side-chain protection.

His Fmoc-His-OH HisTrt Fmoc-His(Trt)-OH His->HisTrt Protection TrtCl Trt-Cl, DIPEA SPPS SPPS Cycles HisTrt->SPPS Coupling DeprotectedPeptide Deprotected Peptide SPPS->DeprotectedPeptide Cleavage & Deprotection Cleavage TFA Cocktail Start Histidine-containing Peptide on Resin Trt His(Trt) Start->Trt Boc His(Boc) Start->Boc Dnp His(Dnp) Start->Dnp Tos His(Tos) Start->Tos Bom His(Bom) Start->Bom CleavageTFA TFA Cleavage Trt->CleavageTFA Boc->CleavageTFA Thiolysis Thiolysis Dnp->Thiolysis CleavageHF Strong Acid (HF/TFMSA) Cleavage Tos->CleavageHF Bom->CleavageHF DeprotectedPeptide Final Deprotected Peptide CleavageTFA->DeprotectedPeptide Thiolysis->CleavageTFA CleavageHF->DeprotectedPeptide

References

A Comparative Purity Analysis of Synthetic Boc-D-His(Trt)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount to achieving high-yield, high-fidelity synthesis of the target peptide. This guide provides a comprehensive comparison of purity assessment methodologies for Boc-D-His(Trt)-OH, a critical raw material in the synthesis of many peptide-based therapeutics. We present a comparative analysis of typical purity specifications, detailed experimental protocols for key analytical techniques, and a discussion of potential impurities.

The imidazole side chain of histidine presents a unique challenge in peptide synthesis due to its potential for racemization and other side reactions. The use of protecting groups, such as the Nα-tert-butoxycarbonyl (Boc) and Nτ-trityl (Trt), is essential to mitigate these issues. The purity of the this compound building block, therefore, directly impacts the impurity profile and overall success of the peptide synthesis.

Comparative Purity Specifications

The purity of commercially available this compound is typically high, with most suppliers guaranteeing a purity of ≥98%. However, for demanding applications such as the synthesis of peptide active pharmaceutical ingredients (APIs), a more detailed understanding of the impurity profile is crucial. Below is a table summarizing typical purity specifications that researchers should consider when sourcing this critical reagent.

ParameterMethodTypical Specification (Supplier A)Benchmark Specification (Supplier B)
Purity (Assay) HPLC≥98.0%>99.5%
Enantiomeric Purity (L-isomer) Chiral HPLCNot Specified<0.1%
Related Impurities HPLCNot SpecifiedBoc-His(Trt)-His(Trt)-OH: <0.1%
Boc-His-OH: <0.1%
H-His(Trt)-OH: <0.1%
Water Content Karl Fischer≤1.0%<0.5%
Residual Solvents GCNot Specified<1.0%

Note: "Supplier A" represents a standard industry specification, while "Benchmark Specification (Supplier B)" is based on more stringent purity requirements for pharmaceutical-grade reagents.

Experimental Protocols

Accurate assessment of this compound purity relies on a combination of robust analytical techniques. The following are detailed protocols for the most critical analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and to identify and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Diluent: 50:50 (v/v) acetonitrile and water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 90
      30 90
      30.1 30

      | 35 | 30 |

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. Identify and quantify any impurity peaks based on their relative retention times.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

Procedure:

  • The specific mobile phase and column will depend on the chosen chiral column. Method development is often required. A common starting point for chiral separations of protected amino acids is a mobile phase consisting of a mixture of hexane and a polar organic solvent like isopropanol or ethanol.

  • The sample preparation and data analysis are similar to the standard HPLC method, with the focus being on the separation and quantification of the undesired L-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Objective: To confirm the chemical structure of this compound and to detect any structural impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the Boc group (a singlet around 1.4 ppm), the trityl group (multiplets in the aromatic region, typically 7.2-7.5 ppm), and the histidine backbone protons.

    • Integrate the signals to verify the proton ratios are consistent with the structure.

    • Examine the spectrum for any unexpected signals that may indicate the presence of impurities. Quantitative NMR (qNMR) can be employed for a more precise purity assessment by using a certified internal standard.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent compatible with ESI-MS, such as acetonitrile/water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated molecular weight of this compound (C₃₀H₃₁N₃O₄, MW = 497.58).

Potential Impurities and Their Origin

Several types of impurities can be present in synthetic this compound:

  • Enantiomeric Impurity (L-isomer): Contamination with the L-isomer can arise from the starting material or racemization during the synthesis.

  • Incompletely Protected Species: The presence of Boc-D-His-OH or H-D-His(Trt)-OH indicates incomplete protection during the synthesis.

  • Over-alkylation Products: Side reactions can lead to the formation of di- and tri-substituted histidine derivatives.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in the final product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a comprehensive purity assessment for this compound.

Purity_Assessment_Workflow cluster_0 Purity and Impurity Profiling cluster_1 Structural and Identity Confirmation cluster_2 Other Quality Attributes HPLC HPLC Analysis Chiral_HPLC Chiral HPLC NMR NMR Spectroscopy MS Mass Spectrometry Water_Content Water Content (Karl Fischer) Residual_Solvents Residual Solvents (GC) Sample This compound Sample Sample->HPLC Sample->Chiral_HPLC Sample->NMR Sample->MS Sample->Water_Content Sample->Residual_Solvents

Caption: Experimental workflow for the comprehensive purity assessment of this compound.

Purity_Decision_Logic start Start Purity Assessment hplc HPLC Purity > 98%? start->hplc check_spec Compare results to specifications pass Material Accepted fail Material Rejected or Further Purification hplc->fail No chiral Enantiomeric Purity (L-isomer) < 0.5%? hplc->chiral Yes chiral->fail No impurities Related Impurities < 0.5%? chiral->impurities Yes impurities->pass Yes impurities->fail No

Caption: Logical flow for accepting or rejecting a batch of this compound based on purity data.

validation of peptide sequences synthesized with Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is paramount. The incorporation of histidine, a residue with a reactive imidazole side chain, presents a significant challenge due to its propensity for racemization and other side reactions during solid-phase peptide synthesis (SPPS). The choice of protecting group for the histidine side chain is therefore a critical decision influencing the purity, yield, and biological activity of the final peptide. This guide provides an objective comparison of peptide sequences synthesized using Nα-Boc-D-His(Trt)-OH with other alternatives, supported by experimental data and detailed validation protocols.

Performance Comparison of Histidine Protecting Groups

The selection of a protecting group for the histidine imidazole side chain is a crucial factor in minimizing side reactions, most notably racemization. The trityl (Trt) group in Boc-D-His(Trt)-OH offers substantial steric hindrance, effectively preventing side-chain acylation. However, its ability to suppress racemization can be influenced by coupling conditions. Below is a comparative summary of commonly used histidine protecting groups in Boc-SPPS.

Protecting GroupKey AdvantagesKey DisadvantagesRacemization PotentialDeprotection Conditions
Trityl (Trt) Acid-labile (removed with final cleavage); Prevents side-chain acylation.Higher risk of racemization compared to some alternatives.[1]Moderate to HighStrong acid (e.g., TFA) during final cleavage.[1]
Tosyl (Tos) Stable to standard Boc-SPPS conditions.Requires strong acid for removal; Can lead to side reactions.Low to ModerateStrong acid (e.g., HF).[2]
2,4-Dinitrophenyl (Dnp) Stable to final acid cleavage, minimizing side reactions.[1]Requires a separate thiolysis step for removal, adding complexity.[1]LowThiolysis (e.g., thiophenol) prior to final cleavage.
Benzyloxymethyl (Bom) Very effective at suppressing racemization.More expensive and difficult to prepare.Very LowStrong acid (e.g., HF).

Quantitative Analysis of Racemization and Purity

The degree of racemization is a critical quality attribute for synthetic peptides. The following table presents a quantitative comparison of D-isomer formation and crude peptide purity for different histidine derivatives under various coupling conditions.

Fmoc-His DerivativeCoupling Conditions% D-Isomer FormationCrude Peptide Purity (%)Reference
Fmoc-His(Trt)-OH50 °C, 10 min6.8%Comparable to His(Boc)
Fmoc-His(Boc)-OH50 °C, 10 minNot specifiedComparable to His(Trt)
Fmoc-His(Trt)-OH90 °C, 2 min>16%Not specified
Fmoc-His(Boc)-OH90 °C, 2 min0.81%Not specified
Fmoc-His(Trt)-OHDIC/Oxyma1.8%Not specified

Experimental Protocols

Accurate validation of synthetic peptides relies on a suite of orthogonal analytical techniques. Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of synthetic peptides.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to elute peptides of varying hydrophobicity. A common starting point is a shallow gradient, increasing the organic phase by 1% per minute.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The crude peptide is dissolved in mobile phase A.

  • Analysis: The percentage purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation and Sequencing

Mass spectrometry is the gold standard for confirming the molecular weight and amino acid sequence of a peptide.

  • Ionization Source: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

  • Sample Preparation: The purified peptide is dissolved in a suitable volatile solvent. For complex samples, enzymatic digestion (e.g., with trypsin) may be performed to generate smaller fragments for analysis.

  • Data Acquisition:

    • MS1 Scan: To determine the mass-to-charge ratio (m/z) of the intact peptide and confirm its molecular weight.

    • MS/MS (Tandem MS): The parent ion of interest is isolated and fragmented to generate a series of b- and y-ions.

  • Data Analysis: The fragmentation pattern is analyzed to deduce the amino acid sequence. This can be done manually or using database search algorithms.

Amino Acid Analysis (AAA) for Compositional Verification

Amino acid analysis is used to determine the amino acid composition of the synthetic peptide, providing a fundamental verification of its identity and allowing for absolute quantification.

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.

  • Derivatization (Optional): The hydrolyzed amino acids can be derivatized to enhance their detection. A common derivatizing agent is phenylisothiocyanate (PITC).

  • Separation: The amino acids are separated by reverse-phase HPLC or ion-exchange chromatography.

  • Detection: Detection is typically achieved by UV absorbance or fluorescence after post-column derivatization (e.g., with ninhydrin). Alternatively, mass spectrometry can be used for the detection of underivatized amino acids.

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The molar ratios of the amino acids are then compared to the theoretical composition of the target peptide.

Visualizing the Workflow

To provide a clearer understanding of the processes involved in validating a peptide synthesized with this compound, the following diagrams illustrate the key workflows.

Peptide_Synthesis_and_Validation_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_validation Peptide Validation Resin Resin Coupling_Boc_D_His_Trt_OH Coupling_Boc_D_His_Trt_OH Resin->Coupling_Boc_D_His_Trt_OH 1. Attach First AA Deprotection Deprotection Coupling_Boc_D_His_Trt_OH->Deprotection 2. Couple Subsequent AAs Cleavage Cleavage & Deprotection Deprotection->Cleavage 3. Repeat Cycles Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC_Purity HPLC_Purity Crude_Peptide->HPLC_Purity Purity Assessment MS_Identity MS_Identity HPLC_Purity->MS_Identity Identity Confirmation AAA_Composition AAA_Composition MS_Identity->AAA_Composition Compositional Analysis Final_Product Final_Product AAA_Composition->Final_Product

Caption: Workflow for SPPS and subsequent validation of the synthesized peptide.

Orthogonal_Validation_Methods Synthetic_Peptide Synthetic_Peptide HPLC HPLC (Purity) Synthetic_Peptide->HPLC MS Mass Spectrometry (Identity & Sequence) Synthetic_Peptide->MS AAA Amino Acid Analysis (Composition) Synthetic_Peptide->AAA NMR NMR Spectroscopy (Structure) Synthetic_Peptide->NMR Validated_Peptide Validated_Peptide HPLC->Validated_Peptide MS->Validated_Peptide AAA->Validated_Peptide NMR->Validated_Peptide

Caption: Orthogonal analytical methods for comprehensive peptide validation.

References

A Researcher's Guide to Protected Histidines: A Comparative Cost and Performance Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine presents a formidable challenge. The unique reactivity of its imidazole side chain can lead to undesirable side reactions and racemization, compromising the purity and biological activity of the final peptide. The selection of an appropriate protecting group for the histidine side chain is therefore a critical decision that directly impacts the stereochemical purity, overall efficiency, and cost of the synthesis. This guide provides an objective comparison of commonly used protected histidines in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data, to facilitate an informed selection process.

Performance and Cost Head-to-Head: A Tabular Comparison

The choice of a protected histidine derivative is often a balance between cost and performance, particularly concerning the prevention of racemization. The following table summarizes the key performance indicators and approximate costs of common commercially available Fmoc-protected histidines.

DerivativeProtecting GroupKey AdvantagesKey DisadvantagesRacemization PotentialApproximate Price (per gram)Ideal Application
Fmoc-His(Trt)-OH Trityl (Trt)Moderate cost, widely available.Prone to significant racemization, especially with basic coupling reagents or elevated temperatures.[1]High~$25 - $50[2]Routine peptide synthesis where racemization can be carefully controlled (e.g., using acidic coupling conditions, lower temperatures).[3]
Fmoc-His(Boc)-OH tert-Butoxycarbonyl (Boc)Superior performance in suppressing racemization compared to Trt.[2]Higher cost than Trt.Low~$30 - $60[2]Synthesis of long or complex peptides, and syntheses where stereochemical purity is paramount, especially at elevated temperatures.
Fmoc-His(Bom)-OH Benzyloxymethyl (Bom)Very effective in suppressing racemization.More difficult to prepare, leading to higher cost.Very Low~$70 - $120Syntheses where racemization of histidine is a significant problem and the highest stereochemical purity is required.
Fmoc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)Effective at suppressing racemization due to its electron-withdrawing nature.Less common in Fmoc-SPPS; cleavage requires specific, orthogonal conditions (e.g., thiolysis) and can be slow. Potential for partial cleavage under standard Fmoc deprotection conditions.LowNot readily available for Fmoc-SPPS; primarily used in Boc-SPPS.Boc-based solid-phase peptide synthesis where orthogonal deprotection is required.

Delving into the Chemistry: A Closer Look at Histidine Protecting Groups

The primary role of a side-chain protecting group for histidine is to shield the imidazole nitrogen from participating in unwanted reactions and to minimize the loss of stereochemical integrity (racemization) during the activation and coupling steps of peptide synthesis.

Trityl (Trt): The most traditional and cost-effective option, Fmoc-His(Trt)-OH is widely used. However, the trityl group is attached to the τ-nitrogen of the imidazole ring, leaving the π-nitrogen exposed. This π-nitrogen can act as an internal base, catalyzing the abstraction of the α-proton and leading to racemization, especially when using base-mediated coupling methods or elevated temperatures.

tert-Butoxycarbonyl (Boc): The Boc group offers a significant advantage over the Trt group by providing protection at the π-nitrogen. This positioning effectively suppresses the intramolecular base catalysis mechanism responsible for racemization. While more expensive than its Trt counterpart, Fmoc-His(Boc)-OH is a prudent choice for the synthesis of complex peptides or when using microwave-assisted protocols that involve higher temperatures.

Benzyloxymethyl (Bom): Similar to the Boc group, the Bom group also protects the π-nitrogen of the imidazole ring, making it highly effective at preventing racemization. However, the synthesis of Fmoc-His(Bom)-OH is more complex, which is reflected in its higher price. Its use is typically reserved for syntheses where the prevention of histidine epimerization is absolutely critical.

2,4-Dinitrophenyl (Dnp): The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, thereby suppressing racemization. This protecting group is very stable under the acidic conditions of Boc-SPPS, and its removal requires specific nucleophilic reagents like thiophenol, providing an orthogonal deprotection strategy. However, its application in Fmoc-SPPS is limited due to potential partial removal during the piperidine-mediated Fmoc deprotection steps.

Visualizing the Strategy: Workflows for Selection and Experimentation

To aid in the decision-making process and experimental design, the following diagrams illustrate a logical workflow for selecting a histidine protecting group and a general experimental procedure for a comparative analysis.

G Logical Workflow for Histidine Protecting Group Selection start Start: Need to incorporate Histidine strategy SPPS Strategy? start->strategy fmoc Fmoc/tBu strategy->fmoc Fmoc boc Boc/Bzl strategy->boc Boc racemization_risk High risk of racemization? (e.g., long coupling, high temp) fmoc->racemization_risk use_dnp Use Boc-His(Dnp)-OH boc->use_dnp cost_sensitivity High cost sensitivity? racemization_risk->cost_sensitivity Yes use_trt Use Fmoc-His(Trt)-OH (with optimized coupling) racemization_risk->use_trt No cost_sensitivity->use_trt Yes use_boc Use Fmoc-His(Boc)-OH cost_sensitivity->use_boc No use_bom Consider Fmoc-His(Bom)-OH (for critical applications) use_boc->use_bom Highest purity needed

Caption: A decision tree to guide the selection of a suitable protected histidine.

G Experimental Workflow for Comparative Analysis cluster_prep Preparation cluster_synthesis Peptide Synthesis (Model Peptide) cluster_analysis Cleavage and Analysis resin_prep 1. Resin Swelling (e.g., Rink Amide Resin in DMF) fmoc_deprot 2. Fmoc Deprotection (20% Piperidine in DMF) resin_prep->fmoc_deprot coupling 3. Coupling of Protected Histidine (e.g., Fmoc-His(X)-OH with DIC/Oxyma) fmoc_deprot->coupling capping 4. Capping (Optional) (e.g., Acetic Anhydride) coupling->capping wash 5. Washing (DMF, DCM) capping->wash elongation 6. Chain Elongation (Repeat steps 2-5 for subsequent amino acids) wash->elongation cleavage 7. Cleavage and Deprotection (e.g., TFA cocktail) elongation->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation analysis 9. Analysis - RP-HPLC (Purity) - LC-MS (Identity) - Chiral HPLC (Racemization) precipitation->analysis

Caption: A generalized workflow for the comparative evaluation of protected histidines.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-His) on a Rink Amide resin to compare the performance of different protected histidines.

1. Resin Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove DMF and wash the resin with DMF (3 x 5 mL).

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and an activator like Oxyma Pure (0.4 mmol, 4 equivalents) in DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

4. Histidine Coupling (Comparative Step):

  • For the histidine incorporation, use Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, or Fmoc-His(Bom)-OH (0.4 mmol, 4 equivalents) following the coupling procedure described in step 3.

5. Cleavage and Global Deprotection:

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Protocol for Dnp Group Removal (for Boc-SPPS)

This protocol is for the specific removal of the Dnp protecting group from the histidine side chain, typically used in a Boc-SPPS strategy.

  • Swell the Dnp-protected peptide-resin in DMF.

  • Prepare a deprotection solution consisting of 20% thiophenol and 20% diisopropylethylamine (DIPEA) in DMF.

  • Treat the resin with the deprotection solution for 1-2 hours at room temperature.

  • Drain the solution and wash the resin extensively with DMF to remove the colored byproducts, followed by washes with DCM and methanol.

  • Dry the resin under vacuum.

Analytical Methods for Performance Evaluation

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analyze the purity of the crude peptide using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution profile at 220 nm.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Confirm the identity of the synthesized peptide by analyzing the molecular weight using LC-MS.

3. Chiral Amino Acid Analysis:

  • To quantify the extent of racemization, hydrolyze a sample of the purified peptide (e.g., in 6 M HCl at 110°C for 24 hours).

  • Derivatize the amino acid hydrolysate with a chiral reagent (e.g., Marfey's reagent).

  • Analyze the resulting diastereomers by RP-HPLC to determine the ratio of L- and D-histidine.

Conclusion

The choice of a protecting group for histidine in peptide synthesis is a critical decision that balances cost, efficiency, and the desired purity of the final product. For routine syntheses where cost is a major consideration and coupling conditions can be optimized to minimize racemization, the widely used Fmoc-His(Trt)-OH remains a viable option. However, for the synthesis of complex, high-purity peptides, especially when employing forcing conditions like elevated temperatures, the superior performance of π-nitrogen protected derivatives is undeniable. Fmoc-His(Boc)-OH offers an excellent balance of performance and cost for such demanding applications. For syntheses where the absolute stereochemical integrity of histidine is paramount, Fmoc-His(Bom)-OH provides the highest level of protection against racemization, albeit at a premium price. The Dnp group, while effective, is better suited for Boc-SPPS strategies due to its orthogonal deprotection requirements. By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision on the optimal histidine protecting group for their specific synthetic needs, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

Safety Operating Guide

Proper Disposal of Boc-D-His(Trt)-OH: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of Boc-D-His(Trt)-OH, a common reagent in peptide synthesis, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize environmental impact and ensure workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, while not classified as hazardous under normal conditions, can cause irritation and may be harmful if ingested or inhaled.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
RespiratoryDust mask or respirator
Body ProtectionLaboratory coat

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with all applicable federal, state, and local regulations.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

  • Waste Collection:

    • Collect all waste this compound, including expired material, residues from weighing, and contaminated consumables (e.g., weigh boats, filter paper), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be away from heat sources and incompatible materials, particularly strong oxidizing agents.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream, including the chemical name and quantity.

    • Do not attempt to transport or dispose of the chemical waste yourself. Only trained and authorized personnel should handle the final disposal.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills: For minor spills, carefully sweep or scoop the solid material into a designated waste container using appropriate tools to minimize dust generation.[1]

  • Large Spills: For larger spills, evacuate the immediate area and contact your institution's EHS or emergency response team.[1] They are equipped to handle significant chemical spills safely.

Decontamination

Following any handling or disposal activities, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: this compound Waste Generation BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) C Collect Waste in a Designated, Labeled Container D Is the container full? C->D E Seal Container Securely D->E Yes H Continue Waste Collection D->H No F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup and Final Disposal F->G I End: Proper Disposal Complete G->I H->C BB->C

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Boc-D-His(Trt)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Boc-D-His(Trt)-OH, a compound commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory tract. Ingestion may also be harmful.[1] Therefore, a comprehensive PPE strategy is mandatory.

Minimum Required PPE:

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, safety goggles and a face shield should be worn.[2][3]

  • Hand Protection: Disposable nitrile gloves are required for incidental contact.[2] If prolonged contact is anticipated, consider wearing double gloves or more robust chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A standard laboratory coat is necessary to protect clothing and skin from potential splashes.

  • Respiratory Protection: A dust respirator or an N95 mask should be used, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation.

Quantitative Data on PPE:

Hazard SourceRecommended Personal Protective Equipment (PPE)Specification/Standard
Chemical Splash (Eyes/Face) Safety Goggles and/or Face ShieldANSI Z87.1 approved
Skin Contact Disposable Nitrile GlovesMinimum 4-mil thickness
Inhalation of Powder Dust Respirator / N95 MaskNIOSH-approved
Contamination of Clothing Laboratory CoatStandard laboratory use

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow:

prep Preparation handling Handling in Fume Hood prep->handling Move to designated area weighing Weighing handling->weighing Use anti-static weigh paper dissolving Dissolving weighing->dissolving Add solvent slowly reaction Reaction Setup dissolving->reaction Transfer to reaction vessel cleanup Cleanup reaction->cleanup Post-reaction disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for handling this compound.

Methodology:

  • Preparation: Before handling, ensure that the designated workspace, typically a certified chemical fume hood, is clean and uncluttered. Verify that an appropriate chemical spill kit is readily accessible.

  • Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in the table above. Ensure a proper fit for all items.

  • Handling in a Controlled Environment: All manipulations of solid this compound should be performed within a chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powder, use anti-static weigh paper or a suitable container to prevent dispersal of the fine particles.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Spill Response: In the event of a small spill, use appropriate tools to carefully collect the spilled material into a designated waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: After handling is complete, thoroughly clean the work area. Wash hands with soap and water, even if gloves were worn.

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental compliance.

Storage:

  • Store this compound in a tightly sealed container.

  • The recommended storage temperature is between 2-8°C.

  • Keep the container in a dry, well-ventilated area away from strong oxidizing agents.

Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spilled material, must be disposed of as chemical waste. Follow all federal, state, and local environmental regulations for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.

Logical Relationship for Waste Management:

cluster_generation Waste Generation cluster_disposal Disposal Pathway Empty Containers Empty Containers Contaminated PPE Contaminated PPE Segregated Chemical Waste Bin Segregated Chemical Waste Bin Contaminated PPE->Segregated Chemical Waste Bin Spilled Material Spilled Material Licensed Waste Handler Licensed Waste Handler Segregated Chemical Waste Bin->Licensed Waste Handler Regulatory Compliant Disposal Regulatory Compliant Disposal Licensed Waste Handler->Regulatory Compliant Disposal

Caption: Waste disposal pathway for this compound.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-His(Trt)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-His(Trt)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.